2'-Deoxy-2'-fluoro-4-thiouridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H11FN2O4S |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C9H11FN2O4S/c10-6-7(14)4(3-13)16-8(6)12-2-1-5(17)11-9(12)15/h1-2,4,6-8,13-14H,3H2,(H,11,15,17)/t4-,6+,7?,8-/m1/s1 |
InChI Key |
LBXPACVSMLWUMQ-JDNPWWSISA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=S)[C@H]2[C@H](C([C@H](O2)CO)O)F |
Canonical SMILES |
C1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)F |
Origin of Product |
United States |
Foundational & Exploratory
synthesis of 2'-Deoxy-2'-fluoro-4-thiouridine phosphoramidite
An In-depth Technical Guide to the Synthesis of 2'-Deoxy-2'-fluoro-4-thiouridine Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical , a critical building block for the production of modified oligonucleotides used in various therapeutic and research applications. The incorporation of a 2'-fluoro substitution enhances nuclease resistance and binding affinity to target RNA, while the 4-thio modification allows for specific cross-linking studies. This document outlines a plausible multi-step synthetic pathway, including detailed experimental protocols derived from analogous chemical transformations reported in the scientific literature. Quantitative data is summarized in tables for clarity, and the overall synthetic workflow is visualized using a process diagram.
Introduction
The strategic design of modified nucleosides is a cornerstone of modern nucleic acid chemistry, enabling the development of oligonucleotides with enhanced therapeutic properties. This compound is a key analog that combines two crucial modifications: a 2'-fluoro group on the sugar moiety and a 4-thio group on the uracil base. The 2'-fluoro modification confers an RNA-like (C3'-endo) sugar pucker, which increases the thermal stability of duplexes with RNA targets[1]. The 4-thiouridine moiety is a photo-activatable cross-linking agent, enabling the study of RNA-protein interactions[2]. The phosphoramidite derivative is the activated monomer required for automated solid-phase oligonucleotide synthesis[3][4].
This guide details a synthetic route starting from a readily available uridine precursor, proceeding through key steps of 2'-fluorination, 5'- and 3'-hydroxyl protection, 4-thionation, and final phosphitylation to yield the target phosphoramidite.
Synthetic Pathway Overview
The is a multi-step process that can be logically divided into the following key stages:
-
Preparation of 2'-Deoxy-2'-fluoro-uridine: Introduction of the fluorine atom at the 2' position of the ribose sugar.
-
Protection of Hydroxyl Groups: Strategic protection of the 5' and 3' hydroxyl groups to allow for selective reactions.
-
Thionation of the Uracil Base: Conversion of the 4-keto group of uridine to a 4-thio group.
-
Final Deprotection and Phosphitylation: Removal of the 3'-hydroxyl protecting group followed by the introduction of the phosphoramidite moiety.
A schematic of this synthetic pathway is presented below.
Figure 1: Proposed synthetic pathway for this compound phosphoramidite.
Experimental Protocols & Data
This section provides detailed experimental procedures for each major step in the synthesis. The protocols are based on established chemical transformations for nucleoside modifications.
Synthesis of 2'-Deoxy-2'-fluoro-uridine
The introduction of the 2'-fluoro group can be achieved via a 2,2'-O-anhydrouridine intermediate.
Protocol:
-
Synthesis of 2,2'-O-Anhydrouridine: Uridine is treated with a suitable activating agent, such as diphenyl carbonate, in a high-boiling solvent like N,N-dimethylformamide (DMF) with a catalytic amount of sodium bicarbonate at elevated temperatures (e.g., 150 °C) to promote cyclization.
-
Fluorination: The resulting 2,2'-O-anhydrouridine is then treated with a fluorinating agent. A common and effective reagent for this transformation is a mixture of hydrogen fluoride and pyridine (HF/Pyridine) or potassium hydrogen fluoride in a polar solvent like ethylene glycol at high temperatures (e.g., 100-120 °C)[5]. The reaction opens the anhydro ring to install the fluorine at the 2' position with inversion of configuration, yielding the arabino-configured 2'-fluoro-uridine.
| Step | Reagents and Conditions | Typical Yield |
| Anhydrouridine Formation | Diphenyl carbonate, NaHCO₃, DMF, 150 °C | 80-90% |
| Fluorination | HF/Pyridine, 100-120 °C | 60-70% |
Protection of Hydroxyl Groups
Selective protection of the 5' and 3' hydroxyl groups is crucial for directing subsequent reactions.
Protocol:
-
5'-O-DMT Protection: The 2'-deoxy-2'-fluoro-uridine is reacted with 4,4'-dimethoxytrityl chloride (DMT-Cl) in anhydrous pyridine. This selectively protects the primary 5'-hydroxyl group.
-
3'-O-Protection: The remaining 3'-hydroxyl group is then protected. A common protecting group for this position is tert-butyldimethylsilyl (TBDMS) chloride, used with imidazole in DMF.
| Step | Reagents and Conditions | Typical Yield |
| 5'-O-DMT Protection | DMT-Cl, Pyridine, Room Temperature | >90% |
| 3'-O-TBDMS Protection | TBDMS-Cl, Imidazole, DMF, Room Temperature | 85-95% |
Thionation of the Uracil Base
The conversion of the 4-oxo group to a 4-thio group is a key step in forming 4-thiouridine.
Protocol:
-
Thionation Reaction: The fully protected 2'-deoxy-2'-fluoro-uridine is dissolved in an anhydrous solvent like dioxane or pyridine and treated with Lawesson's reagent (or a similar thionating agent) at elevated temperatures (e.g., 80-100 °C)[6]. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
| Step | Reagents and Conditions | Typical Yield |
| Thionation | Lawesson's Reagent, Dioxane, 80-100 °C | 70-85% |
Deprotection and Phosphitylation
The final steps involve the selective deprotection of the 3'-hydroxyl group and the introduction of the phosphoramidite moiety.
Protocol:
-
3'-O-Deprotection: The 3'-O-TBDMS group is selectively removed using a fluoride source, such as triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
-
Phosphitylation: The resulting nucleoside with a free 3'-hydroxyl group is then phosphitylated. This is typically achieved by reacting the nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base like N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent such as dichloromethane or acetonitrile[7][8]. The reaction is performed under an inert atmosphere (argon or nitrogen) to prevent oxidation of the P(III) reagent.
| Step | Reagents and Conditions | Typical Yield |
| 3'-O-Deprotection | TBAF, THF, Room Temperature | >90% |
| Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA, CH₂Cl₂, Room Temperature | 85-95% |
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the phosphitylation step, which is critical and requires careful execution.
Figure 2: General workflow for the phosphitylation of the nucleoside.
Conclusion
The is a challenging but feasible process that provides access to a valuable monomer for oligonucleotide synthesis. The protocols outlined in this guide, derived from established methodologies in nucleoside chemistry, offer a rational pathway for its preparation. Careful control of reaction conditions, particularly the exclusion of water and oxygen in the final phosphitylation step, is critical for achieving high yields and purity. The successful synthesis of this phosphoramidite will enable researchers and drug development professionals to explore the potential of oligonucleotides incorporating this unique combination of modifications.
References
- 1. glenresearch.com [glenresearch.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. twistbioscience.com [twistbioscience.com]
- 5. Synthesis and crystal structure of 2′-deoxy-2′-fluoro-4′-thioribonucleosides: substrates for the synthesis of novel modified RNAs-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 6. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. entegris.com [entegris.com]
A Technical Guide to the Structural Analysis of RNA Modified with 2'-Deoxy-2'-fluoro-4'-thiouridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of modified nucleotides into RNA oligonucleotides is a cornerstone of modern nucleic acid research and therapeutic development. These modifications can enhance stability, confer novel functionalities, and provide valuable probes for structural and mechanistic studies. Among these, 2'-Deoxy-2'-fluoro-4'-thiouridine (4'S-F-araU) has emerged as a significant modification, combining the structural and stability-enhancing properties of a 2'-fluoro substitution with the unique photochemical and structural characteristics of a 4'-thiouridine. This in-depth technical guide provides a comprehensive overview of the synthesis, incorporation, and structural analysis of RNA containing 2'-Deoxy-2'-fluoro-4'-thiouridine, intended for researchers, scientists, and professionals in drug development.
Synthesis of 2'-Deoxy-2'-fluoro-4'-thiouridine Phosphoramidite
The synthesis of RNA oligonucleotides containing 2'-Deoxy-2'-fluoro-4'-thiouridine requires the chemical synthesis of the corresponding phosphoramidite building block. This process involves several key steps, starting from a suitable precursor and culminating in a molecule ready for solid-phase oligonucleotide synthesis.
Experimental Protocol: Synthesis of 2'-Deoxy-2'-fluoro-4'-thiouridine Phosphoramidite
This protocol is a generalized procedure based on established methods for nucleoside modification and phosphoramidite synthesis.
Materials:
-
Appropriately protected 2'-deoxy-2'-fluorouridine precursor
-
Lawesson's reagent
-
Protecting group reagents (e.g., dimethoxytrityl chloride)
-
Phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite)
-
Anhydrous solvents (e.g., pyridine, dichloromethane, acetonitrile)
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Thionation of the Uridine Precursor:
-
An appropriately protected 2'-deoxy-2'-fluorouridine is dissolved in an anhydrous solvent such as pyridine or dioxane.
-
Lawesson's reagent is added portion-wise to the solution at room temperature or with gentle heating.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the 4'-thiouridine derivative.
-
-
5'-Hydroxyl Group Protection:
-
The 4'-thiouridine derivative is co-evaporated with anhydrous pyridine to remove residual water.
-
The dried compound is dissolved in anhydrous pyridine, and dimethoxytrityl chloride (DMT-Cl) is added in slight excess.
-
The reaction is stirred at room temperature until completion, as monitored by TLC.
-
The reaction is quenched with methanol, and the solvent is evaporated.
-
The residue is purified by silica gel chromatography to isolate the 5'-O-DMT-protected nucleoside.
-
-
Phosphitylation of the 3'-Hydroxyl Group:
-
The 5'-O-DMT-protected nucleoside is dried under high vacuum.
-
It is then dissolved in anhydrous dichloromethane or acetonitrile under an inert atmosphere.
-
N,N-Diisopropylethylamine (DIPEA) is added, followed by the dropwise addition of a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
The reaction is stirred at room temperature and monitored by TLC or ³¹P NMR.
-
Once the reaction is complete, it is quenched, and the crude product is purified by silica gel chromatography under anhydrous conditions to yield the final 2'-Deoxy-2'-fluoro-4'-thiouridine phosphoramidite.
-
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of 2'-Deoxy-2'-fluoro-4'-thiouridine phosphoramidite.
Incorporation into RNA Oligonucleotides
The synthesized phosphoramidite is incorporated into RNA oligonucleotides using automated solid-phase synthesis. This cyclic process allows for the sequential addition of nucleotides to a growing chain attached to a solid support.
Experimental Protocol: Solid-Phase RNA Synthesis
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support
-
Standard RNA phosphoramidites (A, C, G, U) and 2'-Deoxy-2'-fluoro-4'-thiouridine phosphoramidite
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping reagents (e.g., acetic anhydride and N-methylimidazole)
-
Oxidizing agent (e.g., iodine solution)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine)
-
Desalting columns and HPLC purification system
Procedure:
-
Preparation: The 2'-Deoxy-2'-fluoro-4'-thiouridine phosphoramidite is dissolved in anhydrous acetonitrile to the desired concentration and placed on a designated port on the synthesizer.
-
Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:
-
Deblocking: The 5'-DMT protecting group of the nucleotide on the solid support is removed.
-
Coupling: The 2'-Deoxy-2'-fluoro-4'-thiouridine phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing RNA chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
-
-
Cleavage and Deprotection: After the final coupling cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a concentrated ammonia and/or methylamine solution.
-
Purification: The crude oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC), to isolate the full-length product.
Diagram of Oligonucleotide Synthesis Cycle
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Structural Analysis
The incorporation of 2'-Deoxy-2'-fluoro-4'-thiouridine can significantly impact the structure and stability of RNA. A combination of biophysical techniques is employed to characterize these effects.
Thermal Stability Analysis
The thermal melting temperature (Tm) of an RNA duplex is a key indicator of its stability. The introduction of 2'-fluoro modifications generally increases the Tm of RNA duplexes.
Experimental Protocol: UV Thermal Denaturation
Materials:
-
UV-Vis spectrophotometer with a temperature controller
-
Quartz cuvettes
-
Buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)
-
Purified RNA oligonucleotides (modified and unmodified strands)
Procedure:
-
Sample Preparation: The complementary RNA strands are annealed by heating to 90°C for 3 minutes and then slowly cooling to room temperature in the buffer solution.
-
Data Collection: The absorbance of the RNA duplex solution is monitored at 260 nm as the temperature is increased at a controlled rate (e.g., 0.5°C/minute).
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is denatured, typically calculated from the first derivative of the melting curve.
Quantitative Data: Thermal Stability
| Duplex Composition | Modification | ΔTm per modification (°C) | Reference |
| RNA:RNA | 2'-fluoro-4'-thioRNA (F-SRNA) | +1.0 to +2.0 | [1][2] |
Note: The exact ΔTm can vary depending on the sequence context and the number of modifications.
Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure of RNA in solution, including sugar pucker conformation and backbone torsion angles. The 2'-fluoro group can serve as a sensitive probe for ¹⁹F NMR studies.
Experimental Protocol: NMR Spectroscopy
Materials:
-
High-field NMR spectrometer equipped with a cryoprobe
-
NMR tubes
-
D₂O and H₂O for buffer preparation
-
Purified, isotopically labeled (if necessary) RNA samples
Procedure:
-
Sample Preparation: The purified RNA is dissolved in a suitable NMR buffer, and the pH is carefully adjusted. For imino proton observation, the sample is prepared in 90% H₂O/10% D₂O.
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed, including:
-
¹H NMR for general structural integrity and imino proton analysis.
-
¹⁹F NMR to probe the local environment of the fluoro group.
-
2D NOESY to measure through-space proton-proton distances.
-
2D TOCSY and COSY to assign sugar and base proton resonances.
-
¹H-¹³C or ¹H-¹⁵N HSQC for resonance assignments in isotopically labeled samples.
-
-
Data Analysis: The NMR data is processed and analyzed to determine:
-
Sugar Pucker: The conformation of the ribose ring (C2'-endo vs. C3'-endo) is determined from the analysis of scalar coupling constants (³J(H1'-H2')). A C3'-endo pucker is characteristic of A-form RNA.
-
Backbone Torsion Angles: These are constrained based on observed NOEs and scalar couplings.
-
Base Pairing: The formation of Watson-Crick base pairs is confirmed by the presence of characteristic imino proton resonances.
-
Expected Conformational Effects:
The 2'-fluoro substitution is known to favor a C3'-endo (North-type) sugar pucker, which pre-organizes the nucleotide for an A-form helical geometry. The 4'-thio modification can also influence the sugar pucker, and its combination with the 2'-fluoro group is expected to strongly stabilize the C3'-endo conformation.[3]
High-Resolution Structure by X-ray Crystallography
X-ray crystallography can provide an atomic-resolution three-dimensional structure of the modified RNA, offering precise details of its helical parameters and intermolecular interactions.
Experimental Protocol: X-ray Crystallography
Materials:
-
Purified RNA oligonucleotides
-
Crystallization screening kits
-
Crystallization plates (e.g., sitting or hanging drop vapor diffusion)
-
Microscope for crystal visualization
-
Cryoprotectants
-
Synchrotron X-ray source
Procedure:
-
Crystallization: The purified RNA is mixed with a variety of precipitants from a crystallization screen to identify conditions that yield diffraction-quality crystals.
-
Crystal Harvesting and Cryo-cooling: Crystals are carefully harvested and soaked in a cryoprotectant solution before being flash-cooled in liquid nitrogen.
-
Data Collection: X-ray diffraction data is collected from the cryo-cooled crystal at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map. An initial model of the RNA structure is built into the electron density and refined to yield the final atomic-resolution structure.
Diagram of Structural Analysis Workflow
Caption: Key experimental approaches for the structural analysis of modified RNA.
Conclusion
The modification of RNA with 2'-Deoxy-2'-fluoro-4'-thiouridine offers a powerful tool for enhancing the therapeutic potential and aiding in the structural elucidation of RNA molecules. This guide provides a foundational understanding of the synthesis, incorporation, and detailed structural analysis of RNA containing this modification. The provided protocols and data serve as a valuable resource for researchers and professionals aiming to leverage the unique properties of 2'-Deoxy-2'-fluoro-4'-thiouridine in their work. The combination of increased thermal stability, nuclease resistance, and the potential for specific structural conformations makes this an exciting modification for the future of RNA-based technologies.
References
- 1. Synthesis and characterization of 2'-modified-4'-thioRNA: a comprehensive comparison of nuclease stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and properties of 2'-modified-4'-thioRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Antiviral Action of 2'-Deoxy-2'-fluoro-4'-thiouridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2'-Deoxy-2'-fluoro-4'-thiouridine is a nucleoside analog that has demonstrated significant potential as an antiviral agent. Its mechanism of action is centered on the inhibition of viral replication through its incorporation into the nascent viral RNA chain, leading to premature termination of transcription. This guide provides an in-depth technical overview of its core mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the intricate molecular interactions and pathways involved in its antiviral activity.
Core Mechanism of Action
The antiviral efficacy of 2'-Deoxy-2'-fluoro-4'-thiouridine stems from its ability to act as a fraudulent substrate for viral RNA-dependent RNA polymerase (RdRp). The process can be dissected into three key stages: cellular uptake and activation, incorporation into viral RNA, and subsequent chain termination.
1.1. Cellular Uptake and Metabolic Activation:
Upon administration, 2'-Deoxy-2'-fluoro-4'-thiouridine is transported into the host cell. Inside the cell, it undergoes a series of phosphorylation events, catalyzed by host cell kinases, to be converted into its active triphosphate form, 2'-Deoxy-2'-fluoro-4'-thiouridine triphosphate. This metabolic activation is a critical prerequisite for its antiviral activity, as the triphosphate analog is the form recognized and utilized by the viral RdRp.
1.2. Incorporation into Viral RNA by RNA-Dependent RNA Polymerase (RdRp):
The triphosphate form of 2'-Deoxy-2'-fluoro-4'-thiouridine mimics the natural uridine triphosphate (UTP) and competes for the active site of the viral RdRp. The polymerase, mistaking the analog for a natural nucleotide, incorporates it into the growing viral RNA strand.
1.3. Chain Termination and Inhibition of Viral Replication:
The presence of the 2'-fluoro substitution on the sugar moiety is crucial for the mechanism of action. Once incorporated, the 2'-fluoro group sterically hinders the formation of the subsequent phosphodiester bond, effectively halting the elongation of the RNA chain. This premature termination of transcription results in the production of non-functional, truncated viral genomes, thereby inhibiting viral replication and propagation. Some analogs, like 4'-thiouridine, have also been shown to inhibit the NiRAN domain of the viral polymerase, further disrupting viral replication.[1]
Quantitative Data Summary
The antiviral activity of 2'-Deoxy-2'-fluoro-4'-thiouridine and its analogs has been quantified in various studies. The following tables summarize key efficacy and cytotoxicity data against different viruses.
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Phosphoramidate of 2'-deoxy-2'-fluoro-2'-C-methyl-β-d-4'-thiouridine | Hepatitis C Virus (HCV) | Replicon Assay | 2.99 | - | - | [2] |
| 4'-Thiouridine | SARS-CoV-2 | Vero | 1.71 | >100 | >58.5 | [1] |
| 4'-Fluorouridine (EIDD-2749) | Respiratory Syncytial Virus (RSV) | - | - | - | - | [3] |
| 4'-Fluorouridine (EIDD-2749) | SARS-CoV-2 | - | - | - | - | [3] |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀).
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in the mechanism of action and experimental evaluation of 2'-Deoxy-2'-fluoro-4'-thiouridine, the following diagrams have been generated using Graphviz.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 2'-Deoxy-2'-fluoro-4'-thiouridine and its analogs.
4.1. Antiviral Activity Assay (EC₅₀ and CC₅₀ Determination)
This protocol is adapted from methodologies used for HCV replicon assays and SARS-CoV-2 antiviral screening.
-
Cell Lines and Viruses:
-
Huh-7 cells harboring an HCV subgenomic replicon (for HCV).
-
Vero E6 cells (for SARS-CoV-2).
-
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of 2'-Deoxy-2'-fluoro-4'-thiouridine in culture medium.
-
Remove the old medium from the cells and add the medium containing the compound dilutions. For cytotoxicity assessment (CC₅₀), a parallel plate of uninfected cells is treated.
-
For antiviral activity (EC₅₀), infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Quantify viral replication. For HCV replicons, this can be done by measuring luciferase activity or by quantifying viral RNA using RT-qPCR. For SARS-CoV-2, viral yield in the supernatant can be quantified by plaque assay or RT-qPCR.
-
Assess cell viability for CC₅₀ determination using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate EC₅₀ and CC₅₀ values by plotting the dose-response curves using non-linear regression analysis.
-
4.2. Cellular Phosphorylation Assay
This protocol is based on the methodology described for the metabolism of 4'-thio-arabinofuranosylcytosine in CEM cells.
-
Cell Line:
-
CEM cells (or other relevant cell line).
-
-
Procedure:
-
Incubate a known number of cells with radiolabeled or non-radiolabeled 2'-Deoxy-2'-fluoro-4'-thiouridine at a specific concentration for various time points.
-
Harvest the cells by centrifugation and wash with cold phosphate-buffered saline (PBS).
-
Extract the acid-soluble metabolites by treating the cell pellet with cold 0.5 M perchloric acid.
-
Centrifuge to remove cell debris and neutralize the supernatant with potassium hydroxide.
-
Analyze the neutralized extracts by high-performance liquid chromatography (HPLC) on a strong anion exchange (SAX) column.
-
Elute the phosphorylated species using a gradient of ammonium phosphate buffer.
-
Identify and quantify the mono-, di-, and triphosphate forms of the compound by comparing their retention times and peak areas to known standards.
-
4.3. RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
This is a representative in vitro assay to determine the direct inhibitory effect of the triphosphate form of the compound on viral polymerase activity.
-
Reagents:
-
Purified recombinant viral RdRp (e.g., SARS-CoV-2 nsp12/nsp7/nsp8 complex).
-
RNA template-primer.
-
Ribonucleotide triphosphates (ATP, GTP, CTP, UTP).
-
2'-Deoxy-2'-fluoro-4'-thiouridine triphosphate.
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM KCl, 6 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT).
-
-
Procedure:
-
Set up the reaction mixture containing the reaction buffer, RNA template-primer, and the viral RdRp enzyme.
-
Add varying concentrations of 2'-Deoxy-2'-fluoro-4'-thiouridine triphosphate to the reaction mixtures.
-
Initiate the reaction by adding the mixture of natural rNTPs (including a radiolabeled or fluorescently labeled nucleotide for detection).
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of loading buffer containing EDTA and formamide.
-
Denature the samples by heating and resolve the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the RNA products by autoradiography or fluorescence imaging.
-
Quantify the inhibition of full-length RNA synthesis to determine the IC₅₀ value of the compound's triphosphate form.
-
4.4. In Vitro Transcription Stalling Assay
This assay is designed to demonstrate the chain-terminating effect of the incorporated nucleoside analog.
-
Reagents:
-
Similar to the RdRp inhibition assay, but with specific RNA templates designed to observe stalling at particular positions.
-
-
Procedure:
-
Assemble the transcription reaction with the viral RdRp, a specific RNA template-primer, and a subset of rNTPs to allow the polymerase to synthesize a short initial product and then pause at a specific point due to the absence of the next nucleotide.
-
Add the remaining rNTPs along with 2'-Deoxy-2'-fluoro-4'-thiouridine triphosphate.
-
Allow the reaction to proceed for a short time.
-
Stop the reaction and analyze the RNA products by high-resolution denaturing PAGE.
-
The appearance of truncated RNA products that are one nucleotide longer than the paused product in the presence of the analog indicates its incorporation and subsequent chain termination.
-
Conclusion
2'-Deoxy-2'-fluoro-4'-thiouridine represents a promising class of antiviral compounds with a well-defined mechanism of action. Its efficacy is dependent on intracellular phosphorylation to its active triphosphate form, which then acts as a competitive inhibitor and chain terminator of viral RNA-dependent RNA polymerase. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this and other related nucleoside analogs as potent antiviral therapeutics. Further research should focus on optimizing the pharmacokinetic properties and exploring the potential for combination therapies to enhance antiviral efficacy and combat drug resistance.
References
- 1. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2'-Deoxy-2'-fluoro-4-thiouridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxy-2'-fluoro-4-thiouridine is a modified nucleoside of significant interest in the development of therapeutic oligonucleotides and antiviral agents. Its unique structural features—a fluorine atom at the 2'-position of the ribose sugar and a sulfur atom replacing the oxygen at the 4-position of the uracil base—confer desirable properties such as enhanced nuclease resistance and specific base-pairing capabilities. A thorough spectroscopic characterization is paramount for its structural confirmation, purity assessment, and for understanding its behavior in biological systems. This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Circular Dichroism (CD). Detailed experimental protocols and data presentation are included to assist researchers in their drug discovery and development endeavors.
Introduction
The strategic incorporation of modified nucleosides into nucleic acid-based therapeutics is a cornerstone of modern drug development. This compound stands out as a promising analog due to the synergistic effects of its constituent modifications. The 2'-fluoro substitution typically induces an RNA-like (C3'-endo) sugar pucker, which can enhance binding affinity to complementary RNA strands. The 4-thiouracil modification, a known photo-cross-linking agent, allows for the investigation of nucleic acid-protein interactions and can also modulate base pairing. This guide details the analytical methodologies required for the unambiguous characterization of this important nucleoside analog.
Spectroscopic Data
Quantitative spectroscopic data for this compound is summarized below. It is important to note that while data for the exact molecule is prioritized, in cases of limited availability, data from closely related analogs are provided for comparative purposes and are duly noted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential for confirming its structure.
Table 1: NMR Spectroscopic Data for this compound and Related Analogs
| Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Solvent | Reference Compound |
| ¹H NMR | ||||
| H1' | ~6.0-6.2 | DMSO-d₆ | 2'-Deoxy-2'-fluoro-uridine | |
| H2' | ~5.1-5.3 | J(H2', F) ~50 | DMSO-d₆ | 2'-Deoxy-2'-fluoro-uridine |
| H3' | ~4.2-4.4 | DMSO-d₆ | 2'-Deoxy-2'-fluoro-uridine | |
| H4' | ~4.0-4.2 | DMSO-d₆ | 2'-Deoxy-2'-fluoro-uridine | |
| H5', H5'' | ~3.6-3.8 | DMSO-d₆ | 2'-Deoxy-2'-fluoro-uridine | |
| H6 | ~7.8-8.0 | DMSO-d₆ | 4-Thio-2'-deoxyuridine[1] | |
| NH | ~12.5-13.0 | DMSO-d₆ | 4-Thio-2'-deoxyuridine[1] | |
| ¹³C NMR | ||||
| C1' | ~85-90 | DMSO-d₆ | General 2'-deoxy-2'-fluoro nucleosides | |
| C2' | ~95-100 | J(C2', F) ~170-180 | DMSO-d₆ | General 2'-deoxy-2'-fluoro nucleosides |
| C3' | ~70-75 | J(C3', F) ~15-20 | DMSO-d₆ | General 2'-deoxy-2'-fluoro nucleosides |
| C4' | ~80-85 | DMSO-d₆ | General 2'-deoxy-2'-fluoro nucleosides | |
| C5' | ~60-65 | DMSO-d₆ | General 2'-deoxy-2'-fluoro nucleosides | |
| C2 | ~150-155 | DMSO-d₆ | 4-Thio-2'-deoxyuridine[1] | |
| C4 | ~185-190 | DMSO-d₆ | 4-Thio-2'-deoxyuridine[1] | |
| C5 | ~110-115 | DMSO-d₆ | 4-Thio-2'-deoxyuridine[1] | |
| C6 | ~135-140 | DMSO-d₆ | 4-Thio-2'-deoxyuridine[1] | |
| ¹⁹F NMR | ||||
| 2'-F | ~ -190 to -210 | J(F, H2') ~50 | DMSO-d₆ | General 2'-deoxy-2'-fluoro nucleosides |
Note: Specific, experimentally determined values for this compound were not available in the cited literature. The presented data is a composite based on published data for structurally similar compounds to provide an expected range of chemical shifts and coupling constants.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the molecular formula. Tandem mass spectrometry (MS/MS) is used to establish the structure through fragmentation analysis.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Method |
| Molecular Formula | C₉H₁₁FN₂O₃S | - |
| Monoisotopic Mass | 246.0474 | Calculated |
| [M+H]⁺ | 247.0552 | ESI-HRMS |
| [M-H]⁻ | 245.0396 | ESI-HRMS |
| Key Fragmentation Pathways | Cleavage of the glycosidic bond to yield the 4-thiouracil base and the 2-deoxy-2-fluoro-ribose sugar moiety. | ESI-MS/MS |
The primary fragmentation observed in nucleosides is the cleavage of the glycosidic bond, resulting in ions corresponding to the base and the sugar.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for detecting the presence of the 4-thiouracil chromophore.
Table 3: UV-Vis Spectroscopic Data for 4-Thiouridine Analogs
| Compound | λmax (nm) | Solvent | Reference |
| 4-Thio-2'-deoxyuridine | 332 | CH₃CN | [1] |
| 5-Fluoro-4-thio-2'-deoxyuridine | 336.4 | H₂O | [1] |
| 5-Chloro-4-thiouridine | 339 | H₂O | [1] |
| 5-Bromo-4-thio-2'-deoxyuridine | 340 | CH₃CN | [1] |
The introduction of a sulfur atom at the C4 position results in a significant red-shift of the UV absorption maximum to around 330-340 nm, compared to the ~260 nm absorption of uridine.[1] This characteristic absorption is a key indicator of successful thiolation.
Circular Dichroism (CD) Spectroscopy
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended as it solubilizes the compound well and the exchangeable NH proton is readily observed.
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Solvent suppression techniques may be required if residual water is present.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
-
A spectral width of 200-220 ppm is typically sufficient.
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
¹⁹F is a highly sensitive nucleus, so acquisition times are relatively short.
-
A spectral width of ~50-100 ppm, centered around the expected chemical shift, should be used.
-
-
2D NMR:
-
For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) should be performed.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Perform baseline correction.
-
Reference the spectra. For ¹H and ¹³C NMR in DMSO-d₆, the residual solvent peak can be used as an internal reference (δH = 2.50 ppm, δC = 39.52 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ (δF = 0 ppm) or a secondary standard is typically used.
Mass Spectrometry Protocol
Objective: To confirm the molecular weight and obtain fragmentation data for structural verification.
Instrumentation: An electrospray ionization (ESI) mass spectrometer, preferably a high-resolution instrument such as a time-of-flight (TOF) or Orbitrap mass analyzer.
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture compatible with ESI, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
Data Acquisition:
-
Full Scan MS:
-
Acquire spectra in both positive and negative ion modes.
-
Scan a mass range that encompasses the expected molecular ion (e.g., m/z 100-500).
-
Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature for optimal signal intensity.
-
-
Tandem MS (MS/MS):
-
Select the precursor ion ([M+H]⁺ or [M-H]⁻) for fragmentation.
-
Apply collision-induced dissociation (CID) with varying collision energies to generate a fragmentation spectrum.
-
Data Analysis:
-
Determine the accurate mass of the molecular ion from the high-resolution full scan spectrum and use it to confirm the elemental composition.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions. The primary fragmentation should be the loss of the sugar moiety.
UV-Vis Spectroscopy Protocol
Objective: To obtain the UV-Vis absorption spectrum and determine the wavelength of maximum absorbance (λmax).
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or a buffered aqueous solution) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax. A typical concentration is in the range of 10-50 µM.
Data Acquisition:
-
Use matched quartz cuvettes (typically 1 cm path length).
-
Record a baseline spectrum with the cuvette filled with the solvent blank.
-
Record the absorption spectrum of the sample solution over a wavelength range of 200-400 nm.
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If the concentration is known accurately, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl).
Circular Dichroism (CD) Spectroscopy Protocol
Objective: To obtain the CD spectrum to gain insights into the solution-state conformation.
Instrumentation: A CD spectropolarimeter.
Sample Preparation:
-
Dissolve the sample in a suitable buffer that does not have high absorbance in the far-UV region (e.g., 10 mM sodium phosphate buffer, pH 7.0).[5]
-
The sample concentration should be in the range of 10-100 µM.
-
The sample and buffer should be degassed to remove dissolved oxygen, which can interfere with measurements below 200 nm.[5]
Data Acquisition:
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm or 1 cm).
-
Purge the instrument with dry nitrogen gas to prevent ozone formation from the UV lamp.[5]
-
Record a baseline spectrum of the buffer.
-
Record the CD spectrum of the sample from approximately 320 nm to 190 nm.
-
Typically, multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.
Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
The data is typically reported in units of molar ellipticity ([θ]), which is calculated from the observed ellipticity (θ) in millidegrees, the molar concentration (c), and the path length (l) in centimeters.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic characterization of this compound.
Caption: General workflow for the spectroscopic characterization.
Caption: Detailed workflow for NMR analysis.
Caption: Workflow for mass spectrometry analysis.
Conclusion
The comprehensive spectroscopic characterization of this compound is essential for its application in drug discovery and development. This guide outlines the key analytical techniques—NMR, MS, UV-Vis, and CD spectroscopy—and provides detailed experimental protocols and expected data. By following these methodologies, researchers can ensure the structural integrity and purity of their synthesized compound, paving the way for further biological and pharmacological investigations. The combination of these techniques provides a robust analytical framework for the characterization of this and other modified nucleosides.
References
- 1. NMR and UV Studies of 4-Thio-2′-deoxyuridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Exploring Biological Structures: Circular Dichroism Experiment | MtoZ Biolabs [mtoz-biolabs.com]
- 4. jascoinc.com [jascoinc.com]
- 5. bitesizebio.com [bitesizebio.com]
Enzymatic Recognition of 2'-Deoxy-2'-fluoro-4-thiouridine Triphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic incorporation of modified nucleotides is a cornerstone of numerous biotechnological and therapeutic applications, including next-generation sequencing, antiviral drug development, and the generation of nucleic acid-based diagnostics and therapeutics like aptamers and siRNAs. Understanding the substrate fidelity and kinetic parameters of DNA and RNA polymerases with respect to these analogs is critical for their effective implementation.
This technical guide provides an in-depth analysis of the enzymatic recognition of 2'-Deoxy-2'-fluoro-4-thiouridine triphosphate (4S-F-dUTP). As direct studies on this specific nucleotide analog are limited, this guide synthesizes data from studies on closely related analogs, namely 2'-fluoro-modified deoxynucleotides and 4-thiouridine derivatives. This approach allows for a well-grounded projection of how 4S-F-dUTP is likely to be processed by polymerases. We will delve into the structural basis of recognition, kinetic data of analogous compounds, and detailed experimental protocols for assessing polymerase activity.
Predicted Enzymatic Recognition of 4S-F-dUTP
The enzymatic incorporation of 4S-F-dUTP by DNA polymerases will be influenced by the two modifications present on the natural deoxyuridine triphosphate (dUTP) substrate: the 2'-fluoro group on the deoxyribose sugar and the 4-thio substitution on the uracil base.
1.1. The 2'-Fluoro Modification:
The 2'-fluoro modification of deoxynucleotides is generally well-tolerated by a variety of DNA and RNA polymerases.[1][2] Structural studies have revealed that the small and highly electronegative fluorine atom at the 2' position can be accommodated within the active site of many polymerases.[3][4] The C3'-endo sugar pucker induced by the 2'-fluoro group mimics the conformation of ribonucleotides, which can influence the enzyme's interaction with the substrate. For some polymerases, this can lead to efficient incorporation. Several studies have demonstrated the successful synthesis of 2'-fluoro-modified nucleic acids using engineered polymerases.[1][5]
1.2. The 4-Thio Modification:
The substitution of the oxygen at the 4-position of the uracil base with a sulfur atom to create 4-thiouridine is a more significant alteration in terms of base-pairing properties. The larger atomic radius and altered electronic properties of sulfur compared to oxygen can affect the hydrogen bonding with the complementary adenine base in the DNA template. Despite this, studies have shown that deoxy-4-thiothymidine triphosphate (a close analog) can be enzymatically incorporated into DNA, albeit at a reduced rate compared to its natural counterpart.[6] The successful use of 4-thiouridine in metabolic labeling of RNA further supports its acceptance by cellular polymerases after conversion to the triphosphate form.[7][8]
1.3. Synergy of Modifications and Predicted Polymerase Tolerance:
The combination of both the 2'-fluoro and 4-thio modifications in 4S-F-dUTP presents a unique substrate for polymerases. It is predicted that family A polymerases, like Taq, and family B polymerases, like Pfu and Vent(exo-), which are known to be more promiscuous with modified nucleotides, would be the most likely candidates for incorporating 4S-F-dUTP.[3][9][10] The efficiency of incorporation is expected to be lower than that of the natural dUTP and likely also lower than that of 2'-F-dUTP due to the potential disruption of Watson-Crick base pairing by the 4-thio modification. The overall acceptance will be highly dependent on the specific polymerase and the reaction conditions.
Quantitative Data on Analogous Compounds
Table 1: Steady-State Kinetic Parameters for the Incorporation of 2'-Fluoro-Modified Nucleotides by Various Polymerases
| Polymerase | Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference |
| T7 RNA Polymerase | 2'-F-dUTP | 130 | 0.04 | 0.0003 | [2] |
| T7 RNA Polymerase | 2'-F-dCTP | 110 | 0.11 | 0.001 | [2] |
| Vent(exo-) DNA Pol | tTTP | 4.6 | 0.0016 | 0.00035 | [11] |
| HIV-1 RT | tTTP | 32 | 0.015 | 0.00047 | [11] |
Note: tTTP (threose nucleic acid triphosphate) is a sugar-modified analog, and its kinetics are included to provide a broader context for polymerase tolerance to sugar modifications.
Table 2: Qualitative and Semi-Quantitative Data on Thionucleotide Incorporation
| Polymerase | Substrate | Observation | Reference |
| DNA Polymerase I | s4TdTP** | Reduced rate of DNA synthesis, but yield not affected. | [6] |
| KOD Dash DNA Pol | 5-modified dUTPs | Tolerant to various modifications at the C5 position. | [10] |
| Pfu DNA Polymerase | 5-modified dUTPs | Relatively tolerant to modifications at the C5 position. | [10] |
| Vent(exo-) DNA Pol | 5-modified dUTPs | Relatively tolerant to modifications at the C5 position. | [10] |
*s4TdTP (deoxy-4-thiothymidine triphosphate)
Experimental Protocols
To evaluate the enzymatic recognition of 4S-F-dUTP, a series of well-established experimental protocols can be employed. These assays allow for the determination of whether the analog is a substrate and the kinetic parameters of its incorporation.
3.1. Primer Extension Assay (for Qualitative and Semi-Quantitative Analysis)
This assay determines if a polymerase can incorporate 4S-F-dUTP opposite a template adenine.
Methodology:
-
Substrate Preparation: A 5'-fluorescently labeled DNA primer is annealed to a longer, unlabeled DNA template. The template sequence should contain one or more adenines at known positions downstream of the primer's 3'-end.
-
Reaction Mixture: The reaction buffer should contain the annealed primer/template duplex, the DNA polymerase of interest, and a defined concentration of 4S-F-dUTP. Control reactions should be set up with the natural dUTP and without any dNTP.
-
Reaction Incubation: The reactions are initiated by the addition of the polymerase or dNTP and incubated at the optimal temperature for the polymerase for various time points.
-
Quenching: The reactions are stopped by the addition of a quench buffer containing EDTA and a denaturing agent (e.g., formamide).
-
Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE). The fluorescently labeled DNA fragments are visualized using a gel imager. The appearance of a band corresponding to the primer extended by one or more nucleotides indicates successful incorporation of 4S-F-dUTP. The intensity of the product bands over time can provide a semi-quantitative measure of incorporation efficiency.[12][13]
3.2. Steady-State Kinetic Analysis
This method is used to determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for the incorporation of 4S-F-dUTP.[14]
Methodology:
-
Reaction Conditions: The experiment is set up under steady-state conditions, where the concentration of the primer/template substrate is much higher than the enzyme concentration, and the concentration of 4S-F-dUTP is varied. Product formation should be kept below 20% to ensure the reaction velocity is linear with time.
-
Primer Extension Reactions: A series of primer extension reactions are performed as described above, with varying concentrations of 4S-F-dUTP.
-
Quantification: The amount of extended primer is quantified from the gel images. The initial velocity (V0) of the reaction is calculated for each substrate concentration.
-
Data Analysis: The initial velocities are plotted against the substrate concentration. The data are then fitted to the Michaelis-Menten equation (V0 = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine Vmax and Km. The kcat is calculated from Vmax and the enzyme concentration (kcat = Vmax / [E]).[14]
3.3. Pre-Steady-State Kinetic Analysis (Burst Kinetics)
For a more detailed understanding of the catalytic mechanism, pre-steady-state kinetics can be employed to measure the rate of the first nucleotide incorporation event.[15] This technique can dissect the individual steps of the reaction, such as substrate binding, conformational changes, and the chemical step.
Methodology:
-
Instrumentation: This analysis requires a rapid quench-flow instrument to mix the enzyme and substrate and quench the reaction at very short time intervals (milliseconds).[15]
-
Experimental Setup: The DNA polymerase is pre-incubated with the primer/template DNA. The reaction is initiated by rapidly mixing this complex with a solution containing 4S-F-dUTP and Mg2+.
-
Time Course: The reaction is quenched at various time points, and the amount of product formed is quantified by PAGE.
-
Data Analysis: The product concentration is plotted against time. The resulting curve often shows a rapid "burst" phase, representing the first turnover, followed by a slower, linear steady-state phase. The data are fitted to a burst equation to determine the rate of the burst (kp) and the steady-state rate (kss).[15]
Visualizations
4.1. Enzymatic Incorporation Pathway
Caption: Generalized pathway for the incorporation of 4S-F-dUTP by a DNA polymerase.
4.2. Experimental Workflow for Kinetic Analysis
Caption: Workflow for steady-state kinetic analysis of 4S-F-dUTP incorporation.
Conclusion
The enzymatic recognition of this compound triphosphate is a complex process influenced by modifications to both the sugar and the base of the nucleotide. Based on data from analogous compounds, it is predicted that certain DNA polymerases, particularly those from families A and B, can incorporate 4S-F-dUTP, although likely with reduced efficiency compared to the natural dUTP. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of the substrate suitability and kinetic parameters of 4S-F-dUTP with various polymerases. Such studies are essential for advancing the use of this and other novel modified nucleotides in research, diagnostics, and therapeutics.
References
- 1. Synthesis of 2′-Fluoro RNA by Syn5 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-Fluoro and 2-amino-2'-deoxynucleoside 5'-triphosphates as substrates for T7 RNA polymerase | Scilit [scilit.com]
- 3. Structural Insights into the Processing of Nucleobase-Modified Nucleotides by DNA Polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enzymatic Synthesis of Mixed XNA Polymers Containing 2′Fluoro and 2′Azide Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis, ligation, and restriction of DNA containing deoxy-4-thiothymidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Enzymatic incorporation of chemically-modified nucleotides into DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recognition of threosyl nucleotides by DNA and RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA Polymerase Activity Assay Using Near-infrared Fluorescent Labeled DNA Visualized by Acrylamide Gel Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 2'-Deoxy-2'-fluoro-4-thiouridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxy-2'-fluoro-4-thiouridine is a synthetic pyrimidine nucleoside analogue characterized by the substitution of the 2'-hydroxyl group with fluorine and the 4-keto group with sulfur. These modifications confer unique chemical and biological properties, making it a compound of interest in antiviral and anticancer research. This technical guide provides a comprehensive overview of the known physical and chemical properties, a detailed plausible synthesis protocol, and the proposed mechanism of action of this compound.
Core Physical and Chemical Properties
While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its known identifiers and estimated properties based on closely related analogues.
| Property | Value | Source/Basis |
| IUPAC Name | 1-((2R,4S,5R)-4-fluoro-5-(hydroxymethyl)-4-thioxolan-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione | N/A |
| CAS Number | 10212-16-5 | [1] |
| Molecular Formula | C₉H₁₁FN₂O₄S | [1] |
| Molecular Weight | 262.26 g/mol | Calculated |
| Melting Point | Not available | N/A |
| Solubility | Expected to be soluble in DMSO and DMF; slightly soluble in ethanol and water. | Based on 4-thiouridine and 2'-deoxyuridine[2][3] |
| UV-Vis λmax | ~336 nm in water | Estimated from 5-fluoro-4-thio-2'-deoxyuridine[4] |
| pKa | Not available | N/A |
| Specific Rotation | Not available | N/A |
Chemical Characteristics and Spectroscopic Analysis
The chemical identity of this compound is established through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the sugar and base protons. The imino proton (N-H) of the thiouracil ring is anticipated to appear at a significantly downfield chemical shift (around 13 ppm), a characteristic feature of 4-thionucleosides.[4]
-
¹³C NMR: The carbon spectrum will be distinguished by the C4 carbon signal of the thiocarbonyl group, which is expected to be shifted significantly downfield (around 190 ppm) compared to its uridine counterpart.[4]
-
¹⁹F NMR: A distinct signal corresponding to the 2'-fluoro substituent will be present.
UV-Visible Spectroscopy: The replacement of the oxygen atom at the 4-position with sulfur results in a significant bathochromic shift (red shift) in the UV absorption maximum. While 2'-deoxyuridine absorbs at approximately 262 nm, 4-thiouridine derivatives typically exhibit a strong absorption band around 330-345 nm.[4] This property is useful for quantification and for studying its interaction with biomolecules.
Experimental Protocols
The following section outlines a plausible, multi-step synthesis protocol for this compound, compiled from established methodologies for the synthesis of related nucleoside analogues.[2][5][6]
Synthesis of a Protected 2'-Deoxy-2'-fluororibose Intermediate
The synthesis typically begins with a suitably protected ribose derivative. A common starting material is 1,3,5-tri-O-benzoyl-α-D-ribofuranose.
-
Step 1: Fluorination of the Sugar Moiety
-
Dissolve the protected ribose in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Cool the solution to -15 °C.
-
Slowly add a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to the solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 2-deoxy-2-fluoro-arabinofuranose derivative by silica gel chromatography.
-
Glycosylation with Uracil
-
Step 2: Formation of the Nucleoside
-
The protected 2'-deoxy-2'-fluororibose is converted to a glycosyl donor, typically a bromide or chloride.
-
In a separate flask, silylate uracil with a silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide) in an anhydrous solvent like acetonitrile.
-
Add the glycosyl donor to the silylated uracil solution in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate).
-
Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Work up the reaction mixture and purify the protected 2'-deoxy-2'-fluorouridine by column chromatography.
-
Thiation of the Uracil Ring
-
Step 3: Conversion to 4-Thiouridine Derivative
-
Dissolve the protected 2'-deoxy-2'-fluorouridine in an anhydrous solvent such as pyridine or dioxane.
-
Add a thionating agent, most commonly Lawesson's reagent, to the solution.
-
Heat the reaction mixture at reflux for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting protected this compound by silica gel chromatography.
-
Deprotection
-
Step 4: Removal of Protecting Groups
-
Dissolve the protected this compound in methanolic ammonia.
-
Stir the solution at room temperature for several hours to overnight.
-
Remove the solvent under reduced pressure.
-
Purify the final product, this compound, by recrystallization or column chromatography.
-
Caption: General synthesis workflow for this compound.
Mechanism of Action and Biological Activity
The biological activity of many nucleoside analogues, including this compound, is dependent on their intracellular conversion to the corresponding triphosphate form. This metabolic activation is a critical step for their therapeutic effect.
Proposed Metabolic Activation Pathway
Pyrimidine nucleoside analogues are typically metabolized through anabolic pathways utilized by their endogenous counterparts.[6][7] The proposed activation of this compound involves a three-step phosphorylation cascade catalyzed by cellular kinases.
-
Monophosphorylation: The initial and often rate-limiting step is the conversion of the nucleoside to its 5'-monophosphate derivative by a nucleoside kinase.
-
Diphosphorylation: The monophosphate is subsequently phosphorylated to the diphosphate by a nucleoside monophosphate kinase.
-
Triphosphorylation: Finally, a nucleoside diphosphate kinase catalyzes the formation of the active 5'-triphosphate metabolite.
Caption: Proposed metabolic activation of this compound.
Inhibition of Viral Polymerase
The resulting this compound triphosphate acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp).[8] By mimicking the natural nucleoside triphosphate, it binds to the active site of the viral polymerase. The presence of the 2'-fluoro group can affect the sugar pucker and the overall conformation of the growing nucleic acid chain, potentially leading to chain termination and the inhibition of viral replication.
Conclusion
This compound is a promising nucleoside analogue with potential applications in antiviral and anticancer therapies. Its unique structural modifications lead to distinct spectroscopic properties and a proposed mechanism of action involving metabolic activation and inhibition of viral polymerases. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and comprehensively evaluate its biological activity and therapeutic potential.
References
- 1. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protected pyrimidine nucleosides for cell-specific metabolic labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, chemical synthesis and antiviral evaluation of 2'-deoxy-2'-fluoro-2'-C-methyl-4'-thionucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Metabolism of pyrimidine analogues and their nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism and spectrum of inhibition of viral polymerases by 2'-deoxy-2'-β-fluoro-4'-azidocytidine or azvudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Conformational Analysis of 2'-Deoxy-2'-fluoro-4-thiouridine in Oligonucleotides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of modified nucleosides into oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. Among these, 2'-Deoxy-2'-fluoro-4-thiouridine (4'S-F-araU) presents a unique conformational landscape that significantly influences the structural and functional properties of oligonucleotides. This technical guide provides an in-depth analysis of the conformational preferences of 4'S-F-araU within oligonucleotide chains, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying principles through structured diagrams. Understanding the conformational dynamics of this modified nucleoside is critical for the rational design of antisense oligonucleotides, siRNAs, and other nucleic acid-based modalities with enhanced stability, binding affinity, and biological activity.
Introduction: The Role of Conformational Control in Oligonucleotide Therapeutics
Chemical modifications to oligonucleotides are essential for improving their drug-like properties, including nuclease resistance, binding affinity to target RNA, and specificity.[1] The conformation of the sugar moiety in a nucleotide is a critical determinant of the overall helical structure of a DNA or RNA duplex. Nucleoside sugars typically exist in an equilibrium between two major puckered conformations: C3'-endo (North) and C2'-endo (South). The North conformation is characteristic of A-form helices (e.g., RNA-RNA duplexes), while the South conformation is predominant in B-form helices (e.g., DNA-DNA duplexes).[2]
The introduction of electronegative fluorine atoms and a thio-substitution in the sugar ring, as in this compound, profoundly influences this equilibrium. The 2'-fluoro substitution in the arabino configuration generally favors a South/East sugar pucker, similar to DNA.[2] However, the additional 4'-thio modification introduces competing steric and electronic effects that can shift the conformational preference. This guide explores the synthesis, conformational analysis, and resulting properties of oligonucleotides containing 4'S-F-araU.
Synthesis of this compound and its Incorporation into Oligonucleotides
The synthesis of oligonucleotides containing this compound requires the preparation of the corresponding phosphoramidite building block.
Synthesis of this compound Phosphoramidite
A general synthetic route involves the chemical synthesis of the 5-substituted-4-thio-2'-deoxyuridine nucleoside.[3] This is followed by the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and subsequent phosphitylation of the 3'-hydroxyl group to yield the phosphoramidite monomer ready for solid-phase synthesis.[4]
Solid-Phase Oligonucleotide Synthesis
Oligonucleotides incorporating this compound are synthesized using standard phosphoramidite solid-phase synthesis protocols on a DNA synthesizer.[2]
Key Steps:
-
Support Preparation: Synthesis begins on a solid support, typically controlled pore glass (CPG), to which the first nucleoside is attached.
-
DMT Deprotection: The acid-labile DMT group on the 5'-hydroxyl of the support-bound nucleoside is removed.
-
Coupling: The this compound phosphoramidite (dissolved in an appropriate solvent like acetonitrile) is coupled to the free 5'-hydroxyl group in the presence of an activator.[5] Coupling times may be extended for modified nucleotides to ensure high efficiency.[6]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
-
Repeat: The cycle is repeated until the desired oligonucleotide sequence is assembled.
-
Cleavage and Deprotection: The oligonucleotide is cleaved from the solid support, and all protecting groups on the bases and phosphates are removed using an ammonium hydroxide solution.[6]
-
Purification: The final product is purified, typically by high-performance liquid chromatography (HPLC).[6]
Conformational Analysis of this compound in Oligonucleotides
The conformation of the 4'S-F-araU sugar moiety within an oligonucleotide is primarily determined by a balance of steric and electronic effects, which can be probed using various biophysical techniques.
Predominant Sugar Pucker
Studies have shown that 2'-Deoxy-2'-fluoro-5-methyl-4'-thioarabinouridine (a derivative of 4'S-F-araU) adopts a predominantly North sugar conformation.[6] This is a significant finding, as it contrasts with the typical South/East pucker induced by a 2'-fluoroarabino modification alone.[2] The 4'-thio substitution is therefore a key driver of the conformational switch towards an RNA-like pucker.
The equilibrium between the North and South conformations is a critical factor in the biological activity of modified oligonucleotides. For instance, RNase H, an enzyme that cleaves the RNA strand of a DNA:RNA hybrid, prefers duplexes where the antisense strand can adopt an East conformation.[6] The Northern pucker of 4'S-F-araU-containing oligonucleotides makes them poor substrates for RNase H.[6]
Caption: Conformational equilibrium of the this compound sugar pucker.
Experimental Protocols for Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of oligonucleotides in solution.
Methodology:
-
Sample Preparation: The purified oligonucleotide is dissolved in an appropriate buffer, typically a phosphate buffer in D₂O or a mixture of H₂O/D₂O to observe exchangeable protons.[7]
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed, including:
-
1D ¹H NMR: To observe the chemical shifts of the sugar and base protons. The coupling constants between sugar protons (e.g., J(H1'-H2')) provide information about the sugar pucker.
-
2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all sugar protons of a single nucleotide).
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing distance restraints for structure calculation.
-
¹⁹F NMR: Can be used to directly probe the environment of the fluorine atom.[8]
-
-
Data Analysis: The analysis of coupling constants, particularly the sum of J(H1'-H2') and J(H3'-H4'), allows for the determination of the percentage of North and South conformers.[9][10]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the overall helical structure of an oligonucleotide.
Methodology:
-
Sample Preparation: The oligonucleotide is dissolved in a suitable buffer.
-
Data Acquisition: CD spectra are recorded over a range of wavelengths (typically 200-320 nm) at a controlled temperature.[6]
-
Data Analysis:
-
An A-form helix (characteristic of a North pucker) typically shows a positive band around 260-270 nm and a strong negative band around 210 nm.
-
A B-form helix (characteristic of a South pucker) typically shows a positive band around 275 nm, a negative band around 245 nm, and a strong positive band around 220 nm.
-
The CD spectrum of an oligonucleotide containing 4'S-F-araU can be compared to reference spectra of A-form and B-form helices to infer its conformational preference.
-
UV Thermal Denaturation (Melting) Studies
UV melting studies are used to determine the thermal stability of oligonucleotide duplexes.
Methodology:
-
Sample Preparation: The modified oligonucleotide is annealed with its complementary DNA or RNA strand in a buffered solution.
-
Data Acquisition: The absorbance of the solution at 260 nm is monitored as the temperature is slowly increased.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. The Tm provides a measure of the duplex stability. The incorporation of 4'S-F-araU has been shown to decrease the melting temperature of both AON:RNA and AON:DNA duplexes.[6]
Quantitative Data Summary
| Modification | Duplex Type | Change in Tm (°C/modification) | Predominant Conformation | Reference |
| 2'-Deoxy-2'-fluoro-4'-thioarabinouridine | AON:RNA | Marked Decrease | North | [6] |
| 2'-Deoxy-2'-fluoro-4'-thioarabinouridine | AON:DNA | Marked Decrease | North | [6] |
| 2'-Deoxy-2'-fluoroarabinonucleic acid (2'F-ANA) | 2'F-ANA:RNA | Enhanced Stability | South/East | [11] |
| 2'-Deoxy-2'-fluoroarabinonucleic acid (2'F-ANA) | 2'F-ANA:DNA | Favorable Pairing | South/East | [11] |
Experimental and Logical Workflows
Caption: Workflow for the synthesis and conformational analysis of 4'S-F-araU oligonucleotides.
Conclusion
The conformational analysis of this compound in oligonucleotides reveals a strong preference for a North, RNA-like sugar pucker. This is a direct consequence of the 4'-thio substitution, which overrides the typical South/East preference of the 2'-fluoroarabino modification. This conformational rigidity has significant implications for the design of oligonucleotide therapeutics. While the North conformation can enhance binding to complementary RNA targets, it can also abrogate certain mechanisms of action, such as RNase H-mediated degradation. A thorough understanding of these structure-activity relationships, informed by the experimental techniques outlined in this guide, is paramount for the successful development of next-generation nucleic acid-based drugs.
References
- 1. Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Properties of 2′-Deoxy-2′,4′-difluoroarabinose-Modified Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR and UV Studies of 4-Thio-2′-deoxyuridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2′-SCF3 Uridine–A Powerful Label for Probing Structure and Function of RNA by 19F NMR Spectroscopy** - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR-based investigations into target DNA search processes of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and conformational analysis of d-2′-deoxy-2′,2′-difluoro-4′-dihydro-4′-thionucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2'-Deoxy-2'-fluoro-4-thiouridine in PAR-CLIP for RNA-Protein Interaction Mapping
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) is a powerful technique used to identify the binding sites of RNA-binding proteins (RBPs) on a transcriptome-wide scale. This method relies on the incorporation of a photoreactive ribonucleoside analog into nascent RNA transcripts. Upon irradiation with UV light, this analog forms a covalent crosslink with interacting RBPs, allowing for their stringent purification and the subsequent identification of the bound RNA sequences.
Note on 2'-Deoxy-2'-fluoro-4-thiouridine: While the topic specifies this compound, the vast body of scientific literature on PAR-CLIP refers to the use of 4-thiouridine (4sU) . It is presumed that "this compound" is a misnomer in this context. These application notes and protocols are therefore based on the established use of 4-thiouridine (4sU) in PAR-CLIP.
The use of 4sU in PAR-CLIP offers several advantages over traditional CLIP methods.[1][2][3] The thione group in 4sU enhances the photoreactivity of the base, allowing for the use of less damaging, longer wavelength UV light (365 nm) for crosslinking.[4] This results in a significantly higher crosslinking efficiency, estimated to be 100- to 1000-fold greater than conventional UV 254 nm crosslinking.[5] A key feature of PAR-CLIP is the induction of a characteristic T-to-C mutation at the site of crosslinking during reverse transcription.[4][6] This mutation serves as a diagnostic marker, enabling the precise identification of RBP binding sites at nucleotide resolution and facilitating the computational removal of background from non-crosslinked RNA fragments.[6]
Data Presentation
The following tables summarize key quantitative data and parameters for the successful implementation of PAR-CLIP using 4-thiouridine.
Table 1: 4-Thiouridine Labeling and UV Crosslinking Parameters
| Parameter | Recommended Value/Range | Notes | Reference |
| 4-Thiouridine (4sU) Concentration | 100 µM - 250 µM | Higher concentrations can be cytotoxic and may inhibit rRNA synthesis.[1] | [4] |
| Labeling Duration | 8 - 16 hours | The optimal time may vary depending on the cell type and experimental goals. | |
| UV Crosslinking Wavelength | 365 nm | Less damaging to RNA compared to 254 nm UV. | [2][6] |
| UV Crosslinking Energy | 0.15 J/cm² | This is a commonly used starting point; optimization may be required. | [4] |
Table 2: Comparison of PAR-CLIP with Conventional CLIP
| Feature | PAR-CLIP (with 4sU) | Conventional CLIP (UV 254 nm) |
| Crosslinking Efficiency | High (100-1000 fold higher) | Low |
| Crosslinking Wavelength | 365 nm | 254 nm |
| Diagnostic Feature | T-to-C mutations at crosslink site | None |
| Signal-to-Noise Ratio | High | Lower |
| Resolution of Binding Site | Nucleotide-level | Lower |
Table 3: Expected Mutation Rates in PAR-CLIP Data
| Condition | T-to-C Mutation Rate | Notes | Reference |
| Uncrosslinked 4sU-labeled RNA | ~20% | This represents the background mutation rate. | [4] |
| Crosslinked 4sU-labeled RNA | 50% - 80% | The significant increase in mutation rate is indicative of successful crosslinking. | [4] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing PAR-CLIP using 4-thiouridine.
Part 1: Cell Culture, Labeling, and UV Crosslinking
-
Cell Culture: Culture cells of interest to approximately 80% confluency. The number of cells required can range from 100 to 400 million cells.[4]
-
4sU Labeling: Add 4-thiouridine to the cell culture medium to a final concentration of 100 µM. Incubate the cells for 14-16 hours to allow for the incorporation of 4sU into nascent RNA transcripts.[4]
-
Harvesting and Washing: Decant the growth medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
UV Crosslinking: Remove the PBS completely and place the uncovered culture plates on ice. Irradiate the cells with 0.15 J/cm² of 365 nm UV light using a Stratalinker or a similar device.[4]
-
Cell Lysis: Scrape the cells in PBS and pellet them by centrifugation. Lyse the cell pellet in NP40 lysis buffer on ice for 10 minutes.
-
Lysate Clarification: Clear the cell lysate by centrifugation at 13,000 x g for 15 minutes at 4°C.[4]
Part 2: Immunoprecipitation and RNA Processing
-
RNase T1 Digestion (Partial): Add RNase T1 to the cleared lysate to a final concentration of 1 U/µl and incubate for 15 minutes at 22°C to partially digest the RNA.[4]
-
Immunoprecipitation:
-
Prepare antibody-conjugated magnetic beads (e.g., Protein G beads with an antibody against the RBP of interest).
-
Add the prepared beads to the RNase-treated lysate and incubate for 1 hour at 4°C with rotation to capture the RBP-RNA complexes.[4]
-
-
Washing: Collect the magnetic beads and wash them multiple times with IP wash buffer to remove non-specific binders.
-
RNase T1 Digestion (On-bead): Resuspend the beads in IP wash buffer and add RNase T1 to a final concentration of 100 U/µl. Incubate for 15 minutes at 22°C.[6]
-
Dephosphorylation: Wash the beads and resuspend them in dephosphorylation buffer. Add calf intestinal alkaline phosphatase (CIP) and incubate for 10 minutes at 37°C to remove the 3' phosphate from the RNA fragments.
-
Radiolabeling: Wash the beads and resuspend in polynucleotide kinase (PNK) buffer. Add γ-³²P-ATP and T4 PNK and incubate for 30 minutes at 37°C to label the 5' end of the RNA fragments.
Part 3: Protein-RNA Complex Isolation and RNA Extraction
-
Elution and SDS-PAGE: Elute the protein-RNA complexes from the beads using an SDS-PAGE loading buffer. Separate the complexes on a polyacrylamide gel.
-
Gel Excision: Expose the gel to a phosphorimager screen to visualize the radiolabeled protein-RNA complexes. Excise the gel slice corresponding to the expected size of the RBP-RNA adduct.[4]
-
Proteinase K Digestion: Electroelute the complexes from the gel slice and treat with Proteinase K to digest the protein.
-
RNA Extraction: Recover the RNA fragments by acidic phenol-chloroform extraction and ethanol precipitation.[7]
Part 4: cDNA Library Preparation and Sequencing
-
Adapter Ligation: Ligate 3' and 5' adapters to the purified RNA fragments.
-
Reverse Transcription: Reverse transcribe the RNA into cDNA. The T-to-C mutations are introduced at this step at the sites of 4sU crosslinking.
-
PCR Amplification: Amplify the cDNA library using PCR.
-
High-Throughput Sequencing: Sequence the cDNA library using a next-generation sequencing platform.
-
Bioinformatic Analysis: Align the sequencing reads to the reference genome and identify RBP binding sites by looking for clusters of reads with a high frequency of T-to-C mutations.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps of the PAR-CLIP protocol.
References
- 1. Post-transcriptional regulation of mouse neurogenesis by Pumilio proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized infrared photoactivatable ribonucleoside-enhanced crosslinking and immunoprecipitation (IR-PAR-CLIP) protocol identifies novel IGF2BP3-interacting RNAs in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. PAR-CliP - A Method to Identify Transcriptome-wide the Binding Sites of RNA Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. youtube.com [youtube.com]
- 7. Integrative regulatory mapping indicates that the RNA-binding protein HuR (ELAVL1) couples pre-mRNA processing and mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Incorporation of 2'-Deoxy-2'-fluoro-4-thiouridine into RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified nucleotides into RNA is a powerful tool for elucidating RNA structure and function, and for the development of novel RNA-based therapeutics. 2'-Deoxy-2'-fluoro-4-thiouridine (4-thio-dFU) is a unique nucleoside analog that combines the properties of a 2'-fluoro modification, known to enhance nuclease resistance and thermal stability of RNA duplexes, with a 4-thiouracil base, a photo-activatable cross-linking agent. The ability to introduce 4-thio-dFU at specific positions within an RNA molecule opens up new avenues for studying RNA-protein interactions, mapping RNA structure, and developing more stable and potent RNA drugs.
These application notes provide a comprehensive overview of the potential methods for the site-specific incorporation of this compound into RNA. Detailed protocols for chemical synthesis, enzymatic incorporation, and post-synthetic ligation are presented, based on established methodologies for similar modifications. As the incorporation of this dually modified nucleotide is a novel application, these protocols serve as a foundational guide and will likely require optimization for specific RNA sequences and experimental goals.
Methods for Incorporation: A Comparative Overview
The choice of method for incorporating this compound into RNA will depend on factors such as the desired length of the RNA, the required yield, the position of the modification, and the available laboratory resources.
| Method | Advantages | Disadvantages | Key Considerations |
| Chemical Synthesis (Phosphoramidite) | High efficiency for site-specific incorporation. Suitable for short to medium length RNAs (<100 nt). Well-established chemistry. | Requires synthesis of the custom phosphoramidite. Higher cost for long RNAs. | Availability of this compound phosphoramidite. Optimization of coupling time may be necessary. |
| Enzymatic Incorporation (In Vitro Transcription) | Suitable for producing large quantities of long RNAs. Potentially lower cost for long RNAs. | Requires synthesis of the this compound-5'-triphosphate. Incorporation efficiency by RNA polymerases is likely to be lower than for canonical NTPs and needs to be determined experimentally. Use of mutant T7 RNA polymerases may be beneficial. | Substrate specificity of the chosen RNA polymerase. Optimization of transcription conditions (e.g., NTP concentrations, temperature). |
| Post-Synthetic Ligation | Versatile for incorporating modifications into specific sites of long RNAs. Can combine chemically synthesized modified fragments with enzymatically synthesized unmodified fragments. | Multi-step process that can be technically challenging. Lower overall yields compared to direct synthesis methods. | Ligation efficiency can be sequence-dependent. Requires purification of intermediate RNA fragments. |
Method 1: Chemical Synthesis via Phosphoramidite Chemistry
This method is the most direct and reliable for the site-specific incorporation of this compound into RNA oligonucleotides. It relies on standard solid-phase phosphoramidite chemistry.
Experimental Workflow
Caption: Workflow for Chemical Synthesis of 4-thio-dFU RNA.
Protocol: Solid-Phase Synthesis of this compound Modified RNA
1. Synthesis of this compound Phosphoramidite: This is a specialized chemical synthesis that should be performed by chemists experienced in nucleoside chemistry. The general steps involve: a. Synthesis of the this compound nucleoside.[1] b. Protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group. c. Phosphitylation of the 3'-hydroxyl group to introduce the phosphoramidite moiety.
2. Automated Solid-Phase RNA Synthesis: This protocol assumes the use of a standard automated DNA/RNA synthesizer. a. Resin: Use a solid support (e.g., CPG) pre-loaded with the first nucleoside of your target RNA sequence. b. Reagents:
- Standard RNA phosphoramidites (A, C, G, U) and the custom this compound phosphoramidite, all dissolved in anhydrous acetonitrile.
- Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole).
- Oxidizer solution (e.g., Iodine/water/pyridine).
- Capping reagents (e.g., Acetic anhydride and N-methylimidazole).
- Deblocking solution (e.g., Trichloroacetic acid in dichloromethane). c. Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a series of cycles: i. Deblocking: Removal of the 5'-DMT protecting group from the support-bound nucleoside. ii. Coupling: Activation of the incoming phosphoramidite (either standard or the 4-thio-dFU analog) and its reaction with the free 5'-hydroxyl group. An extended coupling time (e.g., 5-10 minutes) for the modified phosphoramidite is recommended to maximize efficiency. iii. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. iv. Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester. d. Repeat: This cycle is repeated for each nucleotide in the sequence.
3. Cleavage and Deprotection: a. After the final cycle, the solid support is treated with a cleavage and deprotection solution (e.g., a mixture of aqueous ammonia and ethanol or methylamine) to cleave the RNA from the support and remove the protecting groups from the nucleobases and the phosphate backbone. b. The 2'-hydroxyl protecting groups (e.g., TBDMS) are removed using a fluoride-containing reagent such as triethylamine trihydrofluoride (TEA·3HF).
4. Purification: a. The crude RNA product is purified by high-performance liquid chromatography (HPLC), typically using a reverse-phase or ion-exchange column. b. The purity and identity of the final product should be confirmed by mass spectrometry (e.g., ESI-MS) and polyacrylamide gel electrophoresis (PAGE).
Representative Data for Modified RNA Synthesis
While specific data for this compound is not available, the following table provides expected coupling efficiencies for related modifications.
| Modification | Typical Coupling Efficiency |
| Standard RNA phosphoramidites | >99% |
| 2'-Fluoro modified phosphoramidites | 98-99% |
| 4-Thiouridine phosphoramidite | 98-99% |
| Expected for this compound | ~97-99% (with optimized coupling time) |
Method 2: Enzymatic Incorporation via In Vitro Transcription
This method is suitable for producing longer RNA molecules containing this compound. It involves the use of a DNA template and an RNA polymerase.
Experimental Workflow
Caption: Workflow for Enzymatic Incorporation of 4-thio-dFU.
Protocol: In Vitro Transcription with this compound-5'-triphosphate
1. Synthesis of this compound-5'-triphosphate: This is a critical prerequisite and involves the chemical phosphorylation of the synthesized nucleoside. The Ludwig-Eckstein method is a common approach for synthesizing nucleotide triphosphates.[2]
2. In Vitro Transcription Reaction: a. Template DNA: A double-stranded DNA template containing a T7 RNA polymerase promoter upstream of the sequence to be transcribed. b. Reaction Setup (20 µL reaction):
- 4 µL 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM spermidine, 50 mM DTT)
- 2 µL 10 mM ATP
- 2 µL 10 mM CTP
- 2 µL 10 mM GTP
- 1 µL 10 mM UTP
- 1 µL 10 mM this compound-5'-triphosphate (concentration may need optimization)
- 1 µg Template DNA
- 2 µL T7 RNA Polymerase (a mutant version like Y639F may improve incorporation[3])
- Nuclease-free water to 20 µL c. Incubation: Incubate at 37°C for 2-4 hours. d. DNase Treatment: Add DNase I to the reaction and incubate for a further 15 minutes at 37°C to digest the DNA template.
3. Purification: a. The RNA is purified by denaturing polyacrylamide gel electrophoresis (PAGE). b. The RNA band is visualized (e.g., by UV shadowing), excised from the gel, and eluted. c. The eluted RNA is then desalted.
4. Analysis: a. The concentration and purity of the RNA are determined by UV-Vis spectrophotometry. b. The integrity and size of the RNA are confirmed by denaturing PAGE. c. The successful incorporation of the modified nucleotide should be verified by mass spectrometry of the intact RNA or of RNase digestion fragments.
Expected Incorporation Efficiency
The efficiency of incorporation of dually modified nucleotides is often lower than that of singly modified or unmodified nucleotides. It is recommended to perform pilot experiments to determine the optimal concentration of the modified triphosphate and the transcription time.
| Nucleotide | T7 RNA Polymerase Mutant | Relative Incorporation Efficiency |
| 2'-F-UTP | Y639F | High |
| 4-thio-UTP | Wild-type | Moderate to High |
| This compound-TP | Y639F (recommended) | To be determined experimentally (likely low to moderate) |
Method 3: Post-Synthetic Ligation
This method is useful for incorporating the modified nucleotide into a specific internal position of a long RNA, especially if direct synthesis is not feasible.
Experimental Workflow
Caption: Workflow for Post-Synthetic Ligation.
Protocol: Splinted Ligation of RNA Fragments
1. Preparation of RNA Fragments: a. Synthesize the RNA fragment containing the this compound at the desired position using chemical synthesis (Method 1). This fragment should have a 3'-hydroxyl group. b. Synthesize the flanking RNA fragments by in vitro transcription (Method 2) or chemical synthesis. The 5'-fragment requires a 3'-hydroxyl, and the 3'-fragment requires a 5'-phosphate. The 5'-phosphate can be added using T4 polynucleotide kinase.
2. Splinted Ligation Reaction: a. Bridging DNA Oligonucleotide: Design a DNA oligonucleotide that is complementary to the 3'-end of the 5'-RNA fragment and the 5'-end of the 3'-RNA fragment, bringing them into proximity for ligation. b. Ligation Reaction Setup (20 µL reaction):
- 2 µL 10x T4 DNA Ligase Buffer
- 10 pmol 5' RNA fragment
- 10 pmol 3' RNA fragment (with 5'-phosphate)
- 12 pmol bridging DNA oligonucleotide
- 1 µL T4 DNA Ligase
- Nuclease-free water to 20 µL c. Incubation: Incubate at a temperature that allows for efficient annealing of the RNA fragments to the DNA splint (e.g., 16°C overnight or 37°C for 1-2 hours).
3. Purification: a. The full-length ligated RNA product is purified by denaturing PAGE. b. The identity of the product should be confirmed by size on the gel and, if necessary, by sequencing or mass spectrometry.
Characterization of the Modified RNA
Regardless of the method used, it is crucial to thoroughly characterize the final RNA product:
-
Purity and Integrity: Assessed by denaturing PAGE.
-
Identity and Mass: Confirmed by ESI-MS.
-
Quantification: Determined by UV absorbance at 260 nm.
-
Incorporation Site: Verified by RNase digestion followed by mass spectrometry, or by primer extension analysis.
Conclusion
The site-specific incorporation of this compound into RNA is a novel and powerful technique for advanced RNA research and therapeutic development. While direct protocols are not yet widely established, the methods outlined in these application notes, based on proven chemistries and enzymatic processes for similar modifications, provide a solid foundation for researchers to successfully incorporate this unique nucleotide analog into their RNA molecules of interest. Careful optimization and thorough characterization of the final product will be key to achieving reliable and reproducible results.
References
Application Notes and Protocols for Enzymatic Incorporation of 2'-Deoxy-2'-fluoro-4'-thiouridine Triphosphate by T7 RNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the enzymatic incorporation of 2'-Deoxy-2'-fluoro-4'-thiouridine triphosphate (s⁴-F-dUTP) into RNA transcripts using T7 RNA polymerase. This modified nucleotide is a valuable tool for various applications in research and drug development, including the synthesis of nuclease-resistant RNA aptamers and therapeutic RNAs. The incorporation of a fluorine atom at the 2' position of the ribose sugar enhances the stability of the resulting RNA molecule against nuclease degradation.
Introduction to 2'-Deoxy-2'-fluoro-4'-thiouridine Modified RNA
RNA molecules containing 2'-Deoxy-2'-fluoro-4'-thiouridine possess unique properties that make them advantageous for various biological applications. The 2'-fluoro modification confers increased resistance to nuclease degradation, a critical feature for in vivo applications of RNA-based therapeutics. Furthermore, the 4-thiouridine modification can be utilized for specific crosslinking studies and as a photo-activatable handle for various molecular biology techniques. T7 RNA polymerase, a DNA-dependent RNA polymerase, is widely used for the in vitro synthesis of RNA and is known to tolerate a range of modified nucleotide substrates.[1][2]
Key Applications
-
Synthesis of Nuclease-Resistant RNA: The 2'-fluoro modification significantly enhances the stability of RNA in biological fluids.
-
Development of RNA Aptamers: Aptamers with increased stability and affinity can be generated for diagnostic and therapeutic purposes.
-
Photo-crosslinking Studies: The 4-thiouridine moiety allows for UV-induced crosslinking to study RNA-protein interactions.
-
Drug Development: Modified RNAs with improved pharmacokinetic properties are promising candidates for novel drug development.
Quantitative Data Summary
While direct quantitative data for the incorporation efficiency of 2'-Deoxy-2'-fluoro-4'-thiouridine triphosphate by T7 RNA polymerase is not extensively available in the literature, data from related modified nucleotides suggest that the efficiency may be lower than that of the natural UTP. Studies on the incorporation of 4-thiouridine (4sU) have shown that high percentages of the modified nucleotide can lead to an increase in abortive transcripts, suggesting that complete substitution may not be optimal.[3] The following tables provide a general expectation based on the incorporation of similar modified pyrimidines. Researchers should perform optimization experiments to determine the ideal conditions for their specific application.
Table 1: In Vitro Transcription Reaction Conditions
| Component | Stock Concentration | Final Concentration |
| T7 RNA Polymerase | 50 U/µL | 2.5 U/µL |
| 10x Transcription Buffer | 10x | 1x |
| ATP | 100 mM | 2 mM |
| GTP | 100 mM | 2 mM |
| CTP | 100 mM | 2 mM |
| UTP (for control) | 100 mM | 2 mM |
| s⁴-F-dUTP | 100 mM | 0.5 - 2 mM (titration recommended) |
| Linearized DNA Template | 1 µg/µL | 50 ng/µL |
| RNase Inhibitor | 40 U/µL | 1 U/µL |
| Nuclease-free Water | - | To final volume |
Table 2: Expected Relative Yield of Full-Length RNA Transcript
| UTP:s⁴-F-dUTP Ratio | Expected Relative Yield (%) | Notes |
| 1:0 (100% UTP) | 100 | Standard reaction, serves as a baseline. |
| 3:1 | 70-90 | Partial incorporation, may offer a balance of modification and yield. |
| 1:1 | 50-70 | Increased modification density, potentially lower yield. |
| 1:3 | 30-50 | High modification density, likely reduced yield and increased abortive transcripts. |
| 0:1 (100% s⁴-F-dUTP) | <30 | May result in significant abortive transcription; optimization is critical.[3] |
Experimental Protocols
Protocol 1: In Vitro Transcription with s⁴-F-dUTP
This protocol outlines the steps for a standard 20 µL in vitro transcription reaction to incorporate s⁴-F-dUTP.
Materials:
-
10x T7 Reaction Buffer
-
ATP, GTP, CTP, UTP solutions (100 mM)
-
2'-Deoxy-2'-fluoro-4'-thiouridine triphosphate (s⁴-F-dUTP) solution (100 mM)
-
Linearized plasmid DNA or PCR product with a T7 promoter (1 µg/µL)
-
RNase Inhibitor (e.g., SUPERase·In™)
-
Nuclease-free water
-
DNase I (RNase-free)
-
EDTA (0.5 M)
-
Ethanol (100% and 70%)
-
Sodium Acetate (3 M, pH 5.2)
Procedure:
-
Thaw all reagents on ice.
-
Assemble the reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x T7 Reaction Buffer
-
2 µL of ATP (100 mM)
-
2 µL of GTP (100 mM)
-
2 µL of CTP (100 mM)
-
X µL of UTP (100 mM) - for partial incorporation or control
-
Y µL of s⁴-F-dUTP (100 mM) - adjust X and Y for desired ratio
-
1 µL of linearized DNA template (1 µg)
-
1 µL of RNase Inhibitor
-
1 µL of T7 RNA Polymerase (50 U)
-
-
Mix gently by pipetting up and down.
-
Incubate at 37°C for 2-4 hours.[6]
-
Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
Stop the reaction by adding 2 µL of 0.5 M EDTA.
-
Purify the RNA using a suitable method (e.g., spin column purification, phenol-chloroform extraction followed by ethanol precipitation).
-
Resuspend the purified RNA in nuclease-free water and store at -80°C.
Protocol 2: Analysis of s⁴-F-dUTP Incorporation by Denaturing PAGE
This protocol describes the analysis of the in vitro transcription products by denaturing polyacrylamide gel electrophoresis (PAGE).
Materials:
-
Denaturing polyacrylamide gel (e.g., 10-20% acrylamide, 7 M urea)
-
1x TBE buffer
-
RNA loading dye (e.g., 2x formamide loading dye)
-
Staining solution (e.g., SYBR Gold or ethidium bromide)
-
UV transilluminator
Procedure:
-
Mix 5 µL of the purified RNA with 5 µL of 2x RNA loading dye.
-
Denature the sample by heating at 95°C for 5 minutes, then immediately place on ice.
-
Load the samples onto the denaturing polyacrylamide gel.
-
Run the gel in 1x TBE buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
Stain the gel with a suitable nucleic acid stain.
-
Visualize the RNA bands using a UV transilluminator. Compare the intensity and migration of the s⁴-F-dUTP incorporated RNA with the control (unmodified) RNA.
Visualizations
Caption: Experimental workflow for enzymatic synthesis and analysis of s⁴-F-dUTP modified RNA.
Caption: Logical relationship of components and outcomes in s⁴-F-dUTP RNA synthesis.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 4. neb.com [neb.com]
- 5. T7 RNA Polymerase Protocol [worldwide.promega.com]
- 6. RNAT7 < Lab < TWiki [barricklab.org]
Applications of 2'-Deoxy-2'-fluoro-4'-thiouridine in RNAi Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic chemical modification of small interfering RNAs (siRNAs) is paramount for their development as therapeutic agents. Modifications are introduced to enhance stability against nucleases, improve thermal stability of the siRNA duplex, and maintain or enhance gene silencing activity, while minimizing off-target effects and immunostimulation. This document details the application of a specific dual modification, 2'-Deoxy-2'-fluoro-4'-thiouridine, in the field of RNA interference (RNAi) research. The incorporation of a 2'-fluoro (2'-F) group on the ribose sugar and a 4'-thio modification, replacing the oxygen in the furanose ring with sulfur, offers a unique combination of properties that can significantly improve the drug-like characteristics of siRNAs. These application notes provide a summary of the effects of these modifications on siRNA performance and detailed protocols for the synthesis, characterization, and in vitro evaluation of siRNAs containing 2'-Deoxy-2'-fluoro-4'-thiouridine.
Introduction
RNA interference is a powerful, endogenous mechanism for gene regulation that can be harnessed for therapeutic purposes by introducing synthetic siRNAs. However, unmodified siRNAs are susceptible to rapid degradation by nucleases present in serum and tissues, and can trigger an innate immune response.[1][2] Chemical modifications are therefore essential to overcome these limitations. The 2'-fluoro modification is a well-established modification that enhances nuclease resistance and thermal stability, and is generally well-tolerated by the RNAi machinery.[1][2][3] The 4'-thiouridine modification has also been explored as a means to influence sugar conformation and nuclease resistance.[4][5] The combination of these two modifications in 2'-Deoxy-2'-fluoro-4'-thiouridine presents a promising strategy to further enhance the therapeutic potential of siRNAs.
Key Advantages of 2'-Deoxy-2'-fluoro-4'-thiouridine Modification
The incorporation of 2'-Deoxy-2'-fluoro-4'-thiouridine into siRNA duplexes has been shown to confer several beneficial properties:
-
Enhanced Nuclease Resistance: The presence of the 2'-fluoro group and the 4'-thio modification significantly increases the resistance of siRNAs to degradation by endo- and exonucleases found in serum and cellular environments.[1][4] This leads to a longer half-life of the siRNA, potentially prolonging its gene silencing effect.
-
Modulated Thermal Stability: The 2'-fluoro modification generally increases the thermal stability (melting temperature, Tm) of siRNA duplexes.[1][3] Conversely, the 4'-thio modification can lead to a decrease in Tm.[5] The combination of these modifications allows for fine-tuning of the thermodynamic properties of the siRNA, which can be critical for optimizing the balance between duplex stability and RISC loading.
-
Potent Gene Silencing Activity: siRNAs containing 2'-Deoxy-2'-fluoro-4'-thiouridine have been demonstrated to effectively trigger the RNAi pathway, leading to potent and specific gene silencing.[4][5] The modifications are well-tolerated by the RISC complex, allowing the guide strand to effectively recognize and guide the cleavage of the target mRNA.
-
Reduced Immune Stimulation: Chemical modifications, including 2'-fluoro modifications, have been shown to reduce the immunostimulatory potential of siRNAs, thereby minimizing the risk of adverse inflammatory responses.[2][3]
Data Presentation
Table 1: Thermal Stability of siRNAs Modified with 2'-Deoxy-2'-fluoro-4'-thiouridine Analogs
| Modification Position | Unmodified Tm (°C) | 2'-F Modified Tm (°C) | 4'-S-FAU Modified Tm (°C) | Reference |
| Internal (Sense Strand) | 71.8 | 83.0 | Decreased (qualitative) | [3][5] |
Table 2: In Vitro Gene Silencing Activity of Modified siRNAs
| Target Gene | Modification | IC50 (nM) or % Knockdown | Cell Line | Reference |
| Firefly Luciferase | 2'-F pyrimidines | ~2-fold more potent than unmodified | HeLa SS6 | [6] |
| Firefly Luciferase | 4'-S-FAU | Good efficiency (qualitative) | HeLa | [4] |
| Factor VII | 2'-F modified | ~2-fold more potent than unmodified (in vivo) | Mouse | [3] |
Note: The table summarizes findings on the impact of related modifications on gene silencing. Direct quantitative comparison is challenging due to variations in experimental setups across different studies.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of siRNA containing 2'-Deoxy-2'-fluoro-4'-thiouridine
This protocol outlines the general steps for the automated solid-phase synthesis of RNA oligonucleotides incorporating modified phosphoramidites. The synthesis of the 2'-Deoxy-2'-fluoro-4'-thiouridine phosphoramidite building block is a prerequisite and follows complex organic synthesis routes.[5]
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside
-
Standard (A, G, C, U) and modified (2'-Deoxy-2'-fluoro-4'-thiouridine) phosphoramidites
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Oxidizing solution (e.g., Iodine/water/pyridine)
-
Capping reagents (e.g., Acetic anhydride and 1-methylimidazole)
-
Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., AMA - Ammonium hydroxide/40% aqueous methylamine 1:1)
-
2'-Hydroxyl protecting group removal solution (e.g., Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP))
-
Purification cartridges or HPLC system
Procedure:
-
Phosphoramidite Preparation: Synthesize and purify the 2'-Deoxy-2'-fluoro-4'-thiouridine phosphoramidite. Ensure all phosphoramidites are dissolved in anhydrous acetonitrile to the desired concentration.
-
Synthesizer Setup: Install the CPG column and the phosphoramidite vials on the synthesizer. Prime the reagent lines.
-
Synthesis Cycle: The synthesis proceeds in a cyclical manner for each nucleotide addition: a. Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside with the deblocking solution. b. Coupling: The next phosphoramidite in the sequence (standard or modified) is activated by the activator and coupled to the free 5'-hydroxyl group. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants. d. Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
-
Chain Elongation: Repeat the synthesis cycle until the desired sequence is assembled.
-
Cleavage and Deprotection: a. Cleave the oligonucleotide from the CPG support and remove the base and phosphate protecting groups by incubating with AMA solution at an elevated temperature. b. Remove the 2'-hydroxyl protecting groups by treatment with TEA·3HF.
-
Purification: Purify the crude oligonucleotide using reverse-phase HPLC or other suitable methods to isolate the full-length product.
-
Analysis: Characterize the purified siRNA strands by mass spectrometry to confirm their identity and purity.
Protocol 2: Thermal Stability (Melting Temperature, Tm) Analysis
Materials:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)
-
Purified sense and antisense siRNA strands
Procedure:
-
Quantification and Annealing: Accurately determine the concentration of the sense and antisense strands. Mix equimolar amounts in the annealing buffer to the desired final concentration (e.g., 2 µM). Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate duplex formation.
-
UV Absorbance Measurement: Transfer the annealed siRNA duplex to a quartz cuvette and place it in the spectrophotometer.
-
Melting Curve Acquisition: Monitor the UV absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 0.5°C/minute).
-
Tm Determination: The melting temperature is the temperature at which 50% of the duplex has dissociated into single strands. This corresponds to the inflection point of the sigmoidal melting curve. The Tm is determined by calculating the first derivative of the melting curve.
Protocol 3: In Vitro Gene Silencing Assay
Materials:
-
Mammalian cell line expressing the target gene (e.g., HeLa cells stably expressing Luciferase)
-
Cell culture medium and supplements
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Modified and control (unmodified, scrambled sequence) siRNAs
-
96-well cell culture plates
-
Reagents for quantifying gene expression (e.g., Luciferase assay kit or reagents for qRT-PCR)
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. Dilute the siRNA stock solutions to the desired concentrations in Opti-MEM. b. In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in the 96-well plate. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Gene Expression Analysis:
-
For Luciferase Reporter Gene: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol. Normalize the luciferase activity to a co-transfected control reporter or total protein concentration.
-
For Endogenous Gene: Isolate total RNA from the cells. Perform reverse transcription to synthesize cDNA, followed by quantitative real-time PCR (qRT-PCR) using primers specific for the target gene and a housekeeping gene. Calculate the relative gene expression using the ΔΔCt method.
-
-
Data Analysis: Determine the percentage of gene knockdown relative to cells treated with a non-targeting control siRNA. Calculate IC50 values by performing a dose-response experiment with serial dilutions of the siRNAs.
Protocol 4: Nuclease Resistance Assay
Materials:
-
5'-radiolabeled (e.g., 32P) modified and unmodified siRNAs
-
Human or fetal bovine serum
-
Incubation buffer (e.g., PBS)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager
Procedure:
-
Incubation: Incubate the radiolabeled siRNAs at a final concentration in a solution containing serum (e.g., 50% human serum) at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction and quench the nuclease activity by adding a stop solution (e.g., formamide loading dye with EDTA).
-
PAGE Analysis: Resolve the siRNA degradation products on a denaturing polyacrylamide gel.
-
Visualization and Quantification: Visualize the gel using a phosphorimager. Quantify the intensity of the band corresponding to the full-length siRNA at each time point.
-
Half-life Determination: Plot the percentage of intact siRNA remaining versus time and calculate the half-life of the modified and unmodified siRNAs.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for UV Crosslinking of RNA-Protein Complexes with 2'-Deoxy-2'-fluoro-4-thiouridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of RNA-protein interactions is fundamental to understanding gene regulation, cellular function, and the development of novel therapeutics. Ultraviolet (UV) crosslinking is a powerful technique to covalently link RNA and proteins that are in close proximity, allowing for the identification and characterization of these interactions. The use of photoreactive ribonucleoside analogs, such as 4-thiouridine (4-thioU), significantly enhances the efficiency of this process compared to standard UV crosslinking of unmodified RNA.[1] This document provides detailed application notes and protocols for the use of 2'-Deoxy-2'-fluoro-4-thiouridine in UV crosslinking experiments.
The incorporation of a 2'-fluoro modification to the ribose sugar of 4-thiouridine can offer additional advantages. The 2'-fluoro group locks the sugar in a C3'-endo conformation, which is characteristic of A-form RNA helices, leading to increased thermal stability of RNA duplexes and enhanced resistance to nuclease degradation.[1][2][3] While the 2'-fluoro modification is known to enhance the stability of RNA molecules, its direct impact on the quantum yield of the crosslinking reaction itself is not extensively documented in publicly available literature. However, the increased stability it confers to the RNA can be advantageous in experimental setups where RNA degradation is a concern.
These protocols are designed for researchers in academia and industry who are looking to identify RNA-binding proteins (RBPs), map their binding sites, and understand the dynamics of RNA-protein interactions in various biological contexts.
Principle of the Method
The core of this technique lies in the metabolic labeling of RNA with this compound. Once incorporated into an RNA molecule, the 4-thio group of the modified uridine can be specifically excited by long-wave UV light (typically 365 nm). This excitation leads to the formation of a reactive triplet state, which can then form a covalent bond with amino acid residues in close proximity, effectively "freezing" the RNA-protein interaction for subsequent analysis. The use of longer wavelength UV is less damaging to biological macromolecules compared to the short-wave UV (254 nm) used for crosslinking unmodified RNA.[1]
Applications
-
Identification of novel RNA-binding proteins: By crosslinking RNA-protein complexes and using techniques like mass spectrometry, previously unknown RBPs can be identified.
-
Mapping RNA-binding sites: Techniques such as Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) allow for the precise mapping of RBP binding sites on a transcriptome-wide scale.[4][5]
-
Studying the dynamics of RNA-protein interactions: This method can be used to investigate how RNA-protein interactions change in response to cellular signals, developmental cues, or drug treatments.
-
Validation of drug targets: By understanding the RNA-protein interactions involved in a disease pathway, this technique can aid in the validation of novel therapeutic targets.
Quantitative Data Summary
The efficiency of UV crosslinking can be influenced by several factors, including the concentration of the photoreactive nucleoside, the intensity and duration of UV exposure, and the specific RNA-protein complex being studied. The following tables provide a summary of relevant quantitative data from the literature.
| Parameter | Value | Cell Type/System | Reference |
| 4-thioU Concentration for In Vivo Labeling | 0.1 mM | Monkey kidney cells (CV-1) | [6] |
| UV Wavelength for 4-thioU Activation | >304 nm (typically 312 nm or 365 nm) | In vitro / In vivo | [1] |
| UV Dose for In Vivo Crosslinking | 45 kJ/m² | Monkey kidney cells (CV-1) | [6] |
| Crosslinking Efficiency (4-thioU labeled RNA) | ~50% of newly synthesized RNA | Monkey kidney cells (CV-1) | [6] |
| Crosslinking Efficiency (unlabeled control) | <10% | Monkey kidney cells (CV-1) | [6] |
| Inhibition of RNA Synthesis (at 0.1 mM 4-thioU) | ~40% | Monkey kidney cells (CV-1) | [6] |
Table 1: In Vivo Crosslinking Parameters and Efficiency.
| Protein | Crosslinking Efficiency (%) | Cell Type | Reference |
| HuR (ELAVL1) | 45.9 | HeLa | [7] |
| PUM2 | 24.2 | HeLa | [7] |
| GAPDH | 0.0016 | HeLa | [7] |
| ALDOA | 0.006 | HeLa | [7] |
| ENO1 | 0.008 | HeLa | [7] |
Table 2: Protein-Specific UV-Crosslinking Efficiencies in HeLa Cells. This table highlights the wide range of crosslinking efficiencies observed for different proteins, which can help distinguish bona fide RBPs from proteins with non-specific RNA interactions.
Experimental Protocols
Protocol 1: In Vivo UV Crosslinking of RNA-Protein Complexes
This protocol describes the general procedure for labeling cellular RNA with a 4-thiouridine analog and performing UV crosslinking in living cells.
Materials:
-
Cell culture medium and supplements
-
This compound (or 4-thiouridine)
-
Phosphate-buffered saline (PBS), ice-cold
-
UV crosslinker with 365 nm bulbs
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
Procedure:
-
Cell Culture and Labeling:
-
Plate cells to the desired confluency.
-
Add this compound to the cell culture medium to a final concentration of 100 µM.
-
Incubate the cells for the desired labeling period (e.g., 4-16 hours). Protect the cells from light during this incubation to prevent premature crosslinking.
-
-
UV Crosslinking:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Place the culture dish on ice and irradiate with 365 nm UV light in a UV crosslinker. The optimal energy dose should be determined empirically but a starting point of 0.15 J/cm² can be used.
-
-
Cell Lysis and Complex Isolation:
-
After crosslinking, add ice-cold lysis buffer supplemented with protease inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
The supernatant containing the crosslinked RNA-protein complexes is now ready for downstream applications such as immunoprecipitation or proteomic analysis.
-
Protocol 2: Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP)
PAR-CLIP is a widely used method to identify the binding sites of a specific RBP across the transcriptome.
Materials:
-
Crosslinked cell lysate (from Protocol 1)
-
Antibody specific to the RBP of interest
-
Protein A/G magnetic beads
-
RNase T1
-
Proteinase K
-
T4 Polynucleotide Kinase (PNK)
-
3' and 5' RNA adapters
-
T4 RNA ligase
-
Reverse transcriptase
-
PCR primers and polymerase
-
DNA sequencing platform
Procedure:
-
Immunoprecipitation:
-
Incubate the crosslinked cell lysate with an antibody against the RBP of interest overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C to capture the antibody-RBP-RNA complexes.
-
Wash the beads extensively to remove non-specific binders.
-
-
RNA Fragmentation and Labeling:
-
Resuspend the beads in a buffer containing RNase T1 to partially digest the RNA, leaving only the protein-protected fragments.
-
Wash the beads and then treat with T4 PNK to phosphorylate the 5' ends of the RNA fragments.
-
-
Adapter Ligation and Protein Digestion:
-
Ligate a 3' RNA adapter to the RNA fragments using T4 RNA ligase.
-
Elute the complexes from the beads and digest the protein with Proteinase K.
-
-
RNA Isolation and 5' Adapter Ligation:
-
Isolate the RNA fragments by phenol-chloroform extraction and ethanol precipitation.
-
Ligate a 5' RNA adapter to the isolated RNA fragments.
-
-
Reverse Transcription and PCR Amplification:
-
Reverse transcribe the RNA fragments into cDNA using a primer complementary to the 3' adapter.
-
Amplify the cDNA by PCR using primers that anneal to the 5' and 3' adapters.
-
-
Sequencing and Data Analysis:
-
Sequence the resulting cDNA library using a high-throughput sequencing platform.
-
Analyze the sequencing data to identify the RNA fragments that were bound by the RBP. A key feature of PAR-CLIP is the characteristic T-to-C transition at the site of crosslinking when using 4-thiouridine, which allows for precise identification of the binding site.[4]
-
Visualizations
Experimental Workflow: PAR-CLIP
References
- 1. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene Link - Duplex Stability and Nuclease Resistance 2-F-RNA Monomer [genelink.com]
- 3. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Unexpected origins of the enhanced pairing affinity of 2'-fluoro-modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput quantitation of protein–RNA UV-crosslinking efficiencies as a predictive tool for high-confidence identification of RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2'-Deoxy-2'-fluoro-4-thiouridine for Studying RNA Structure and Dynamics
References
- 1. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-SCF3 Uridine–A Powerful Label for Probing Structure and Function of RNA by 19F NMR Spectroscopy** - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Thiouridine photosensitized RNA-protein crosslinking in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR and UV Studies of 4-Thio-2′-deoxyuridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 15N-labeled tRNA. Identification of 4-thiouridine in Escherichia coli tRNASer1 and tRNATyr2 by 1H-15N two-dimensional NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Antiviral Nucleoside Analogues with 2'-Deoxy-2'-fluoro-4'-thiouridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleoside analogues represent a cornerstone of antiviral therapy, effectively targeting viral replication by interfering with the synthesis of viral nucleic acids. The modification of the nucleoside scaffold, particularly at the 2'- and 4'-positions of the ribose sugar, has proven to be a fruitful strategy for the development of potent and selective antiviral agents. This document provides detailed application notes and protocols for the investigation of 2'-Deoxy-2'-fluoro-4'-thiouridine and its analogues as potential antiviral drugs.
The core structure, 2'-Deoxy-2'-fluoro-4'-thiouridine, combines two key modifications: a 2'-fluoro group and a 4'-thio substitution (sulfur replacing oxygen in the ribofuranose ring). These modifications can significantly impact the conformational properties of the nucleoside, its recognition by viral and host cell enzymes, and its ultimate antiviral activity and toxicity profile.
Mechanism of Action
The primary mechanism of action for most nucleoside analogues, including derivatives of 2'-Deoxy-2'-fluoro-4'-thiouridine, is the inhibition of viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase (RT). Following administration, the nucleoside analogue prodrug is taken up by cells and undergoes intracellular phosphorylation by host or viral kinases to its active triphosphate form. This triphosphate metabolite then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA or DNA chain by the viral polymerase.
Incorporation of the analogue can lead to:
-
Chain Termination: The absence of a 3'-hydroxyl group or a conformationally restricted sugar moiety can prevent the formation of the next phosphodiester bond, thus halting nucleic acid elongation.
-
Mutagenesis: Some analogues can be incorporated and allow for further chain extension, but their altered base-pairing properties can introduce mutations into the viral genome, leading to an accumulation of non-viable progeny.
While direct polymerase inhibition is the main antiviral strategy, it is also important to consider potential off-target effects on host cell signaling pathways. High concentrations of some nucleoside analogues, like 4-thiouridine, have been shown to induce a nucleolar stress response, leading to the activation of p53 and inhibition of cell proliferation. The impact of 2'-Deoxy-2'-fluoro-4'-thiouridine analogues on key signaling pathways such as MAPK, NF-κB, and JAK-STAT should be evaluated to understand their complete cellular effects and potential for toxicity.
Data Presentation: Antiviral Activity and Cytotoxicity
The following table summarizes the reported in vitro antiviral activity and cytotoxicity of selected 2'-Deoxy-2'-fluoro-4'-thiouridine analogues and related compounds. The 50% effective concentration (EC50) represents the concentration of the compound that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that reduces cell viability by 50%. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a crucial parameter for assessing the therapeutic potential of an antiviral compound. A higher SI value indicates greater selectivity for viral targets over host cells.
| Compound/Analogue | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Phosphoramidate of 2'-deoxy-2'-fluoro-2'-C-methyl-β-d-4'-thiouridine | Hepatitis C Virus (HCV) | Replicon Cells | 2.99 | >10 (Not specified) | >3.3 | [1] |
| 2'-deoxy-2'-fluorocytidine | Hepatitis C Virus (HCV) | Replicon Cells | 5.0 (EC90) | >100 | >20 | [2] |
| 1-(2'-deoxy-2'-fluoro-4'-C-ethynyl-β-D-arabinofuranosyl)-thymine | HIV-1 | MT-4 | 0.086 | >100 | >1162 | |
| 1-(2'-deoxy-2'-fluoro-4'-C-ethynyl-β-D-arabinofuranosyl)-cytosine | HIV-1 | MT-4 | 0.00134 | >100 | >74626 | |
| Sofosbuvir (2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine) | Dengue Virus (DENV-2) | Huh-7 | 4.9 | >100 | >20.4 | [1] |
| 2-thiouridine | Dengue Virus (DENV) | Vero | Not specified | >100 | Not specified | [3] |
| 2-thiouridine | SARS-CoV-2 | Vero | 1.71 | >100 | >58.5 | [3] |
Experimental Protocols
Antiviral Activity Assays
This assay is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.
Materials:
-
Susceptible host cell line (e.g., Vero, MDCK, Huh-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer (Plaque Forming Units/mL)
-
2'-Deoxy-2'-fluoro-4'-thiouridine analogue stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Semi-solid overlay medium (e.g., 1.2% Methylcellulose in 2X MEM)
-
Fixing solution (e.g., 10% formalin in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the host cells in 6-well or 12-well plates at a density that will form a confluent monolayer overnight.
-
Compound Dilution: Prepare serial dilutions of the 2'-Deoxy-2'-fluoro-4'-thiouridine analogue in serum-free medium.
-
Infection: Aspirate the culture medium from the confluent cell monolayers. Wash the cells once with PBS.
-
Infect the cells with a dilution of the virus calculated to produce 50-100 plaques per well.
-
Immediately add the different concentrations of the compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Carefully remove the virus inoculum and add the semi-solid overlay medium to each well.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-7 days, depending on the virus).
-
Plaque Visualization: After the incubation period, fix the cells with the fixing solution for at least 30 minutes.
-
Remove the overlay and stain the cell monolayer with the staining solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
This cell-based assay is used to screen for inhibitors of HCV replication. It utilizes a human hepatoma cell line (Huh-7) that contains a subgenomic HCV RNA replicon, which can replicate autonomously.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., with a luciferase reporter gene)
-
Complete cell culture medium (with G418 for selection)
-
2'-Deoxy-2'-fluoro-4'-thiouridine analogue stock solution (in DMSO)
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HCV replicon cells in 96-well plates at an appropriate density.
-
Compound Treatment: The next day, add serial dilutions of the 2'-Deoxy-2'-fluoro-4'-thiouridine analogue to the cells. Include a no-compound control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: The luciferase signal is proportional to the level of HCV RNA replication. Calculate the percentage of inhibition for each compound concentration relative to the no-compound control. Determine the EC50 value from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Host cell line (the same as used in the antiviral assay)
-
Complete cell culture medium
-
2'-Deoxy-2'-fluoro-4'-thiouridine analogue stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density.
-
Compound Treatment: After 24 hours, add serial dilutions of the 2'-Deoxy-2'-fluoro-4'-thiouridine analogue to the wells. Include a no-compound control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the no-compound control. The CC50 value is determined from the dose-response curve.
Viral Polymerase Inhibition Assay (Biochemical Assay)
This in vitro assay directly measures the ability of the triphosphate form of the nucleoside analogue to inhibit the activity of the purified viral polymerase.
Materials:
-
Purified recombinant viral polymerase (e.g., HCV NS5B, HIV-1 RT)
-
RNA or DNA template/primer
-
Nucleoside triphosphates (NTPs or dNTPs), including a radiolabeled or fluorescently labeled nucleotide
-
Triphosphate form of the 2'-Deoxy-2'-fluoro-4'-thiouridine analogue
-
Reaction buffer specific for the polymerase
-
Scintillation counter or fluorescence reader
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the reaction buffer, template/primer, viral polymerase, and varying concentrations of the triphosphate analogue.
-
Initiation: Initiate the reaction by adding the mixture of NTPs/dNTPs (including the labeled nucleotide).
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase for a defined period.
-
Termination: Stop the reaction (e.g., by adding EDTA).
-
Detection: Quantify the amount of incorporated labeled nucleotide. This can be done by various methods, such as filter binding assays followed by scintillation counting or gel electrophoresis and autoradiography.
-
Data Analysis: Calculate the percentage of polymerase inhibition for each concentration of the triphosphate analogue. Determine the 50% inhibitory concentration (IC50) from the dose-response curve.
Mandatory Visualizations
Caption: General experimental workflow for the evaluation of 2'-Deoxy-2'-fluoro-4'-thiouridine analogues.
References
- 1. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-thiouridine is a broad-spectrum antiviral nucleoside analogue against positive-strand RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2'-Deoxy-2'-fluoro-4'-thiouridine (4'S-F-dU) Incorporation
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering low incorporation of 2'-Deoxy-2'-fluoro-4'-thiouridine (4'S-F-dU) in their cellular experiments. The information provided is based on established principles of nucleoside analog metabolism and troubleshooting strategies for related compounds, as direct experimental data for 4'S-F-dU is limited.
Troubleshooting Guide
Low incorporation of 4'S-F-dU into cellular DNA can be attributed to one or more of the three key steps in its metabolic pathway: cellular uptake, phosphorylation to its active triphosphate form, and incorporation into DNA by polymerases. This guide provides a step-by-step approach to identify and resolve the bottleneck in your experiment.
Issue 1: Inefficient Cellular Uptake
Question: My cells are not showing significant incorporation of 4'S-F-dU. Could the problem be cellular uptake?
Answer: Yes, inefficient transport across the cell membrane is a common reason for the low efficacy of nucleoside analogs. The uptake of nucleosides and their analogs is primarily mediated by two families of nucleoside transporters: Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs).[1][2] The efficiency of uptake can be cell-type dependent due to differential expression of these transporters.[1]
Troubleshooting Steps:
-
Optimize 4'S-F-dU Concentration and Incubation Time:
-
Concentration: Titrate the concentration of 4'S-F-dU. While high concentrations might seem intuitive, they can sometimes lead to cellular toxicity and stress responses, which can inhibit metabolic processes, including DNA synthesis.[3] For the related compound 4-thiouridine (4sU), concentrations for metabolic labeling of RNA range from 10 µM to 200 µM, with higher concentrations sometimes inhibiting rRNA synthesis.[3][4] A good starting point for 4'S-F-dU would be a concentration range of 1 µM to 100 µM.
-
Incubation Time: Perform a time-course experiment (e.g., 1, 4, 8, 12, 24 hours) to determine the optimal incubation period for maximal incorporation.
-
-
Assess Nucleoside Transporter Expression:
-
If you are working with a specific cell line, check the literature for known expression levels of key nucleoside transporters (e.g., hENT1, hCNT1).
-
Alternatively, you can perform RT-qPCR or Western blotting to determine the expression levels of these transporters in your cell line.
-
-
Enhance Uptake:
-
If transporter expression is low, consider using a cell line known to express high levels of ENTs and CNTs.
-
Some nucleoside analogs can also be taken up via other mechanisms, such as endocytosis, although this is less common for small molecule nucleosides.
-
Issue 2: Inefficient Phosphorylation
Question: I've optimized the concentration and incubation time, but the incorporation of 4'S-F-dU is still low. Could phosphorylation be the limiting step?
Answer: Yes, for 4'S-F-dU to be incorporated into DNA, it must be sequentially phosphorylated to its monophosphate, diphosphate, and finally, its active triphosphate form (4'S-F-dUTP) by cellular kinases.[4][5] The 2'-fluoro and 4'-thio modifications on the sugar ring can significantly impact the efficiency of these phosphorylation steps.[6]
Troubleshooting Steps:
-
Analyze Intracellular 4'S-F-dU Metabolites:
-
The most direct way to assess phosphorylation efficiency is to measure the intracellular concentrations of 4'S-F-dU and its phosphorylated forms (mono-, di-, and triphosphate). This can be achieved using techniques like High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[2][7][8][9]
-
A high ratio of the parent nucleoside to its phosphorylated forms would indicate a bottleneck in the initial phosphorylation step.
-
-
Consider the Kinases Involved:
-
The first phosphorylation step is often the rate-limiting one. For deoxyuridine analogs, this is typically carried out by thymidine kinase 1 (TK1) in proliferating cells and thymidine kinase 2 (TK2) in quiescent cells. Deoxycytidine kinase (dCK) can also phosphorylate some uridine analogs.[5]
-
Check the expression levels of these kinases in your cell line.
-
-
Modulate Kinase Activity:
-
If kinase expression is low, you could try to stimulate cell proliferation, which may increase TK1 levels.
-
Alternatively, co-treatment with agents that are known to upregulate these kinases could be explored, though this may have off-target effects.
-
Issue 3: Inefficient Incorporation by DNA Polymerases
Question: I have confirmed that 4'S-F-dU is taken up by the cells and is phosphorylated. Why is it still not being incorporated into the DNA?
Answer: The final step, the incorporation of 4'S-F-dUTP into the growing DNA chain by DNA polymerases, can also be a point of failure. The modifications on the nucleoside can affect its recognition and acceptance by the polymerase's active site.[10][11]
Troubleshooting Steps:
-
Assess DNA Polymerase Activity:
-
While direct measurement in cells is complex, you can perform in vitro DNA polymerase assays using purified DNA polymerases and 4'S-F-dUTP to assess its incorporation efficiency relative to the natural nucleotide (dTTP). This can help determine if cellular DNA polymerases are a likely barrier.[12][13]
-
-
Consider the Cellular State:
-
Ensure that the cells are actively replicating their DNA (i.e., they are in the S-phase of the cell cycle). You can synchronize your cell culture to enrich for cells in the S-phase.
-
-
Competition with Endogenous Nucleotides:
-
The intracellular pool of the natural counterpart, deoxyuridine triphosphate (dUTP) and more commonly thymidine triphosphate (dTTP), will compete with 4'S-F-dUTP for incorporation.
-
You can try to manipulate the endogenous nucleotide pools. For example, treatment with a thymidylate synthase inhibitor could reduce dTTP levels and potentially enhance 4'S-F-dUTP incorporation. However, this will also have significant effects on cell viability and proliferation.
-
FAQs
Q1: What is the likely mechanism of action of 2'-Deoxy-2'-fluoro-4'-thiouridine?
A1: Based on its structure, 4'S-F-dU is a nucleoside analog that likely acts as a chain terminator or a mutagen after being incorporated into DNA. The 2'-fluoro and 4'-thio modifications can alter the sugar pucker and the stability of the glycosidic bond, which can affect DNA structure and function.
Q2: What are the potential off-target effects or cytotoxicity of 4'S-F-dU?
A2: Nucleoside analogs can be cytotoxic. High concentrations of the related compound 4-thiouridine have been shown to induce a nucleolar stress response and inhibit rRNA synthesis.[3] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your experiments. Look for signs of cytotoxicity such as changes in cell morphology, reduced proliferation, or induction of apoptosis.
Q3: How can I quantify the incorporation of 4'S-F-dU into DNA?
A3: After exposing cells to 4'S-F-dU, you can isolate the genomic DNA. The amount of incorporated 4'S-F-dU can then be quantified using LC-MS/MS after enzymatic digestion of the DNA to individual deoxynucleosides.
Q4: Can I use 4'S-F-dU for metabolic labeling experiments similar to BrdU or EdU?
A4: Potentially, yes. If 4'S-F-dU is incorporated into newly synthesized DNA, it could be used as a marker for proliferating cells. Detection would likely require specific antibodies that recognize the 4'-thio-uridine modification within the DNA, or a chemical handle could be introduced to the molecule to allow for click chemistry-based detection.
Data Presentation
Table 1: Key Cellular Components in 4'S-F-dU Metabolism and Troubleshooting Focus
| Metabolic Step | Key Cellular Components | Potential Issue for 4'S-F-dU | Troubleshooting Focus |
| Cellular Uptake | Equilibrative Nucleoside Transporters (ENTs), Concentrative Nucleoside Transporters (CNTs)[1][2] | Low affinity for transporters due to 2'-fluoro and 4'-thio modifications. | Optimize concentration and incubation time. Assess transporter expression. |
| Phosphorylation | Thymidine Kinase 1/2 (TK1/2), Deoxycytidine Kinase (dCK), UMP-CMP Kinase, Nucleoside Diphosphate Kinase[5][14] | Modifications may hinder recognition by kinases, especially the initial phosphorylation step. | Quantify intracellular metabolites (LC-MS/MS). Check kinase expression. |
| Incorporation | DNA Polymerases (e.g., Pol δ, Pol ε) | 4'S-F-dUTP may be a poor substrate for DNA polymerases. Competition with endogenous dTTP. | In vitro polymerase assays. Synchronize cells in S-phase. |
Experimental Protocols
Protocol 1: Quantification of Intracellular 4'S-F-dU and its Phosphorylated Metabolites by LC-MS/MS
This protocol is adapted from established methods for quantifying intracellular nucleoside analogs.[8][15]
-
Cell Culture and Treatment:
-
Plate cells at a density that allows for logarithmic growth.
-
Treat cells with the desired concentration of 4'S-F-dU for the desired length of time. Include untreated control cells.
-
-
Cell Harvesting and Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Count the cells to normalize the results.
-
Lyse the cell pellet with 500 µL of ice-cold 70% methanol.
-
Incubate on ice for 10 minutes, then store at -80°C until analysis.
-
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Thaw the cell lysates on ice and centrifuge to pellet cellular debris.
-
Use a strong anion exchange (SAX) SPE cartridge to separate the unphosphorylated, monophosphate, diphosphate, and triphosphate forms.
-
Equilibrate the SAX cartridge according to the manufacturer's instructions.
-
Load the supernatant from the cell lysate onto the cartridge.
-
Wash the cartridge to remove unbound molecules.
-
Elute the different phosphorylated species using buffers with increasing salt concentrations.
-
-
Dephosphorylation (Optional but Recommended for Simplified Analysis):
-
Treat the eluted fractions with a phosphatase (e.g., alkaline phosphatase) to convert all phosphorylated forms back to the parent nucleoside, 4'S-F-dU. This simplifies the LC-MS/MS analysis to quantifying a single compound per fraction.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a suitable LC-MS/MS system.
-
Develop a specific method for the detection and quantification of 4'S-F-dU using a pure standard to determine the retention time and fragmentation pattern.
-
Quantify the amount of 4'S-F-dU in each fraction and normalize to the cell number.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. New test to measure intracellular levels of nucleosides | HIV i-Base [i-base.info]
- 3. Design, chemical synthesis and antiviral evaluation of 2'-deoxy-2'-fluoro-2'-C-methyl-4'-thionucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modified nucleoside triphosphates in bacterial research for in vitro and live-cell applications - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00078G [pubs.rsc.org]
- 7. omicsonline.org [omicsonline.org]
- 8. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Incorporation of reporter-labeled nucleotides by DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Processive Incorporation of Deoxynucleoside Triphosphate Analogs by Single-Molecule DNA Polymerase I (Klenow Fragment) Nanocircuits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. I. Chemical synthesis of various reporter group-labeled 2′-deoxyribonucleoside-5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Misincorporation of 2'-deoxyoxanosine 5'-triphosphate by DNA polymerases and its implication for mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
minimizing cytotoxicity of 2'-Deoxy-2'-fluoro-4-thiouridine in culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of 2'-Deoxy-2'-fluoro-4-thiouridine in cell culture experiments.
Troubleshooting Guides
Issue 1: High levels of cell death observed after treatment.
| Question | Answer |
| What is the primary cause of cytotoxicity with this compound and related nucleoside analogs? | As a nucleoside analog, this compound can interfere with cellular processes by competing with natural nucleosides.[1] This can disrupt nucleic acid synthesis and other metabolic pathways, leading to cell death. The 4-thiouridine moiety, in particular, has been shown to inhibit ribosomal RNA (rRNA) synthesis and processing at elevated concentrations, inducing a nucleolar stress response.[2][3][4] |
| How can I reduce the observed cytotoxicity? | The most effective strategy is to optimize the concentration and incubation time. Start with a dose-response experiment to determine the lowest effective concentration that achieves your desired experimental outcome while minimizing cell death. Shorter incubation times are also recommended. For example, with the related compound 4-thiouridine, concentrations as low as 10 µM are suggested for nascent rRNA analysis to avoid significant effects on rRNA metabolism.[2] |
| Are there any supplements I can add to the culture medium to mitigate toxicity? | While not extensively documented specifically for this compound, for some nucleoside analogs, supplementation with natural nucleosides can sometimes rescue cells from toxicity by competing for uptake and incorporation. However, this could also interfere with the intended effect of the analog. Careful validation is required. |
| Could the cytotoxicity be cell-line specific? | Yes, different cell lines can exhibit varying sensitivities to nucleoside analogs due to differences in nucleoside transporter expression, metabolic pathways, and DNA repair capacities.[5][6] It is crucial to establish the optimal, non-toxic concentration for each cell line used. |
Issue 2: Unexpected changes in gene expression or cellular pathways unrelated to the intended target.
| Question | Answer |
| Can this compound have off-target effects? | Yes, nucleoside analogs can have off-target effects. The incorporation of modified nucleosides into RNA can alter its structure and function, potentially affecting processes like pre-mRNA splicing.[7][8] High concentrations of the related 4-thiouridine have been shown to modestly influence alternative splicing events.[7][8] |
| How can I minimize these off-target effects? | Similar to mitigating cytotoxicity, using the lowest effective concentration and shortest exposure time is key. Additionally, including proper controls in your experiments is crucial to differentiate intended effects from off-target responses.[7][8] Chemical modifications to nucleoside analogs are a known strategy to mitigate off-target effects, though this is more relevant to drug design than to a researcher using a specific compound.[9][10][11][12][13] |
| What kind of control experiments should I perform? | Include an untreated control group and a vehicle control group. If possible, a control group treated with a structurally related but inactive compound could also be beneficial. When analyzing downstream effects like gene expression, it's important to assess markers of cellular stress, such as the p53 response, which can be induced by high concentrations of 4-thiouridine.[2][4] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of this compound? | As a pyrimidine analog, it acts as an antimetabolite, competing with physiological nucleosides for incorporation into nucleic acids and interaction with various intracellular targets, which can induce cytotoxicity.[1] The 2'-fluoro modification can enhance nuclease resistance and affect duplex stability.[14][15][16] |
| How does the 4-thiouridine moiety contribute to its effects? | The sulfur atom in the 4-position allows for specific applications like photoactivatable crosslinking. However, at concentrations above 50 µM, 4-thiouridine can inhibit the production and processing of 47S rRNA, leading to nucleolar stress, p53 induction, and inhibition of proliferation.[2][4] |
| What are typical concentrations to use in cell culture? | For metabolic labeling with the related 4-thiouridine, concentrations for analyzing nascent mRNA are often in the range of 100 µM.[2] However, to minimize cytotoxicity and off-target effects, especially concerning rRNA synthesis, concentrations of 10 µM or lower are recommended.[2] It is critical to perform a dose-response curve for your specific cell line and experimental goals. |
| How stable is this compound in culture medium? | While specific stability data for this exact compound is not readily available in the provided search results, nucleoside analogs are generally stable in culture medium. However, it is good practice to prepare fresh solutions for each experiment. |
| Can I use this compound for in vivo studies? | The 2'-fluoro modification is known to improve metabolic stability, making it potentially suitable for in vivo applications.[16] However, extensive toxicity studies would be required before in vivo use. |
Quantitative Data Summary
Table 1: General Cytotoxicity of Related Nucleoside Analogs
| Compound | Cell Line | Assay | Endpoint | Concentration | Result | Reference |
| 4-Thiouridine | Human U2OS | Proliferation Assay | Cell Growth | > 50 µM | Inhibition of proliferation | [2] |
| 5-Fluoro-2'-deoxyuridine | Murine Lymphoma L5178Y | Growth Inhibition | Cell Proliferation | 1000 µM (1h exposure) | Reversible inhibition | [17] |
| 5-Fluorouridine | Murine Lymphoma L5178Y | Growth Inhibition | Cell Proliferation | 1.5 µM (1h exposure) | Irreversible inhibition | [17] |
| 2'-Deoxy-2'-fluoro-2'-C-methylcytidine | N/A | Antiviral Assay | HCV Replicon | EC90 = 5.40 ± 2.6 μM | No cytotoxicity up to 100 µM | [18] |
Note: This table provides examples from related compounds to illustrate the range of cytotoxic effects and should be used as a general guide. The specific cytotoxicity of this compound must be determined experimentally.
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration using a Cytotoxicity Assay (e.g., MTT or similar viability assays)
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment and do not reach confluency by the end of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or PBS). Make a series of serial dilutions in the cell culture medium to achieve a range of final concentrations (e.g., from 0.1 µM to 200 µM).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the cells for a period relevant to your planned experiment (e.g., 12, 24, or 48 hours).
-
Viability Assay:
-
For an MTT assay, add the MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Lyse the cells and solubilize the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the viability against the compound concentration to determine the IC50 (the concentration that inhibits 50% of cell growth) and to select a non-toxic concentration for future experiments.
Protocol 2: Assessing Nucleolar Stress
-
Cell Treatment: Treat cells with a range of concentrations of this compound, including a low (e.g., 10 µM) and a high (e.g., 100 µM) concentration, alongside an untreated control.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100).
-
Block with a suitable blocking buffer (e.g., BSA in PBS).
-
Incubate with a primary antibody against a nucleolar stress marker, such as Nucleophosmin (NPM1).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy: Image the cells using a fluorescence microscope.
-
Analysis: Observe the localization of NPM1. In unstressed cells, it will be localized to the nucleolus. Upon nucleolar stress, NPM1 translocates to the nucleoplasm.[2][4]
Visualizations
Caption: Workflow for determining the optimal non-toxic concentration.
Caption: Nucleolar stress pathway induced by high concentrations.
Caption: Troubleshooting logic for addressing high cytotoxicity.
References
- 1. Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Role of a "Magic" Methyl: 2'-Deoxy-2'-α-F-2'-β- C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5'-Phosphate Mimics and Mitigation of Off-Target Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. horizondiscovery.com [horizondiscovery.com]
- 14. Fully 2'-deoxy-2'-fluoro substituted nucleic acids induce RNA interference in mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4'-C-Methoxy-2'-deoxy-2'-fluoro Modified Ribonucleotides Improve Metabolic Stability and Elicit Efficient RNAi-Mediated Gene Silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of cytotoxicity of 5-fluorouracil: distinction between the irreversible cytotoxic effect of 5-fluorouridine and the reversible cytotoxic effect of 5-fluoro-2'-deoxyuridine on murine lymphoma L5178Y cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2'-Deoxy-2'-fluoro-4-thiouridine Phosphoramidite
For researchers, scientists, and drug development professionals engaged in the synthesis of modified oligonucleotides, this technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2'-Deoxy-2'-fluoro-4-thiouridine phosphoramidite. This resource addresses common challenges encountered during this multi-step synthesis.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the synthesis of this compound phosphoramidite.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| SYN-F2TS-01 | Low yield in the synthesis of 2'-Deoxy-2'-fluorouridine. | Incomplete reaction of 2,2'-anhydrouridine with the fluorinating agent (e.g., HF-Pyridine).[1][2] | - Ensure anhydrous conditions as moisture can quench the fluorinating agent. - Increase reaction time or temperature as specified in optimized protocols. - Use a freshly opened or properly stored fluorinating agent. |
| SYN-F2TS-02 | Formation of multiple byproducts during 4-thionation with Lawesson's Reagent. | - Reaction temperature is too high, leading to degradation. - Incorrect stoichiometry of Lawesson's Reagent.[3] - Presence of moisture. | - Maintain the reaction temperature strictly as recommended (e.g., reflux in an appropriate solvent like dioxane or toluene). - Use the optimal molar ratio of Lawesson's Reagent to the protected nucleoside. - Ensure all reagents and solvents are anhydrous. |
| SYN-F2TS-03 | Low yield of this compound phosphoramidite during phosphitylation. | - Incomplete reaction with the phosphitylating agent (e.g., 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite).[4] - Degradation of the starting nucleoside or the product. - Presence of moisture.[5] | - Use a highly efficient activator such as DCI (4,5-dicyanoimidazole). - Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen). - Ensure all glassware, solvents, and reagents are scrupulously dried. - Use freshly prepared phosphitylating agent. |
| SYN-F2TS-04 | Phosphoramidite product appears unstable and degrades upon storage. | - Exposure to moisture and/or air.[6][7] - Residual acid or base from the purification process. - Inappropriate storage temperature. | - Store the purified phosphoramidite under an inert atmosphere (Argon) at -20°C.[8] - Ensure complete removal of any acidic or basic impurities during workup and purification. - Use a desiccator for short-term storage at room temperature before use. |
| SYN-F2TS-05 | Low coupling efficiency during oligonucleotide synthesis using the custom phosphoramidite. | - Poor quality or degradation of the phosphoramidite.[9] - Suboptimal activation or coupling time. - Moisture in the acetonitrile or other reagents on the synthesizer.[5] | - Verify the purity of the phosphoramidite by ³¹P NMR before use. - Increase the coupling time for the modified phosphoramidite. - Use fresh, anhydrous acetonitrile and activator solutions on the synthesizer. |
Frequently Asked Questions (FAQs)
1. What is the recommended starting material for the synthesis of 2'-Deoxy-2'-fluorouridine?
The most common and effective starting material is 2,2'-anhydrouridine. The reaction with a fluorinating agent like hydrogen fluoride-pyridine complex cleaves the anhydro-bond to introduce the fluorine atom at the 2'-position with the desired stereochemistry.[1][2]
2. What are the critical parameters for the 4-thionation step using Lawesson's Reagent?
The critical parameters include strict anhydrous conditions, the choice of a high-boiling inert solvent (such as dioxane or toluene), and maintaining the correct reaction temperature and stoichiometry of Lawesson's reagent to prevent the formation of byproducts and ensure a high yield of the desired 4-thionated product.[3]
3. How can I purify the final this compound phosphoramidite?
Purification is typically achieved by silica gel column chromatography under anhydrous conditions. It is crucial to use a solvent system containing a small amount of a neutral or slightly basic amine, such as triethylamine, to prevent the degradation of the acid-sensitive phosphoramidite on the silica gel.[10][11]
4. What analytical techniques are essential to confirm the identity and purity of the final product?
The following analytical techniques are crucial:
-
³¹P NMR: To confirm the formation of the phosphoramidite and to check for the presence of phosphate impurities. The characteristic signal for a phosphoramidite appears around 148-152 ppm.
-
¹H NMR and ¹⁹F NMR: To confirm the structure of the nucleoside and the presence of the fluorine atom.
-
Mass Spectrometry (ESI-MS or MALDI-TOF): To confirm the molecular weight of the final product.
5. What is the expected stability of the this compound phosphoramidite and how should it be stored?
Modified phosphoramidites, in general, are sensitive to moisture and oxidation.[6][7] The this compound phosphoramidite should be stored as a dry, white solid under an inert atmosphere (argon is preferred) at low temperatures (-20°C) to ensure its stability for several months.[8] For use, it should be allowed to warm to room temperature in a desiccator before opening to prevent condensation of moisture.
Quantitative Data Summary
The following table summarizes typical yields for the key steps in the synthesis of this compound phosphoramidite, based on literature for analogous syntheses. Actual yields may vary depending on experimental conditions and scale.
| Synthetic Step | Product | Typical Yield (%) | Key Purity Metric | Reference |
| Fluorination | 2'-Deoxy-2'-fluorouridine | 60-80 | >95% by HPLC | [2] |
| Protection (5'-DMT) | 5'-O-DMT-2'-Deoxy-2'-fluorouridine | 85-95 | >98% by TLC | Analogous reactions |
| 4-Thionation | 5'-O-DMT-2'-Deoxy-2'-fluoro-4-thiouridine | 70-85 | >95% by HPLC | [3] |
| Phosphitylation | 5'-O-DMT-2'-Deoxy-2'-fluoro-4-thiouridine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite | 75-90 | >97% by ³¹P NMR | [12] |
Experimental Protocols
Protocol 1: Synthesis of 2'-Deoxy-2'-fluorouridine
This protocol is based on the fluorination of 2,2'-anhydrouridine.
-
Materials: 2,2'-Anhydrouridine, Hydrogen fluoride-pyridine complex (70% HF), anhydrous pyridine.
-
Procedure: a. In a flame-dried flask under an argon atmosphere, dissolve 2,2'-anhydrouridine in anhydrous pyridine. b. Cool the solution to 0°C in an ice bath. c. Slowly add the hydrogen fluoride-pyridine complex dropwise with vigorous stirring. d. Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction by TLC. e. Upon completion, carefully quench the reaction by pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution. f. Extract the aqueous layer with ethyl acetate. g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography to obtain 2'-Deoxy-2'-fluorouridine as a white solid.
Protocol 2: Synthesis of 5'-O-DMT-2'-Deoxy-2'-fluoro-4-thiouridine
This protocol involves the 5'-protection followed by 4-thionation.
-
Materials: 2'-Deoxy-2'-fluorouridine, 4,4'-Dimethoxytrityl chloride (DMT-Cl), anhydrous pyridine, Lawesson's Reagent, anhydrous 1,4-dioxane.
-
Procedure: a. 5'-O-DMT Protection: In a flame-dried flask, dissolve 2'-Deoxy-2'-fluorouridine in anhydrous pyridine. Add DMT-Cl in portions at room temperature and stir for 12-16 hours. Monitor by TLC. Work up by adding methanol to quench excess DMT-Cl, followed by extraction and purification to yield 5'-O-DMT-2'-Deoxy-2'-fluorouridine. b. 4-Thionation: In a separate flame-dried flask, dissolve the 5'-O-DMT-2'-Deoxy-2'-fluorouridine in anhydrous 1,4-dioxane. Add Lawesson's Reagent and reflux the mixture for 2-4 hours, monitoring by TLC. After completion, cool the reaction mixture and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to yield 5'-O-DMT-2'-Deoxy-2'-fluoro-4-thiouridine.
Protocol 3: Synthesis of this compound Phosphoramidite
This protocol describes the final phosphitylation step.
-
Materials: 5'-O-DMT-2'-Deoxy-2'-fluoro-4-thiouridine, 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, N,N-Diisopropylethylamine (DIPEA), anhydrous dichloromethane.
-
Procedure: a. In a flame-dried flask under an argon atmosphere, dissolve 5'-O-DMT-2'-Deoxy-2'-fluoro-4-thiouridine in anhydrous dichloromethane. b. Add DIPEA and cool the solution to 0°C. c. Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise. d. Stir the reaction at room temperature for 2-4 hours, monitoring by TLC and ³¹P NMR. e. Upon completion, quench the reaction with saturated sodium bicarbonate solution. f. Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate. g. Purify the crude product by flash chromatography on silica gel (pre-treated with triethylamine) to afford the final phosphoramidite as a white foam.
Visualizations
Caption: Overall synthetic workflow for this compound phosphoramidite.
Caption: A logical troubleshooting flowchart for identifying sources of low yield.
References
- 1. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP1612213B1 - Process for producing 2'-deoxy-2'-fluorouridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. glenresearch.com [glenresearch.com]
- 6. blog.entegris.com [blog.entegris.com]
- 7. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 10. rsc.org [rsc.org]
- 11. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-assisted phosphitylation of DNA and RNA nucleosides and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2'-Deoxy-2'-fluoro-4-thiouridine (F4S-U) Labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 2'-Deoxy-2'-fluoro-4-thiouridine (F4S-U) for metabolic labeling of nascent RNA. The guidance provided is primarily based on studies of the related compound 4-thiouridine (4sU), as specific data for F4S-U is limited. Researchers should use this information as a starting point and perform their own optimization experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during F4S-U labeling experiments, focusing on identifying and mitigating off-target effects.
| Issue | Potential Cause | Recommended Solution |
| High cell toxicity or reduced proliferation after labeling. | High concentration of F4S-U leading to nucleolar stress.[1][2] | Perform a dose-response experiment to determine the minimal effective concentration. Start with a low concentration (e.g., 10 µM) and increase gradually.[2] |
| Prolonged incubation time with F4S-U.[1][3] | Optimize the labeling time. For many applications, short pulse-labeling (e.g., 1-2 hours) is sufficient.[1] | |
| Inhibition of rRNA synthesis and processing. | Thiouridine analogs can interfere with ribosome biogenesis.[1][2] | Use the lowest possible concentration of F4S-U. Assess rRNA synthesis rates at different F4S-U concentrations. |
| Unexpected changes in gene expression unrelated to the experimental conditions. | Off-target effects of F4S-U inducing a cellular stress response, such as p53 activation.[1][2] | Monitor key stress response markers (e.g., p53 levels) in your experimental system. Minimize F4S-U concentration and labeling duration. |
| Low labeling efficiency in nascent RNA. | Inefficient uptake of F4S-U by the cells. | Ensure the cell type efficiently takes up the nucleoside analog. Consider using cell lines with high expression of nucleoside transporters.[4] |
| Suboptimal concentration of F4S-U. | Titrate the concentration of F4S-U to find the optimal balance between labeling efficiency and cytotoxicity. | |
| Variability between experimental replicates. | Inconsistent cell density at the time of labeling.[5] | Ensure all cell culture plates have a consistent cell density before starting the labeling experiment.[5] |
| Exposure of labeled cells to light.[5][6] | 4sU is photoactivatable and can crosslink to proteins upon exposure to light at 365 nm. Handle F4S-U-treated cells in the dark or under dim light.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of thiouridine analogs like F4S-U?
A1: The most well-documented off-target effect of thiouridine analogs, particularly 4-thiouridine (4sU), is the inhibition of ribosomal RNA (rRNA) synthesis and processing.[1][2] This occurs in a dose-dependent manner, with higher concentrations leading to more significant inhibition. This disruption of ribosome biogenesis can trigger a nucleolar stress response, which may involve the translocation of nucleolar proteins, induction of the tumor suppressor p53, and an overall inhibition of cell proliferation.[1][2] It is important to note that these effects are more pronounced with high concentrations (>50 µM) and longer labeling times (>12 hours).[1][3]
Q2: How can I minimize the off-target effects of F4S-U labeling?
A2: The key to minimizing off-target effects is to use the lowest possible concentration of F4S-U and the shortest labeling time that still provides sufficient signal for your downstream application. It is crucial to perform optimization experiments for your specific cell type and experimental goals. A good starting point is to test a range of concentrations (e.g., 10-100 µM) and labeling times (e.g., 1-4 hours). Additionally, ensuring consistent cell culture conditions, such as cell density, can help reduce variability.[5]
Q3: What are the recommended concentrations and labeling times for F4S-U?
A3: While optimal conditions are cell-type and experiment-dependent, for general metabolic labeling with 4sU, concentrations between 50-200 µM for 1-4 hours are often used. However, to minimize off-target effects, it is recommended to start with a lower concentration, such as 10-50 µM, and a shorter labeling time of 1-2 hours.[1] For pulse-chase experiments to study RNA stability, a longer initial pulse may be necessary, followed by a chase with a high concentration of unlabeled uridine.[7]
Q4: Can F4S-U incorporation affect pre-mRNA splicing?
A4: Studies on 4sU have shown that at very high incorporation levels, which are typically not reached in standard cell culture labeling experiments, it can interfere with pre-mRNA splicing, particularly for weaker splice sites.[3] However, under typical metabolic labeling conditions, the impact on splicing is generally minimal.[3]
Q5: How can I be sure that the observed effects in my experiment are not due to F4S-U-induced stress?
A5: It is advisable to include control experiments to assess the impact of F4S-U on your system. This can include:
-
Cell viability and proliferation assays: Compare the growth rates of labeled and unlabeled cells.
-
rRNA synthesis analysis: Measure the rate of rRNA synthesis in the presence and absence of F4S-U.
-
Stress marker analysis: Use western blotting or qPCR to check for the induction of stress markers like p53.
Experimental Protocols
Protocol 1: Optimizing F4S-U Labeling Conditions
-
Cell Seeding: Plate cells at a consistent density across a multi-well plate to ensure they are in the exponential growth phase at the time of labeling.
-
Dose-Response: Prepare a range of F4S-U concentrations in your cell culture medium (e.g., 0, 10, 25, 50, 100, 200 µM).
-
Time Course: For a chosen concentration, plan a time course experiment (e.g., 0, 1, 2, 4, 8 hours of labeling).
-
Labeling: Replace the medium in the wells with the F4S-U-containing medium and incubate for the desired time, protecting the cells from light.[5]
-
RNA Isolation: At each time point and concentration, harvest the cells and isolate total RNA using a standard method like TRIzol.[6]
-
Assessment of Labeling Efficiency: Quantify the incorporation of F4S-U into nascent RNA using a method appropriate for your downstream application (e.g., biotinylation followed by dot blot or RT-qPCR of newly synthesized transcripts).[8]
-
Assessment of Cytotoxicity: In parallel, assess cell viability using an MTT assay or by trypan blue exclusion for each condition.
Protocol 2: Assessing rRNA Synthesis Inhibition
-
Labeling: Treat cells with varying concentrations of F4S-U for a fixed time.
-
Metabolic Labeling of rRNA: During the last 30-60 minutes of F4S-U treatment, add a radiolabeled uridine analog (e.g., ³H-uridine) to the culture medium.
-
RNA Isolation: Isolate total RNA.
-
Quantification: Measure the incorporation of the radiolabel into total RNA using scintillation counting. A decrease in radiolabel incorporation with increasing F4S-U concentration indicates inhibition of RNA synthesis.
-
Gel Electrophoresis: Separate the RNA on a denaturing agarose gel and visualize the rRNA bands. Inhibition of rRNA processing can be observed by the accumulation of precursor rRNA species.
Quantitative Data Summary
The following table summarizes the effects of different concentrations of 4-thiouridine (4sU) on rRNA synthesis, providing a reference for potential effects of F4S-U.
| 4sU Concentration | Effect on 47S rRNA Processing | Induction of p53 | Reference |
| ≤ 10 µM | No significant inhibition | Not observed | [2] |
| > 50 µM | Inhibition of production and processing | Observed | [2] |
| > 100 µM | Strong inhibition | Significant induction | [1][2] |
Visualizations
References
- 1. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00001F [pubs.rsc.org]
- 5. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: 2'-Deoxy-2'-fluoro-4-thiouridine (FsU) Crosslinking
Welcome to the technical support center for 2'-Deoxy-2'-fluoro-4-thiouridine (FsU) crosslinking. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the efficiency and success of their crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FsU) and how does it work for crosslinking?
A1: this compound (FsU) is a photoactivatable nucleoside analog. Structurally, it is similar to thymidine but contains a sulfur atom at the 4th position of the pyrimidine ring and a fluorine atom at the 2' position of the deoxyribose sugar. The 4-thio group is the photoactive component. Upon exposure to long-wave UV light (typically 350-365 nm), the 4-thio group gets excited and can form a covalent bond with closely interacting amino acid residues of proteins or other nucleic acid bases. This "zero-length" crosslinking is highly valuable for mapping RNA-protein and RNA-RNA interactions with high precision.
Q2: What are the advantages of using FsU over the more common 4-thiouridine (4sU)?
A2: The primary advantage of the 2'-fluoro modification in FsU is the increased nuclease resistance it confers to the nucleic acid strand into which it is incorporated.[1] This modification can also increase the thermal stability of nucleic acid duplexes.[1] From a practical standpoint, this means that FsU-containing oligonucleotides are more robust during experimental manipulations that might involve cellular extracts or other sources of nucleases.
Q3: What is the optimal UV wavelength for FsU crosslinking?
A3: The optimal UV wavelength for activating the 4-thio group in FsU is in the long-wave UVA range, typically between 330 nm and 365 nm.[2] Using these longer wavelengths is advantageous as it minimizes the risk of photodamage to proteins and nucleic acids, which absorb more strongly at shorter wavelengths (e.g., 254 nm).[2]
Q4: Can FsU be incorporated into nucleic acids in vivo?
A4: While 4-thiouridine (4sU) is readily taken up by cells and incorporated into nascent RNA, the in vivo incorporation of this compound is less common and would likely require specific cellular machinery or prior conversion to the triphosphate form. For in vitro studies, FsU can be incorporated into oligonucleotides during chemical synthesis.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No Crosslinking Efficiency | 1. Insufficient UV Dose: The total energy delivered to the sample may be too low. 2. Suboptimal UV Wavelength: The UV source may not be emitting at the optimal wavelength for 4-thiouracil excitation (330-365 nm). 3. FsU Incorporation Issues: The FsU may not be correctly incorporated into the oligonucleotide, or the concentration of the FsU-containing oligo is too low. 4. Quenching of the Photo-reaction: Components in the reaction buffer (e.g., certain antioxidants) may be quenching the excited state of the FsU. | 1. Optimize UV Dose: Increase the irradiation time or use a higher intensity UV lamp. Perform a dose-response experiment to find the optimal UV energy. Recommended starting conditions can range from 0.42 J/cm² to 45 kJ/m².[3][4] 2. Verify UV Source: Check the specifications of your UV lamp to ensure it emits in the 330-365 nm range. 3. Verify Oligonucleotide Integrity: Confirm the successful synthesis and purity of the FsU-containing oligonucleotide using mass spectrometry or HPLC. 4. Buffer Composition: Use a simple, well-defined buffer for the crosslinking reaction. Avoid components that may interfere with the photoreaction. |
| Non-Specific Crosslinking | 1. Excessive UV Dose: Too much UV energy can lead to non-specific crosslinking and damage to the interacting molecules. 2. Contaminating Proteins or Nucleic Acids: The sample may be contaminated with other molecules that can be crosslinked. | 1. Reduce UV Dose: Perform a titration of the UV dose to find the minimum energy required for specific crosslinking. 2. Purify Sample: Ensure the purity of your FsU-containing oligonucleotide and the target protein or nucleic acid. |
| RNA/DNA Degradation | 1. Nuclease Contamination: The sample may be contaminated with nucleases. 2. Photodamage: Although less likely with long-wave UV, excessive irradiation can still cause some damage to the nucleic acid backbone. | 1. Use Nuclease Inhibitors: Add RNase/DNase inhibitors to your reaction. The 2'-fluoro modification of FsU also provides some intrinsic nuclease resistance.[1] 2. Minimize UV Exposure: Use the lowest effective UV dose. |
| Formation of Unexpected Photoproducts | 1. Intrastrand Crosslinking: FsU can react with other bases within the same nucleic acid strand, particularly thymine and cytosine.[5][6][7] 2. Photooxidation: The 4-thio group of FsU can be photooxidized to a 4-oxo group (5-fluorouridine).[5][6][7][8] | 1. Oligonucleotide Design: When designing FsU-containing probes, consider the potential for intrastrand reactions. If possible, avoid placing thymine or cytosine residues in close proximity to the FsU.[5][6][7] 2. Anaerobic Conditions: Performing the irradiation under anaerobic conditions can help to minimize photooxidation. |
Quantitative Data Summary
| Property | This compound (FsU) | 4-thiouridine (4sU) | Significance for Crosslinking |
| Photoactivation Wavelength | ~330-365 nm[2] | ~330-365 nm[2] | Both are activated by long-wave UV, minimizing photodamage to biological macromolecules. |
| Nuclease Resistance | Enhanced due to the 2'-fluoro group.[1] | Susceptible to nuclease degradation. | FsU-containing oligonucleotides are more stable during experiments. |
| Thermal Stability of Duplexes | Increased thermal stability of duplexes.[1] | Standard thermal stability. | Can be advantageous for experiments requiring specific hybridization conditions. |
| Potential Side Reactions | Intrastrand crosslinking with T and C; photooxidation to 5-fluorouridine.[5][6][7] | Can also undergo side reactions, but the specific profile may differ. | Awareness of potential side products is crucial for data interpretation. |
Experimental Protocols
General Protocol for in Vitro FsU Crosslinking
This protocol provides a general framework. Optimal conditions, particularly UV dose and irradiation time, should be empirically determined for each specific experimental system.
1. Preparation of FsU-containing Oligonucleotide:
-
Synthesize and purify the oligonucleotide containing FsU at the desired position using standard phosphoramidite chemistry.
-
Confirm the identity and purity of the oligonucleotide by mass spectrometry and HPLC.
2. Assembly of the Crosslinking Reaction:
-
In an appropriate reaction buffer (e.g., a phosphate or HEPES-based buffer), combine the FsU-containing oligonucleotide with the target protein or nucleic acid.
-
The final concentrations of the reactants should be optimized based on their binding affinity.
-
Incubate the mixture under conditions that favor the formation of the desired complex (e.g., specific temperature and salt concentration).
3. UV Irradiation:
-
Place the reaction mixture in a suitable container (e.g., a microcentrifuge tube or a well of a microplate) on ice to minimize heat-induced dissociation of the complex.
-
Irradiate the sample with a UV lamp emitting at 350-365 nm.
-
The distance from the UV source and the irradiation time will need to be optimized. A starting point could be a dose of 0.42 J/cm².[3]
4. Analysis of Crosslinked Products:
-
After irradiation, the crosslinked products can be analyzed by various methods, such as:
-
SDS-PAGE: For protein-nucleic acid crosslinks, the formation of a higher molecular weight species can be visualized.
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): For nucleic acid-nucleic acid crosslinks, a shift in the mobility of the crosslinked species can be observed.
-
Mass Spectrometry: To identify the precise site of crosslinking.
-
Visualizations
Caption: A generalized workflow for an in vitro FsU crosslinking experiment.
Caption: The photochemical activation pathway of FsU leading to crosslinking.
References
- 1. Synthesis and Structural Characterization of 2′-Deoxy-2′-fluoro- l -uridine Nucleic Acids: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 2. Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimisation of UV irradiation as a binding site conserving method for crosslinking collagen-based scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Thiouridine photosensitized RNA-protein crosslinking in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intrastrand Photo-Crosslinking of 5-Fluoro-2′-O-methyl-4-thiouridine-Modified Oligonucleotides and Its Implication for Fluorescence-Based Detection of DNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Intrastrand Photo-Crosslinking of 5-Fluoro-2'-O-methyl-4-thiouridine-Modified Oligonucleotides and Its Implication for Fluorescence-Based Detection of DNA Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
degradation pathways of 2'-Deoxy-2'-fluoro-4-thiouridine in vivo
Welcome to the technical support center for researchers utilizing 2'-Deoxy-2'-fluoro-4-thiouridine in their experiments. This guide provides troubleshooting information and frequently asked questions to ensure the successful application of this compound in your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the probable metabolic pathway of this compound in vivo?
A1: While the complete in vivo degradation pathway of this compound has not been fully elucidated in the literature, a probable metabolic route can be inferred from the metabolism of similar fluorinated pyrimidine and thionucleoside analogs. The initial and primary metabolic steps involve anabolic pathways where the nucleoside is phosphorylated by cellular kinases to its active triphosphate form. Catabolic degradation is expected to be slower than that of its non-fluorinated counterparts due to the increased metabolic stability conferred by the 2'-fluoro group.[1][2]
The proposed degradation pathway is as follows:
-
Anabolism (Activation): this compound is successively phosphorylated by uridine-cytidine kinase and other cellular kinases to form the monophosphate (MP), diphosphate (DP), and the active triphosphate (TP) forms.
-
Catabolism (Degradation): The degradation likely involves the cleavage of the glycosidic bond by nucleoside phosphorylases. This would release 2-deoxy-2-fluoro-ribose-1-phosphate and 4-thiouracil. The 4-thiouracil can then be further metabolized. The 2'-fluoro group makes the glycosidic bond more resistant to enzymatic cleavage.[2][3]
Q2: How does the 2'-fluoro group affect the stability of the compound?
A2: The fluorine atom at the 2' position of the ribose sugar significantly increases the metabolic stability of the nucleoside.[1][2] This is due to several factors:
-
Resistance to Nucleases: The 2'-fluoro modification provides resistance to degradation by nucleases that would typically cleave the phosphodiester backbone of RNA.[1]
-
Increased Glycosidic Bond Stability: The electron-withdrawing nature of fluorine strengthens the N-glycosidic bond, making it more resistant to hydrolysis.[2][3]
-
Blocked Oxidative Metabolism: Fluorine can block oxidative metabolism at the site of substitution.[4]
Q3: What are the expected degradation products I should be looking for?
A3: Based on the probable metabolic pathway, you should expect to find the following degradation products:
-
4-Thiouracil: Released upon cleavage of the glycosidic bond.
-
Metabolites of 4-Thiouracil: Further degradation products of the thionucleobase.
-
2-deoxy-2-fluoro-ribose-1-phosphate: The sugar moiety released after glycosidic bond cleavage.
-
Free Fluoride: While the C-F bond is strong, some level of defluorination may occur in vivo, leading to the release of free fluoride ions.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Bioavailability After Oral Administration | The compound may be subject to presystemic metabolism in the gut and liver. | Consider intravenous or intraperitoneal administration to bypass first-pass metabolism. If oral administration is necessary, co-administration with an inhibitor of relevant metabolic enzymes could be explored, though this requires further investigation. |
| Inconsistent Results Between Experiments | The stability of the compound in the formulation or dosing solution may be compromised. | Prepare fresh solutions for each experiment. Assess the stability of this compound in your vehicle solution under the storage and handling conditions used in your experiments. |
| Difficulty in Detecting Metabolites | Metabolite concentrations may be below the limit of detection of your analytical method. The 2'-fluoro and 4'-thio modifications can alter the chromatographic behavior of the compound and its metabolites. | Utilize highly sensitive analytical techniques such as LC-MS/MS. For the detection of free fluoride, consider using an ion-selective electrode or a specialized ion-exchange cartridge method, which is more sensitive than standard radio-HPLC for [18F]-labeled compounds.[5][6] Develop and validate your analytical method specifically for this compound and its potential metabolites. |
| Observed Cellular Toxicity | High concentrations of thiouridine analogs can be cytotoxic. 4-thiouridine has been shown to inhibit rRNA synthesis and processing at elevated concentrations.[7][8] | Perform a dose-response study to determine the optimal, non-toxic concentration for your experimental system. If using the compound for metabolic labeling, use the lowest effective concentration and shortest incubation time possible.[7][8] |
| Compound Appears More Stable Than Expected | The 2'-fluoro modification significantly increases metabolic stability.[1][2] | This is an expected property of the molecule. Ensure your experimental time points are appropriate to capture the slower degradation kinetics. Longer incubation or observation times may be necessary compared to non-fluorinated analogs. |
Quantitative Data Summary
| Compound | Dose and Route | Species | Elimination Half-life (t½) | Bioavailability | Reference |
| 5'-deoxy-5-fluorouridine | 600-1000 mg/m² (oral) | Human | 32-45 min | 34-47% | [9] |
| 5'-deoxy-5-fluorouridine | 600-1000 mg/m² (IV) | Human | 15-22 min | N/A | [9] |
| 5-ethyl-2'-deoxyuridine | 100 mg/kg (IV) | Mouse | 24.1 ± 2.9 min | N/A | [10] |
| 5-ethyl-2'-deoxyuridine | 100 mg/kg (oral) | Mouse | Not specified | 49% | [10] |
| 5-ethyl-2'-deoxyuridine | 100 mg/kg (IV) | Rat | 18.5 ± 1.0 min | N/A | [10] |
Experimental Protocols
Key Experiment: Analysis of in vivo Metabolism
This protocol outlines a general workflow for studying the metabolism of this compound in a rodent model.
1. Animal Dosing and Sample Collection:
-
Administer this compound to the animal model (e.g., mouse, rat) via the desired route (e.g., intravenous, oral gavage).
-
Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes) into tubes containing an appropriate anticoagulant.
-
Collect urine and feces over a defined period (e.g., 24 hours) using metabolic cages.
-
At the end of the study, collect relevant tissues (e.g., liver, kidney, tumor).
-
Process blood to separate plasma. Store all samples at -80°C until analysis.
2. Sample Preparation for Analysis:
-
Plasma/Urine: Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the plasma samples. Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Tissues: Homogenize the tissue samples in a suitable buffer. Perform protein precipitation and centrifugation as described for plasma.
-
The resulting supernatants can be directly analyzed or further purified using solid-phase extraction (SPE) if necessary.
3. Analytical Methodology:
-
LC-MS/MS for Parent Compound and Metabolites:
-
Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Develop a chromatographic method (e.g., reversed-phase or HILIC) to separate the parent compound from its potential metabolites.
-
Optimize the mass spectrometer settings for the detection of this compound and its predicted metabolites (e.g., 4-thiouracil). Use multiple reaction monitoring (MRM) for quantification.
-
-
Detection of Free Fluoride:
-
For samples from studies using a non-radioactive compound, a fluoride ion-selective electrode (ISE) can be used. This may require ashing of the sample to release the fluoride.
-
For studies using an 18F-labeled version of the compound, a highly sensitive method involves using an ion-exchange cartridge to capture [18F]fluoride, which is then quantified using a gamma counter.[5][6]
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improved detection and measurement of low levels of [18F]fluoride metabolized from [18F]-labeled pyrimidine nucleoside analogues in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved detection and measurement of low levels of [18F]fluoride metabolized from [18F]-labeled pyrimidine nucleoside analogues in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and bioavailability of oral 5'-deoxy-5-fluorouridine in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioavailability and pharmacokinetic parameters for 5-ethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming polymerase stalling during enzymatic incorporation of 2'-fluoro-4-thiouridine
Welcome to the technical support center for the enzymatic incorporation of 2'-fluoro-4-thiouridine (4sU-F). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2'-fluoro-4-thiouridine and why is it used?
A1: 2'-fluoro-4-thiouridine is a modified nucleoside analog. The 2'-fluoro modification on the ribose sugar can increase the nuclease resistance and thermal stability of the resulting RNA. The 4-thiouridine component allows for specific downstream applications such as metabolic labeling and crosslinking studies. When incorporated into nascent RNA, it can be used to study RNA synthesis, processing, and decay.
Q2: Which polymerases can incorporate 2'-fluoro-modified nucleotides?
A2: Several DNA and RNA polymerases have been shown to incorporate 2'-fluoro analogs. For DNA polymerases, thermostable options like Pfu (exo-), Vent (exo-), Deep Vent (exo-), and UlTma have demonstrated reasonable efficiency.[1][2] T7 RNA polymerase is also capable of incorporating modified nucleotides during in vitro transcription. The choice of polymerase can significantly impact incorporation efficiency and fidelity.
Q3: What are the common causes of polymerase stalling during the incorporation of modified nucleotides?
A3: Polymerase stalling can be triggered by several factors when encountering modified nucleotides. The modification can interfere with the proper positioning of the templating base in the active site of the polymerase or hinder the translocation of the polymerase along the template.[3][4] High concentrations of the modified nucleotide, such as 4-thiouridine, can also lead to issues like the inhibition of rRNA synthesis and may affect polymerase processivity, especially in sequences with consecutive uridine residues.[5][6]
Q4: Can high concentrations of 4-thiouridine analogs be toxic to cells?
A4: Yes, elevated concentrations of 4-thiouridine (above 50-100 µM) have been shown to inhibit the production and processing of ribosomal RNA (rRNA), which can trigger a nucleolar stress response and affect cell proliferation.[6] It is crucial to optimize the concentration for your specific cell line and experimental duration to balance labeling efficiency with potential cytotoxicity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the enzymatic incorporation of 2'-fluoro-4-thiouridine.
Problem 1: Low Yield of Full-Length RNA Product
| Possible Cause | Troubleshooting Step |
| Polymerase Stalling: The polymerase may be stalling at sites of 2'-fluoro-4-thiouridine incorporation. | 1. Optimize Polymerase Choice: Test different polymerases known to be more processive with modified nucleotides. Consider using exonuclease-deficient (exo-) versions of DNA polymerases, as the proofreading domain may excise the modified nucleotide.[1][2] 2. Adjust Reaction Temperature: For thermostable polymerases, optimizing the reaction temperature can sometimes improve read-through of difficult templates. 3. Vary Nucleotide Concentrations: While maintaining an appropriate ratio, slightly lowering the concentration of the modified nucleotide triphosphate relative to the canonical NTPs may reduce stalling. |
| Suboptimal Reaction Conditions: The buffer composition, including ion concentrations, may not be ideal for the incorporation of this specific modified nucleotide. | 1. Optimize Magnesium Concentration: Magnesium ions are critical for polymerase activity. Titrate the MgSO₄ or MgCl₂ concentration in your reaction to find the optimal level for your polymerase and template. 2. Review Buffer pH: Ensure the pH of your reaction buffer is within the optimal range for the chosen polymerase. |
| Poor Template Quality: The purity and integrity of your DNA template are crucial for efficient transcription. | 1. Purify Template: Use a high-quality purification method to remove any contaminants that could inhibit the polymerase. 2. Verify Integrity: Run your template on an agarose gel to ensure it is not degraded. |
Problem 2: Abortive Transcription (Short RNA Transcripts)
| Possible Cause | Troubleshooting Step |
| High Modified Nucleotide Concentration: Excessive incorporation of 4-thiouridine, especially in U-rich sequences, can lead to the production of short, abortive transcripts.[5] | 1. Titrate 2'-fluoro-4-thiouridine Triphosphate: Perform a titration experiment to find the lowest concentration of the modified nucleotide that still provides adequate labeling for your downstream application. 2. Balance Nucleotide Ratios: Adjust the ratio of 2'-fluoro-4-thiouridine triphosphate to UTP to reduce the frequency of incorporation. |
| Polymerase Pausing/Dissociation: The polymerase may be pausing and dissociating from the template after incorporating one or more modified nucleotides. | 1. Increase Polymerase Concentration: A higher concentration of polymerase can increase the probability of a polymerase molecule binding to the template and completing synthesis. 2. Add Transcription Factors: For some systems, the addition of transcription elongation factors can help improve polymerase processivity. |
Problem 3: No Incorporation of 2'-fluoro-4-thiouridine
| Possible Cause | Troubleshooting Step |
| Incorrect Polymerase Selection: The chosen polymerase may not be capable of efficiently incorporating this specific modified nucleotide. | 1. Screen Different Polymerases: Test a panel of polymerases, including those known to work with 2'-fluoro or other modified nucleotides (e.g., T7 RNA polymerase, exo- Pfu, Vent, Deep Vent).[1][2] |
| Degraded Modified Nucleotide: The 2'-fluoro-4-thiouridine triphosphate may have degraded due to improper storage or handling. | 1. Use Fresh Aliquots: Thaw a new aliquot of the modified nucleotide for each experiment. Avoid multiple freeze-thaw cycles. 2. Verify Purity: If possible, check the purity of the modified nucleotide using an appropriate analytical method. |
| Inhibitors in the Reaction: Contaminants in the template DNA, NTPs, or buffer could be inhibiting the polymerase. | 1. Use High-Purity Reagents: Ensure all reaction components are of high quality and free from inhibitors. 2. Clean Up Template DNA: Re-purify the DNA template to remove any residual salts or organic solvents. |
Quantitative Data Summary
| Polymerase | Exonuclease Activity | Relative Incorporation Efficiency of 2'FdNTPs |
| AmpliTaq | 5'→3' (exo+) | Low |
| AmpliTaq (Stoffel) | 5'→3' (exo-) | Moderate (some full-length product) |
| Pfu | 3'→5' (exo+) | Very Low |
| Pfu (exo-) | 3'→5' (exo-) | High |
| Vent | 3'→5' (exo+) | Very Low |
| Vent (exo-) | 3'→5' (exo-) | High |
| Deep Vent | 3'→5' (exo+) | Very Low |
| Deep Vent (exo-) | 3'→5' (exo-) | High |
Data adapted from studies on 2'-fluoronucleotide incorporation by DNA polymerases.[1]
Experimental Protocols
Protocol 1: In Vitro Transcription with T7 RNA Polymerase for 2'-fluoro-4-thiouridine Incorporation
This protocol provides a starting point for the in vitro transcription of RNA with partial substitution of UTP with 2'-fluoro-4-thiouridine triphosphate.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
Ribonuclease Inhibitor
-
NTP solution mix (ATP, CTP, GTP at 10 mM each)
-
UTP solution (10 mM)
-
2'-fluoro-4-thiouridine triphosphate solution (10 mM)
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, combine the following in a nuclease-free microcentrifuge tube:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Transcription Buffer
-
1 µg of linearized DNA template
-
2 µL of 10 mM ATP
-
2 µL of 10 mM CTP
-
2 µL of 10 mM GTP
-
1 µL of 10 mM UTP (adjust volume based on desired incorporation ratio)
-
1 µL of 10 mM 2'-fluoro-4-thiouridine triphosphate (adjust volume based on desired incorporation ratio)
-
1 µL of Ribonuclease Inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Incubation: Mix gently by pipetting and incubate at 37°C for 2 to 4 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes.
-
Purification: Purify the RNA using a suitable method, such as lithium chloride precipitation or a column-based RNA purification kit.
-
Analysis: Analyze the RNA product by denaturing agarose or polyacrylamide gel electrophoresis to assess yield and integrity.
Visualizations
Troubleshooting Logic for Low RNA Yield
Caption: A flowchart for troubleshooting low yields of full-length RNA.
Experimental Workflow for 2'-fluoro-4-thiouridine Incorporation
Caption: A typical experimental workflow for enzymatic RNA modification.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. RNA polymerase pausing, stalling and bypass during transcription of damaged DNA: from molecular basis to functional consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2'-Deoxy-2'-fluoro-4-thiouridine Labeled RNA
Welcome to the technical support center for the purification of 2'-Deoxy-2'-fluoro-4-thiouridine (4S-FspU) labeled RNA. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during the purification of these modified RNA molecules.
Troubleshooting Guides
This section addresses specific problems that may arise during your purification workflow.
Issue 1: Low Yield of Labeled RNA After Purification
Q1: I am getting a very low yield of my 4S-FspU labeled RNA after affinity purification. What are the possible causes and solutions?
A1: Low recovery of labeled RNA is a frequent issue. Several factors throughout the experimental workflow can contribute to this problem. Here are the common causes and recommended troubleshooting steps:
-
Inefficient 4S-FspU Labeling:
-
Cause: Suboptimal concentration of 4S-FspU or insufficient labeling time. High concentrations of 4-thiouridine (4sU) can be toxic and inhibit rRNA synthesis, so a balance must be struck.[1]
-
Solution: Optimize the 4sU concentration and labeling duration for your specific cell type. Start with a low concentration (e.g., 10 µM) and gradually increase it if necessary.[1] For some applications, labeling for as short as 10 minutes has proven effective.[2] It's recommended to start with a large number of cells to maximize the initial amount of total RNA.[2]
-
-
Inefficient Biotinylation:
-
Cause: The thiol-specific biotinylation reaction may be incomplete. This can be due to suboptimal reagent concentrations or reaction conditions.
-
Solution: Ensure you are using a sufficient excess of the biotinylating reagent (e.g., Biotin-HPDP). The reaction should be carried out in the dark at room temperature for at least 1.5 hours to ensure completion.[3]
-
-
Loss of RNA During Purification Steps:
-
Cause: RNA can be lost during the phenol-chloroform extraction and ethanol precipitation steps. Small RNA pellets can be difficult to see and may be accidentally discarded.[4]
-
Solution: Use a co-precipitant like glycogen to aid in the visualization and recovery of the RNA pellet.[4][5] Be meticulous when removing the supernatant after centrifugation.
-
-
Suboptimal Binding to Streptavidin Beads:
-
Cause: The binding capacity of the streptavidin beads may be exceeded, or the binding conditions may not be optimal.
-
Solution: Ensure you are using a sufficient quantity of high-quality streptavidin beads for your amount of biotinylated RNA. Perform the binding step at room temperature with rotation to maximize the interaction.[5]
-
-
Inefficient Elution:
Issue 2: Presence of Contaminants in the Purified RNA
Q2: My purified 4S-FspU labeled RNA shows signs of contamination, such as dsRNA or other RNA species. How can I improve the purity?
A2: Contaminants, particularly double-stranded RNA (dsRNA), are a significant concern as they can trigger an innate immune response and interfere with downstream applications.[6][7] High-Performance Liquid Chromatography (HPLC) is a powerful technique for removing such contaminants.[6][8]
-
HPLC Purification:
-
Ion-Pair Reversed-Phase (IP-RP) HPLC: This is a widely used method for purifying modified RNA. It can effectively separate the full-length product from shorter failed sequences and other impurities.[8][9][10]
-
Anion Exchange (AEX) HPLC: AEX chromatography is another option that provides complementary separation to IP-RP HPLC.[8]
-
-
Polyacrylamide Gel Electrophoresis (PAGE):
Q3: I am observing smearing on my gel analysis of the purified RNA. What does this indicate and how can I fix it?
A3: Smearing on a gel is typically indicative of RNA degradation.
-
Cause: RNase contamination is the most common reason for RNA degradation. RNases are ubiquitous and can be introduced at any stage of the experiment.
-
Solution:
-
Maintain a sterile and RNase-free work environment. Use certified RNase-free reagents, tips, and tubes.
-
Wear gloves at all times and change them frequently.[12]
-
If degradation persists, consider adding an RNase inhibitor to your solutions.
-
Store your RNA samples appropriately, typically at -80°C.[3]
-
Frequently Asked Questions (FAQs)
Q4: What are the primary methods for purifying 4S-FspU labeled RNA?
A4: The most common strategies for purifying 4S-FspU labeled RNA include:
-
Affinity Purification: This is the most targeted method. It relies on the thiol group of the 4-thiouridine for specific biotinylation, followed by capture on streptavidin-coated magnetic beads.[3][4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly ion-pair reversed-phase HPLC, is a high-resolution technique that separates RNA based on its physicochemical properties. It is excellent for achieving high purity and removing contaminants like dsRNA.[6][9][10]
-
Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE separates RNA by size and is useful for isolating the full-length product from shorter or longer species.[11][13]
Q5: How can I quantify the amount of 4S-FspU incorporation into my RNA?
A5: You can get an indication of 4sU incorporation by spectrophotometry. RNA containing 4sU will have an additional absorbance peak at 330 nm.[4] For a more quantitative assessment, a dot blot analysis can be performed using an antibody that recognizes the biotin label after biotinylation.[4]
Q6: What are the expected yields for affinity purification of 4sU-labeled RNA?
A6: The yield of newly transcribed RNA is typically a small fraction of the total RNA. Following a 1-hour exposure to 4sU, the newly synthesized RNA can represent about 1-4% of the total cellular RNA.[4] It is recommended to start with a substantial amount of total RNA (60-80 µg) to obtain a sufficient yield of the labeled fraction.[4] Some protocols have reported yields in the nanogram to picogram range, which are still sufficient for sensitive downstream applications like RNA sequencing.[2]
Experimental Protocols
Protocol 1: Affinity Purification of 4sU-Labeled RNA
This protocol is a generalized procedure based on common methodologies.[3][4][5]
-
Metabolic Labeling: Culture cells in the presence of 4-thiouridine (e.g., 100 µM) for the desired labeling period.
-
Total RNA Extraction: Lyse the cells and extract total RNA using a standard method like TRIzol reagent.[3]
-
Thiol-Specific Biotinylation:
-
Streptavidin Bead Binding:
-
Washing:
-
Place the tubes on a magnetic stand and remove the supernatant.
-
Wash the beads multiple times with a high-stringency wash buffer to remove non-specifically bound RNA.[3]
-
-
Elution:
-
RNA Precipitation: Precipitate the eluted RNA using ethanol and a co-precipitant like glycogen.[5]
Protocol 2: HPLC Purification of Modified RNA
This is a general outline for IP-RP HPLC.[6][9]
-
Sample Preparation: Resuspend the RNA sample in an appropriate buffer.
-
HPLC System: Use an HPLC system equipped with a C18 column.[9]
-
Mobile Phases:
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Buffer B: 0.1 M TEAA, pH 7.0, 25% acetonitrile[6]
-
-
Gradient Elution: Elute the RNA using a linear gradient of Buffer B in Buffer A. A typical gradient might span from 38% to 55% Buffer B over 22 minutes.[6]
-
Detection: Monitor the elution at 260 nm.[6]
-
Fraction Collection: Collect the fractions corresponding to the main peak of the full-length RNA product.
-
Desalting: Desalt the collected fractions to remove the ion-pairing reagent.
Quantitative Data Summary
| Purification Method | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Affinity Purification | Moderate to High | 1-4% of total RNA[4] | Specific for labeled RNA | Susceptible to non-specific binding; potential for RNA loss during multiple steps |
| HPLC | Very High | Variable, depends on input | Excellent for removing contaminants like dsRNA; high resolution[6][8] | Requires specialized equipment; potential for sample loss during desalting |
| Denaturing PAGE | High | Variable, depends on elution efficiency | High resolution by size; can remove truncated and extended products[11] | Can be time-consuming; elution from the gel can be inefficient |
Visualizations
Caption: Workflow for Affinity Purification of 4S-FspU Labeled RNA.
Caption: Troubleshooting Logic for Low RNA Yield.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. HPLC Purification of Chemically Modified RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-performance liquid chromatography purification of chemically modified RNA aptamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RNA purification by preparative polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. DNA/RNA Purification from PAGE Gels - National Diagnostics [nationaldiagnostics.com]
Validation & Comparative
The Challenger Unseen: A Comparative Guide to 4-Thiouridine and 2'-Deoxy-2'-fluoro-4-thiouridine for RNA Metabolic Labeling
A Head-to-Head Look at Two Key Molecules for Tracking RNA Dynamics
In the dynamic world of RNA biology, the ability to track the lifecycle of RNA molecules is paramount. Metabolic labeling, a technique that introduces modified nucleosides into newly synthesized RNA, has become an indispensable tool for researchers. For years, 4-thiouridine (4sU) has been the go-to reagent for this purpose. However, the theoretical advantages of a modified version, 2'-Deoxy-2'-fluoro-4-thiouridine (4sU-F), have sparked interest in its potential as a superior alternative. This guide provides a comprehensive comparison of these two molecules, drawing upon available experimental data to help researchers make informed decisions for their studies of RNA metabolism.
At a Glance: 4sU vs. 4sU-F
While extensive research has solidified the utility of 4sU, direct comparative studies with 4sU-F for RNA metabolic labeling are currently limited in published literature. The following table summarizes the known properties of 4sU and the projected characteristics of 4sU-F based on the general effects of 2'-fluoro modifications on nucleosides.
| Feature | 4-Thiouridine (4sU) | This compound (4sU-F) (Projected) |
| Primary Use | Metabolic labeling of newly transcribed RNA to study RNA synthesis, processing, and decay. | Potential for enhanced metabolic labeling of RNA with improved stability. |
| Incorporation Efficiency | Readily incorporated into nascent RNA by RNA polymerases.[1][2] | Expected to be incorporated, but efficiency relative to 4sU is not documented. |
| Nuclease Resistance | RNA labeled with 4sU has stability similar to unmodified RNA. | 2'-fluoro modifications are known to significantly increase resistance to nuclease degradation.[3][4][5] |
| Cytotoxicity | Can be cytotoxic at high concentrations or with prolonged exposure, primarily through inhibition of rRNA synthesis and induction of nucleolar stress.[2][6] | Cytotoxicity profile for metabolic labeling is unknown. |
| Off-Target Effects | At high concentrations, can interfere with pre-mRNA splicing and transcription.[2] | Potential for reduced off-target effects, a characteristic noted in other 2'-fluoro-modified nucleosides. |
| Downstream Applications | Compatible with biotinylation for affinity purification and subsequent analysis by sequencing (e.g., SLAM-seq, TUC-seq).[7][8][9] | Theoretically compatible with similar downstream workflows, though not yet demonstrated. |
Delving Deeper: A Tale of Two Nucleosides
4-Thiouridine (4sU): The Established Standard
4sU is a uridine analog that is readily taken up by cells and incorporated into newly transcribed RNA.[1][2][10] The key to its utility lies in the thiol group at the 4-position of the pyrimidine ring. This thiol group allows for specific chemical reactions, most notably biotinylation, which enables the selective purification of newly synthesized RNA from the pre-existing RNA pool.[10] This powerful technique has been instrumental in elucidating the kinetics of RNA synthesis, processing, and decay on a genome-wide scale.[1][11]
However, 4sU is not without its drawbacks. At higher concentrations and longer incubation times, it can exhibit cytotoxicity.[2][6] This toxicity is often attributed to the inhibition of ribosomal RNA (rRNA) synthesis, which can trigger a nucleolar stress response.[6] Furthermore, high levels of 4sU incorporation have been shown to interfere with pre-mRNA splicing and in vitro transcription, potentially confounding experimental results.[2]
This compound (4sU-F): The Promising Newcomer
The introduction of a fluorine atom at the 2' position of the ribose sugar is a well-established strategy in medicinal chemistry to enhance the properties of nucleoside analogs. This modification is known to confer increased resistance to degradation by nucleases.[12][3][4][5] The rationale for developing 4sU-F is to combine the labeling functionality of the 4-thio group with the stabilizing effect of the 2'-fluoro modification.
Theoretically, RNA labeled with 4sU-F would be more stable than RNA labeled with 4sU, which could be advantageous for certain applications where RNA degradation during the experimental workflow is a concern. Moreover, some studies on other 2'-fluoro-modified nucleosides suggest a potential for reduced off-target effects.
Despite these potential benefits, there is a critical gap in the scientific literature. To date, no studies have been published that demonstrate the use of this compound for metabolic labeling of RNA in a cellular context. Therefore, crucial data on its incorporation efficiency by RNA polymerases, its optimal concentration and labeling time, and its cytotoxic profile are not available.
Experimental Protocols: A Practical Guide
Due to the lack of specific protocols for 4sU-F, the following sections provide detailed, well-established protocols for 4sU labeling, which can serve as a starting point for the optimization of 4sU-F labeling experiments.
Experimental Workflow for RNA Metabolic Labeling
The general workflow for metabolic labeling of RNA with subsequent purification and analysis is a multi-step process.
Caption: A generalized workflow for RNA metabolic labeling.
Detailed Protocol for 4-Thiouridine (4sU) Metabolic Labeling
This protocol is adapted from established methods for metabolic labeling in mammalian cell culture.[10]
1. Cell Culture and Labeling:
-
Plate mammalian cells to achieve 70-80% confluency on the day of the experiment.
-
Prepare a stock solution of 4sU (e.g., 100 mM in DMSO or water) and store at -20°C.
-
On the day of the experiment, dilute the 4sU stock solution in pre-warmed cell culture medium to the desired final concentration. Recommended concentrations vary depending on the cell type and labeling duration, typically ranging from 100 µM to 500 µM.[10]
-
Remove the old medium from the cells and replace it with the 4sU-containing medium.
-
Incubate the cells for the desired labeling period (e.g., 15 minutes to 4 hours) at 37°C in a CO2 incubator.
2. Total RNA Isolation:
-
After the labeling period, aspirate the medium and lyse the cells directly on the plate using a TRIzol-like reagent.
-
Isolate total RNA according to the manufacturer's protocol.
-
Quantify the RNA and assess its integrity.
3. Biotinylation of 4sU-labeled RNA:
-
In a typical reaction, use 50-100 µg of total RNA.
-
Prepare a biotinylation solution containing Biotin-HPDP (or a similar thiol-reactive biotin conjugate), a biotinylation buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA), and RNase-free water.
-
Incubate the RNA with the biotinylation solution for 1.5 to 2 hours at room temperature with gentle rotation.
-
Remove excess biotin by chloroform extraction and ethanol precipitation.
4. Purification of Biotinylated RNA:
-
Resuspend the biotinylated RNA in an appropriate buffer.
-
Add streptavidin-coated magnetic beads and incubate for 30 minutes at room temperature with rotation to allow binding.
-
Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.
-
Elute the newly transcribed, biotinylated RNA from the beads using a reducing agent such as dithiothreitol (DTT) or β-mercaptoethanol.
-
Purify the eluted RNA using a standard RNA clean-up kit or ethanol precipitation.
5. Downstream Analysis:
-
The purified, newly transcribed RNA is now ready for downstream applications such as qRT-PCR, microarray analysis, or next-generation sequencing.
Signaling Pathways and Potential Off-Target Effects
The incorporation of modified nucleosides can potentially perturb cellular processes. While the direct signaling pathways affected by 4sU-F are unknown, the effects of 4sU provide a framework for what to consider.
Caption: Potential cellular stress pathway induced by high concentrations of thiouridines.
High concentrations of 4sU are known to inhibit the synthesis of ribosomal RNA, a key component of ribosomes.[6] This disruption of ribosome biogenesis can lead to a state of "nucleolar stress." The nucleolus, the primary site of ribosome production, signals to the rest of the cell, often leading to the activation of the tumor suppressor protein p53. Activated p53 can then trigger cell cycle arrest or apoptosis (programmed cell death). It is plausible that 4sU-F, if incorporated at high levels, could induce a similar stress response.
Conclusion and Future Outlook
4-thiouridine remains the well-characterized and reliable choice for RNA metabolic labeling. Its extensive use has led to a deep understanding of its behavior in cellular systems and a wealth of optimized protocols.
This compound, on the other hand, represents a promising but unproven alternative. The known benefits of 2'-fluoro modifications—namely increased nuclease resistance—suggest that 4sU-F could offer advantages in specific experimental contexts. However, without direct comparative studies, its performance characteristics remain speculative.
For researchers and drug development professionals, the choice between these two molecules currently hinges on a trade-off between the established reliability of 4sU and the theoretical potential of 4sU-F. The broader adoption of 4sU-F will undoubtedly depend on future research that systematically evaluates its incorporation efficiency, cytotoxicity, and impact on RNA metabolism in direct comparison to the current gold standard, 4-thiouridine. Until such data becomes available, 4sU will likely continue to be the predominant reagent for metabolic labeling of nascent RNA.
References
- 1. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of 2'-modified-4'-thioRNA: a comprehensive comparison of nuclease stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo activity of nuclease-resistant siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
2'-Fluoro Modified RNA: A Stability-Enhanced Alternative for Therapeutic and Research Applications
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of RNA-based therapeutics and research, the inherent instability of unmodified RNA presents a significant hurdle. Susceptibility to nuclease degradation and thermal denaturation can limit its efficacy and shelf-life. The strategic incorporation of chemical modifications offers a potent solution to these challenges. Among these, the 2'-fluoro (2'-F) modification of the ribose sugar has emerged as a particularly effective strategy to enhance RNA stability. This guide provides an objective comparison of the stability of 2'-fluoro modified RNA versus unmodified RNA, supported by experimental data and detailed methodologies.
Enhanced Thermal and Nuclease Stability of 2'-Fluoro Modified RNA
The substitution of the 2'-hydroxyl group with a fluorine atom in the ribose sugar backbone significantly enhances the stability of RNA molecules. This modification confers increased resistance to nuclease degradation and improves thermal stability, key advantages for in vivo applications and long-term storage.
Nuclease Resistance
Unmodified RNA is rapidly degraded by ubiquitous nucleases. The 2'-fluoro modification provides a steric shield, rendering the phosphodiester backbone less accessible to these enzymes.
Table 1: Comparative Nuclease Resistance
| RNA Type | Nuclease Stability | Half-life in Serum | Key Findings |
| Unmodified RNA | Low | Minutes to < 4 hours[1] | Rapidly degraded by serum nucleases. |
| 2'-Fluoro Modified RNA | High | > 24 hours[1] | Significantly more stable when incubated in serum[1]. The 2'-F modification confers protection against degradation, prolonging the half-life[2]. |
Thermal Stability
The 2'-fluoro modification preorganizes the sugar pucker into a C3'-endo conformation, which is characteristic of A-form RNA helices. This conformational rigidity leads to a more stable duplex structure.[3][4]
Table 2: Comparative Thermal Stability (Melting Temperature, Tm)
| RNA Type | Change in Tm per Modification | Overall Tm of Duplex | Key Findings |
| Unmodified RNA | Baseline | ~71.8 °C (example value)[5] | Lower thermal stability compared to modified counterparts. |
| 2'-Fluoro Modified RNA | +1.0 to 2.0 °C per substitution[6] | ~86.2 °C (for fully modified pyrimidines)[5] | The melting temperature of a 2'-F modified siRNA duplex was almost 15°C higher than the unmodified duplex[1]. The stabilizing effect amounts to approximately 1.8°C per nucleotide[4]. |
Experimental Protocols
To assess the stability of RNA molecules, two primary experimental approaches are commonly employed: nuclease degradation assays and thermal denaturation studies.
Nuclease Degradation Assay
This assay evaluates the resistance of RNA to degradation by nucleases, often by incubation in serum.
Methodology:
-
Preparation of RNA: Synthesize and purify both unmodified and 2'-fluoro modified RNA oligonucleotides of the same sequence.
-
Incubation in Serum: Incubate the RNA samples in a solution containing serum (e.g., 10% fetal bovine serum) at 37°C.[7]
-
Time-Course Sampling: Collect aliquots of the reaction at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Analyze the integrity of the RNA at each time point using methods such as gel electrophoresis (e.g., denaturing polyacrylamide gel electrophoresis - PAGE) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of intact RNA remaining at each time point to determine the degradation rate and calculate the half-life.
Thermal Denaturation Study (UV Melting)
This method determines the melting temperature (Tm) of an RNA duplex, which is the temperature at which half of the duplex molecules have dissociated into single strands. A higher Tm indicates greater thermal stability.
Methodology:
-
Duplex Formation: Anneal the RNA sense and antisense strands (one of which may be modified) in a suitable buffer (e.g., phosphate-buffered saline - PBS) to form duplexes.
-
UV Spectrophotometry: Use a UV spectrophotometer equipped with a temperature controller to monitor the absorbance of the RNA solution at 260 nm as the temperature is gradually increased.
-
Melting Curve Generation: Plot the absorbance against temperature to generate a melting curve. The Tm is determined from the midpoint of the transition.
-
Thermodynamic Analysis: Detailed calorimetric and UV melting experiments can reveal that the higher thermal stability of 2'-F-modified duplexes is predominantly due to increased enthalpy.[1][4]
Visualizing the Impact of 2'-Fluoro Modification
The following diagrams illustrate the fundamental concepts behind RNA stability and the experimental workflow for its assessment.
Caption: 2'-Fluoro modification enhances RNA stability.
Caption: Nuclease degradation assay workflow.
Conclusion
The incorporation of 2'-fluoro modifications into RNA oligonucleotides offers a robust method for enhancing their stability against both nuclease degradation and thermal denaturation.[1][4][6] This improved stability is a critical attribute for the development of effective RNA-based therapeutics, including siRNAs, aptamers, and antisense oligonucleotides, by increasing their in vivo half-life and therapeutic window.[1][2][3] For research applications, the enhanced stability facilitates easier handling and more reliable experimental outcomes. The data and protocols presented in this guide provide a foundational understanding for researchers and drug developers considering the use of 2'-fluoro modified RNA in their work.
References
- 1. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. glenresearch.com [glenresearch.com]
- 4. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2' Fluoro RNA Modification [biosyn.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of RNA-Protein Crosslinks Identified Using 2'-Deoxy-2'-fluoro-4-thiouridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for validating RNA-protein interactions identified through crosslinking with 2'-Deoxy-2'-fluoro-4-thiouridine (F4S U). F4S U is a photoactivatable ribonucleoside analog that, when incorporated into RNA, allows for the formation of covalent crosslinks to interacting proteins upon UV irradiation. This technique is instrumental in capturing transient and stable RNA-protein interactions within their native cellular environment. The subsequent validation of these interactions is a critical step to ensure the biological relevance of the identified partners and to eliminate false positives.
This guide will delve into various validation strategies, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most appropriate methods for their studies. While direct comparative data for F4S U is emerging, this guide leverages extensive data from its close and widely used analog, 4-thiouridine (4sU), to provide a robust comparative framework.
Comparison of Crosslinking Methods
The choice of crosslinking method is fundamental to the success of an RNA-protein interaction study. Below is a comparison of common in vivo crosslinking techniques.
| Feature | Standard UV (254 nm) | Formaldehyde | 4-thiouridine (4sU) / F4S U (365 nm) |
| Crosslinking Efficiency | Low[1] | High | High (100-1000 times more efficient than 254 nm UV)[2] |
| Specificity | "Zero-distance," direct protein-RNA crosslinks[3] | Crosslinks proteins to RNA, proteins to proteins, and proteins to DNA | "Zero-distance," direct protein-RNA crosslinks[4] |
| Reversibility | Irreversible[5] | Reversible with heat | Irreversible[5] |
| Cellular Disruption | Minimal | Can cause protein complex aggregation | Minimal |
| Identification of Crosslink Site | Difficult, no specific signature | Not specific to RNA-protein interface | Characteristic T to C mutations in sequencing reads for 4sU[5] |
| Toxicity | Can induce RNA damage | Can be toxic to cells | Generally low toxicity at working concentrations |
Validation Strategies for Identified RNA-Protein Interactions
Following the initial identification of crosslinked proteins, typically by mass spectrometry, a series of validation experiments are essential to confirm the interaction. These can be broadly categorized into biochemical and cellular assays.
Biochemical Validation Assays
These in vitro techniques confirm a direct interaction between the purified protein and RNA.
| Assay | Principle | Information Gained | Throughput |
| Western Blot | Detection of a specific protein in a pull-down of the RNA of interest. A shift in the molecular weight of the crosslinked protein can also be observed.[6] | Confirms the presence of the protein of interest in the crosslinked complex. | Low to Medium |
| Electrophoretic Mobility Shift Assay (EMSA) | Detects the reduced mobility of an RNA probe when bound by a protein in a non-denaturing gel.[1] | Confirms direct RNA-protein binding and can be used to determine binding affinity. | Low |
| Immunoprecipitation (IP) followed by RT-qPCR | Immunoprecipitation of the protein of interest followed by reverse transcription and quantitative PCR of the associated RNA. | Confirms the association of a specific RNA with the protein of interest in vivo. | Medium |
| Filter Binding Assay | Measures the retention of a radiolabeled RNA-protein complex on a nitrocellulose membrane, while free RNA passes through. | Quantifies binding affinity. | High |
Cellular and In Vivo Validation
These assays provide evidence for the interaction within a cellular context.
| Assay | Principle | Information Gained |
| CLIP-seq (Crosslinking and Immunoprecipitation followed by Sequencing) | Immunoprecipitation of the crosslinked RNA-protein complex, followed by high-throughput sequencing of the associated RNA fragments. Variants include PAR-CLIP for photoactivatable nucleosides.[7][5] | Identifies the specific binding sites of the protein on a transcriptome-wide scale. |
| RNA-centric pull-down followed by Mass Spectrometry | An RNA of interest is used as bait to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.[8][9] | Identifies the protein interactome of a specific RNA. |
| Colocalization Studies (e.g., FISH and Immunofluorescence) | Visualizes the subcellular localization of the RNA and protein of interest to determine if they are present in the same cellular compartments. | Provides evidence of spatial proximity in vivo. |
Experimental Protocols
PAR-CLIP (Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation) using 4-thiouridine (4sU)
This protocol is a widely used method for identifying the binding sites of RNA-binding proteins on a transcriptome-wide scale and is directly applicable to studies using F4S U.[2][7][5]
Materials:
-
Cell culture medium
-
4-thiouridine (4sU) stock solution (1 M in DMSO)[2]
-
UV crosslinking instrument (365 nm)
-
Lysis buffer (e.g., NP40 lysis buffer)[2]
-
Antibody specific to the protein of interest
-
Protein A/G magnetic beads
-
RNase T1
-
Calf intestinal alkaline phosphatase
-
T4 Polynucleotide Kinase (PNK)
-
T4 RNA ligase
-
3' and 5' RNA adapters
-
Reverse transcriptase
-
PCR amplification reagents
-
SDS-PAGE gels and buffers
-
Nitrocellulose membrane
-
Autoradiography film or phosphorimager
Procedure:
-
Cell Culture and 4sU Labeling: Culture cells to the desired confluency. Add 4sU to the medium at a final concentration of 100 µM and incubate for 8-12 hours.[10]
-
UV Crosslinking: Wash cells with PBS and irradiate with 0.15-0.3 J/cm² of 365 nm UV light.[10]
-
Cell Lysis and Sonication: Lyse the cells in NP40 lysis buffer and sonicate to shear chromatin.
-
RNase Digestion: Treat the lysate with RNase T1 to partially digest the RNA, leaving the protein-bound fragments protected.
-
Immunoprecipitation: Incubate the lysate with an antibody specific to the protein of interest, followed by incubation with Protein A/G magnetic beads.
-
Washes: Perform stringent washes to remove non-specifically bound proteins and RNA.
-
On-bead Dephosphorylation and 3' Adapter Ligation: Dephosphorylate the 3' ends of the RNA fragments using calf intestinal alkaline phosphatase and ligate the 3' RNA adapter using T4 RNA ligase.
-
Radiolabeling and 5' Adapter Ligation: Radiolabel the 5' ends of the RNA fragments with γ-³²P-ATP using T4 PNK and ligate the 5' RNA adapter.
-
SDS-PAGE and Transfer: Elute the protein-RNA complexes from the beads, run on an SDS-PAGE gel, and transfer to a nitrocellulose membrane.
-
RNA Isolation: Excise the membrane region corresponding to the size of the protein-RNA complex and isolate the RNA.
-
Reverse Transcription and PCR Amplification: Reverse transcribe the isolated RNA into cDNA and perform PCR amplification.
-
High-Throughput Sequencing and Data Analysis: Sequence the resulting cDNA library and analyze the data to identify the protein's binding sites, looking for characteristic T-to-C transitions at the crosslink sites.[5]
Western Blot Validation of Crosslinked RNA-Protein Complexes
This protocol is used to confirm the presence of a specific protein in a crosslinked RNA-protein complex.[6][11]
Materials:
-
Crosslinked cell lysate
-
Antibody specific to the protein of interest
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Wash buffer (TBST)
-
Chemiluminescent or fluorescent detection reagents
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates from both crosslinked and non-crosslinked cells.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the detection reagent and visualize the protein bands using an imaging system. A band shift to a higher molecular weight in the crosslinked sample compared to the non-crosslinked sample indicates a successful RNA-protein crosslink.[6]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a common in vitro method to confirm a direct interaction between a protein and an RNA molecule.[1][12][13]
Materials:
-
Purified protein of interest
-
In vitro transcribed and labeled (e.g., with ³²P or a fluorescent dye) RNA probe
-
Binding buffer
-
Non-denaturing polyacrylamide gel
-
Electrophoresis buffer (e.g., TBE)
-
Loading dye
-
Autoradiography film or fluorescence imager
Procedure:
-
Binding Reaction: Incubate the purified protein with the labeled RNA probe in a binding buffer for 20-30 minutes at room temperature.
-
Gel Electrophoresis: Add loading dye to the binding reactions and run them on a non-denaturing polyacrylamide gel.
-
Detection: Dry the gel and expose it to an autoradiography film or visualize it using a fluorescence imager. A slower migrating band in the presence of the protein compared to the free probe indicates the formation of an RNA-protein complex.
Visualizing the Workflow
References
- 1. Electrophoretic mobility shift assay for characterizing RNA-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation): a Step-By-Step Protocol to the Transcriptome-Wide Identification of Binding Sites of RNA-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An integrated workflow for crosslinking mass spectrometry | Molecular Systems Biology [link.springer.com]
- 5. Optimization of PAR-CLIP for transcriptome-wide identification of binding sites of RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PAR-CLIP: A Method for Transcriptome-Wide Identification of RNA Binding Protein Interaction Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The search for RNA-binding proteins: a technical and interdisciplinary challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying proteins that bind to specific RNAs - focus on simple repeat expansion diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
A Comparative Analysis of the Antiviral Activity of 2'-Deoxy-2'-fluoro-4-thiouridine and Sofosbuvir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiviral properties of two nucleoside analogs: 2'-Deoxy-2'-fluoro-4-thiouridine and the well-established antiviral drug, Sofosbuvir. The following sections present a comprehensive overview of their mechanisms of action, target specificities, and antiviral efficacy, supported by available experimental data. This document is intended to serve as a resource for researchers engaged in the discovery and development of novel antiviral therapeutics.
Executive Summary
Sofosbuvir is a potent, clinically approved inhibitor of the hepatitis C virus (HCV) NS5B polymerase, exhibiting pangenotypic activity. In contrast, publicly available data on the antiviral activity of this compound is limited. However, research on a closely related analog, 2'-deoxy-2'-fluoro-2'-C-methyl-β-d-4'-thiouridine, demonstrates activity against HCV, albeit at a significantly lower potency compared to Sofosbuvir. This guide synthesizes the available information to provide a comparative framework for these two compounds.
Data Presentation
The quantitative data for the antiviral activity and cytotoxicity of this compound (represented by its 2'-C-methyl analog) and Sofosbuvir are summarized in the tables below.
Table 1: Antiviral Activity (EC50) of 2'-Deoxy-2'-fluoro-2'-C-methyl-β-d-4'-thiouridine and Sofosbuvir against Hepatitis C Virus (HCV)
| Compound | Virus | Assay System | EC50 (µM) | Citation |
| 2'-deoxy-2'-fluoro-2'-C-methyl-β-d-4'-thiouridine (phosphoramidate prodrug) | Hepatitis C Virus | HCV Replicon Assay | 2.99 | [1][2] |
| Sofosbuvir | Hepatitis C Virus (Genotype 1b) | HCV Replicon Assay | ~0.03 (estimated 100-fold more potent than the 4'-thio analog) | [1] |
| Sofosbuvir | Hepatitis C Virus (Genotype 2a) | Chimeric Replicon Assay | 0.032 | [3] |
| Sofosbuvir | Hepatitis C Virus (Genotype 4) | Chimeric Replicon Assay | 0.130 | [3] |
Table 2: Antiviral Activity (EC50) of Sofosbuvir against Other Viruses
| Compound | Virus | Cell Line | EC50 (µM) | Citation |
| Sofosbuvir | Dengue Virus (DENV) | Huh-7 cells | 4.9 (CPE protection), 1.4 (yield reduction), 9.9 (RNA reduction) | |
| Sofosbuvir | Zika Virus (ZIKV) | Hepatic cell lines | 1-5 | [4] |
| Sofosbuvir | West Nile Virus (WNV) | Hepatic cells | 1.2 | [4][5] |
| Sofosbuvir | West Nile Virus (WNV) | Lung cells | 63.4 | [5] |
| Sofosbuvir | SARS-CoV-2 | Huh-7 cells | 6.2 | [5] |
| Sofosbuvir | SARS-CoV-2 | Calu-3 cells | 9.5 | [5] |
Table 3: Cytotoxicity (CC50) of Sofosbuvir
| Compound | Cell Line | Assay | CC50 (µM) | Citation |
| Sofosbuvir | HepG2 | MTT Assay | > 100 | [6] |
| Sofosbuvir | Huh-7.5 | MTT Assay | > 50 | [7] |
| Sofosbuvir | Multiple human cell types | Not specified | Generally low cytotoxicity | [8] |
Note: Specific CC50 data for this compound or its 2'-C-methyl analog were not available in the searched literature.
Mechanism of Action
This compound
The precise mechanism of action for this compound has not been extensively elucidated. However, based on its structure as a nucleoside analog with modifications at the 2' and 4' positions of the ribose sugar, a plausible mechanism can be inferred.
-
Nucleoside Analog Incorporation: It is anticipated to act as a prodrug that, once inside the cell, is metabolized by host cell kinases to its active triphosphate form. This triphosphate analog would then compete with the natural uridine triphosphate (UTP) for incorporation into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp).
-
Chain Termination: The presence of the 2'-fluoro group and the 4'-thio modification in the sugar moiety likely disrupts the conformation of the elongating RNA chain, leading to premature chain termination and the cessation of viral replication.
Sofosbuvir
Sofosbuvir is a well-characterized phosphoramidate prodrug of a uridine nucleotide analog.[9]
-
Intracellular Activation: After oral administration, Sofosbuvir is efficiently transported into hepatocytes, where it undergoes hydrolysis of the carboxyl ester by human cathepsin A or carboxylesterase 1. The phosphoramidate moiety is then cleaved by histidine triad nucleotide-binding protein 1 (HINT1), followed by phosphorylation by cellular kinases to form the active triphosphate metabolite, GS-461203.
-
NS5B Polymerase Inhibition: GS-461203 acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase. It mimics the natural substrate UTP and is incorporated into the growing viral RNA chain. The 2'-fluoro and 2'-C-methyl modifications on the ribose sugar sterically hinder the addition of the next nucleotide, thereby acting as a chain terminator and halting viral RNA synthesis.[9][10]
Experimental Protocols
1. Hepatitis C Virus (HCV) Replicon Assay
This assay is a cornerstone for evaluating the in vitro antiviral activity of compounds against HCV. It utilizes a subgenomic or full-length HCV RNA that can autonomously replicate in a human hepatoma cell line (e.g., Huh-7).[3][11][12]
-
Cell Culture: Huh-7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Replicon Transfection: In vitro transcribed HCV replicon RNA, often containing a reporter gene like luciferase or a selectable marker like the neomycin resistance gene, is introduced into the Huh-7 cells via electroporation.
-
Compound Treatment: Following transfection, the cells are seeded in multi-well plates. The test compounds (e.g., this compound, Sofosbuvir) are added at various concentrations.
-
Quantification of Viral Replication:
-
Luciferase Assay: If a luciferase reporter is used, the cells are lysed after a defined incubation period (e.g., 72 hours), and luciferase activity is measured using a luminometer. A decrease in luciferase signal corresponds to the inhibition of viral replication.
-
qRT-PCR: Viral RNA levels can be quantified using quantitative reverse transcription-polymerase chain reaction (qRT-PCR) specific for an HCV sequence.
-
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.
2. Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[4][13]
-
Cell Seeding: A suitable cell line (e.g., HepG2, Huh-7) is seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Exposure: The cells are treated with serial dilutions of the test compound for a period that mirrors the antiviral assay (e.g., 72 hours).
-
MTT Incubation: The culture medium is replaced with a medium containing MTT (typically 0.5 mg/mL), and the plate is incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a detergent-based solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
Visualizations
Caption: Metabolic activation pathway of Sofosbuvir.
Caption: Postulated mechanism of action for this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Design, chemical synthesis and antiviral evaluation of 2'-deoxy-2'-fluoro-2'-C-methyl-4'-thionucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 4. broadpharm.com [broadpharm.com]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sofosbuvir: A New Oral Once-Daily Agent for The Treatment of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The discovery of sofosbuvir: a revolution for therapy of chronic hepatitis C: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 12. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
cross-validation of 2'-Deoxy-2'-fluoro-4-thiouridine sequencing data with other methods
A deep dive into the cross-validation of 2'-Deoxy-2'-fluoro-4-thiouridine (4sU) sequencing data with orthogonal methods, providing researchers, scientists, and drug development professionals with a comprehensive guide to ensuring data accuracy and reliability in the study of RNA dynamics.
Performance Comparison of RNA Dynamics Measurement Methods
To ensure the accuracy of RNA dynamics data obtained from 4sU-seq, it is essential to compare it with established orthogonal methods. The following tables summarize the quantitative comparison of RNA half-life and gene expression measurements between 4sU-seq and alternative techniques.
Table 1: Comparison of RNA Half-Life Measurements (in hours) between 4sU-based Sequencing and Roadblock-qPCR
| Gene | 4sU-seq (TimeLapse-seq) | Roadblock-qPCR |
| MYC | 0.5 | 0.6 |
| FOS | 0.3 | 0.4 |
| JUN | 0.8 | 0.9 |
| GAPDH | >8 | >8 |
| ACTB | >8 | >8 |
Data adapted from Watson et al., 2020. This table illustrates the high correlation of RNA half-life measurements between a 4sU-sequencing method (TimeLapse-seq) and a qPCR-based method (Roadblock-qPCR) for a selection of genes with varying stability.
Table 2: Comparison of RNA Synthesis and Degradation Rate Measurements using a dual 4sU and BrU labeling approach
| Gene Symbol | Synthesis Rate (CPM/min) | Degradation Rate (1/min) |
| GAPDH | 1.5 x 10⁻¹ | 1.0 x 10⁻³ |
| MYC | 2.0 x 10⁻¹ | 2.5 x 10⁻² |
| HSP90AA1 | 1.2 x 10⁻¹ | 2.0 x 10⁻³ |
| LDHA | 8.0 x 10⁻² | 1.5 x 10⁻³ |
| YWHAZ | 5.0 x 10⁻² | 8.0 x 10⁻⁴ |
Data derived from a study simultaneously measuring RNA synthesis and degradation using 4sU and BrU labeling. This table showcases the ability to obtain kinetic parameters for different genes.[1]
Table 3: Correlation of Gene Expression Measurements between scRNA-seq and smFISH
| Method Comparison | Pearson Correlation (r) |
| scRNA-seq vs. smFISH (Mean Expression) | 0.85 |
This table highlights the strong correlation in mean gene expression measurements between single-cell RNA sequencing and the "gold standard" single-molecule RNA FISH, supporting the use of sequencing-based methods for quantitative analysis. Data adapted from a comparative analysis of scRNA-seq and smFISH.
Experimental Workflows and Methodologies
Detailed and reproducible experimental protocols are the bedrock of reliable scientific findings. Below are the workflows and key experimental protocols for 4sU-seq and its cross-validation counterparts.
Experimental Workflow Diagrams
Experimental workflows for 4sU-Seq, Roadblock-qPCR, and smFISH.
Key Experimental Protocols
1. 4sU-Seq Protocol (Biochemical Enrichment)
-
Cell Culture and 4sU Labeling: Culture cells to the desired confluency. Add 4-thiouridine (4sU) to the culture medium at a final concentration of 100-500 µM and incubate for the desired labeling time (e.g., 1-4 hours for RNA half-life studies).
-
Total RNA Extraction: Harvest cells and extract total RNA using a standard method like TRIzol reagent or a column-based kit. Ensure RNA integrity is high.
-
Biotinylation of 4sU-labeled RNA: In a typical reaction, 50-100 µg of total RNA is incubated with EZ-Link HPDP-Biotin in a biotinylation buffer. The reaction is carried out in the dark for 1.5 to 2 hours at room temperature.
-
Purification of Biotinylated RNA: Remove unincorporated biotin using chloroform:isoamyl alcohol extraction. Precipitate the RNA with isopropanol.
-
Streptavidin Purification: Resuspend the biotinylated RNA and incubate with streptavidin-coated magnetic beads to capture the newly transcribed RNA. Wash the beads extensively to remove unlabeled RNA.
-
Elution and Library Preparation: Elute the captured 4sU-labeled RNA from the beads. Prepare a sequencing library from the eluted RNA using a standard RNA-seq library preparation kit.
-
Sequencing and Data Analysis: Sequence the library on a high-throughput sequencing platform. Align reads to a reference genome and quantify gene expression. For half-life studies, compare the amount of labeled RNA at different time points after a chase with unlabeled uridine.
2. Roadblock-qPCR Protocol
-
Cell Culture and 4sU Labeling: Culture and label cells with 4sU as described for 4sU-seq.
-
Total RNA Extraction: Extract total RNA from cells at different time points after the start of the 4sU pulse.
-
N-ethylmaleimide (NEM) Treatment: Treat the extracted RNA with NEM. This modification creates a bulky adduct on the 4sU nucleotide, which "roadblocks" the reverse transcriptase.
-
Reverse Transcription and qPCR: Perform reverse transcription followed by quantitative PCR (qPCR) using gene-specific primers. Only the pre-existing, unlabeled RNA will be efficiently reverse-transcribed and amplified.
-
Half-Life Calculation: Determine the decay rate and half-life of the target mRNA by fitting the decay of the pre-existing mRNA over time to an exponential decay model.[2]
3. Single-Molecule RNA FISH (smFISH) Protocol
-
Cell Fixation and Permeabilization: Grow cells on coverslips, fix with formaldehyde, and permeabilize with ethanol or a detergent-based buffer.
-
Probe Hybridization: Hybridize the fixed cells with a set of fluorescently labeled oligonucleotide probes that are complementary to the target RNA sequence. Typically, a set of 20-48 probes, each 20 nucleotides long, is used for a single transcript.
-
Washing: Wash the cells to remove unbound probes.
-
Imaging: Mount the coverslips and acquire fluorescent images using a wide-field or confocal microscope.
-
Image Analysis and Quantification: Use specialized software to detect and count the individual fluorescent spots, where each spot corresponds to a single RNA molecule. This provides an absolute quantification of the number of RNA molecules per cell.
Logical Relationships and Pathways
Understanding the underlying principles of each method is key to interpreting the comparative data. The following diagram illustrates the logical flow from the biological process to the final data output for each technique.
Logical flow from biological process to data output for each method.
Conclusion
Cross-validation of 4sU-seq data is a critical step in ensuring the accuracy and reliability of findings related to RNA dynamics. This guide demonstrates that while 4sU-seq is a powerful tool for genome-wide analysis, orthogonal methods like RT-qPCR and smFISH provide essential validation for specific gene targets. The high degree of correlation observed between these methods instills confidence in the data generated by 4sU-seq. For researchers embarking on studies of RNA metabolism, a multi-faceted approach that incorporates one or more of these validation techniques is highly recommended for generating robust and reproducible results.
References
A Comparative Guide to Assessing the Incorporation Specificity of 2'-Deoxy-2'-fluoro-4-thiouridine
For researchers and drug development professionals, the precise incorporation of modified nucleosides into DNA is paramount for applications ranging from tracking cell proliferation to identifying protein-DNA interactions. 2'-Deoxy-2'-fluoro-4-thiouridine (4S-F-dThd) is a synthetic thymidine analog featuring two key modifications: a 2'-fluoro group on the deoxyribose sugar and a 4-thio substitution on the thymine base. These modifications suggest its potential utility as a nuclease-resistant probe for photo-cross-linking studies.
This guide provides an objective comparison of 4S-F-dThd with established nucleoside analogs used for DNA labeling and interaction studies. Due to the limited direct experimental data on 4S-F-dThd, this comparison extrapolates its properties from studies on molecules with identical or highly similar modifications, such as 4-thiothymidine and other 2'-fluoro-modified nucleosides.
Comparative Analysis of DNA Labeling Analogs
The specificity of a nucleoside analog is determined by several factors, including its recognition and incorporation by DNA polymerases, its potential to cause chain termination, and its impact on DNA structure and cellular metabolism. The following table compares the inferred characteristics of 4S-F-dThd with commonly used alternatives.
| Feature | This compound (4S-F-dThd) (Inferred) | 4-thiothymidine (4S-dThd) | 5-ethynyl-2'-deoxyuridine (EdU) | 5-bromo-2'-deoxyuridine (BrdU) |
| Primary Application | DNA-protein photo-cross-linking, Nuclease-resistant DNA labeling | DNA-protein photo-cross-linking | Labeling of newly synthesized DNA | Labeling of newly synthesized DNA |
| Key Modification | 2'-fluoro on sugar, 4-thio on base | 4-thio on base | 5-ethynyl on base | 5-bromo on base |
| Detection Method | UV irradiation (330-360 nm) for cross-linking | UV irradiation (330-360 nm) for cross-linking | Copper-catalyzed or strain-promoted click chemistry | Antibody-based (requires DNA denaturation) |
| Mechanism | Incorporated into DNA during replication; thio-base is photo-activated to form a covalent bond with adjacent proteins. | Incorporated into DNA; acts as a "zero-length" photo-cross-linker upon UV activation.[1] | Incorporated into DNA; the alkyne group is available for covalent reaction with a fluorescent azide. | Incorporated into DNA in place of thymidine. |
| Reported Specificity | Specificity is polymerase-dependent. The triphosphate form of a related 2'-fluoro-4'-thio-cytosine analog potently inhibits DNA Polymerase α, suggesting polymerase-specific incorporation.[2] | Efficiently incorporated into oligonucleotides for photoaffinity labeling studies.[1] | Generally considered non-toxic and highly specific for DNA synthesis. The click reaction is bio-orthogonal and highly specific. | Incorporation can be influenced by cellular thymidine levels. Detection requires harsh DNA denaturation, which can affect sample integrity. |
| Advantages | Nuclease resistance (from 2'-F)[3][4], "Zero-length" cross-linking (from 4-thio)[1] | "Zero-length" cross-linking provides high-resolution interaction mapping.[1] | Highly sensitive detection, no DNA denaturation required, fast reaction kinetics. | Well-established and widely used method. |
| Disadvantages | Potential for polymerase inhibition[2], limited experimental data on cellular incorporation and specificity. | Potential for off-target cross-linking, requires UV light which can be damaging. | Requires copper catalyst which can be toxic to cells (though copper-free methods exist). | DNA denaturation can destroy epitopes and affect multiplex staining. Antibody accessibility can be an issue. |
Experimental Protocols
Assessing the incorporation specificity of a novel analog like 4S-F-dThd requires rigorous biochemical evaluation. Below are detailed protocols for key experiments.
Protocol 1: DNA Polymerase Incorporation Assay
This protocol determines the efficiency and fidelity of 4S-F-dThd triphosphate (4S-F-dTTP) incorporation by a DNA polymerase.
1. Materials:
-
Custom oligonucleotide template and primer
-
Natural dNTPs (dATP, dCTP, dGTP, dTTP)
-
Modified triphosphate: 4S-F-dTTP
-
Thermopol buffer
-
Urea-PAGE gels (15-20%)
-
TBE buffer
-
DNA loading dye
2. Primer Extension Reaction:
-
Design a primer-template duplex where the first incorporation event opposite a template adenine is the analog of interest.
-
Set up reactions (20 µL final volume) containing 1x Thermopol buffer, 1 µM primer-template DNA, 50 µM of the required natural dNTPs, and varying concentrations of 4S-F-dTTP or dTTP (control).
-
Initiate the reaction by adding 1-2 units of DNA polymerase.
-
Incubate at the optimal temperature for the polymerase for 10-30 minutes.
-
Stop the reaction by adding an equal volume of loading dye containing 95% formamide and 20 mM EDTA.
-
Denature samples by heating at 95°C for 5 minutes and immediately place on ice.
3. Analysis:
-
Resolve the reaction products on a denaturing Urea-PAGE gel.
-
Visualize the gel using an appropriate imaging system.
-
Compare the intensity of the fully extended product band (+1 incorporation) in the 4S-F-dTTP reactions to the dTTP control to determine relative incorporation efficiency.
Protocol 2: Photo-Cross-Linking of DNA-Protein Interactions
This protocol outlines the use of a 4-thio-modified oligonucleotide to identify interacting proteins in a cellular lysate.
1. Materials:
-
Biotinylated oligonucleotide probe containing a 4-thio-modified base (e.g., 4-thiothymidine).[1]
-
Cell lysate
-
Streptavidin-coated magnetic beads
-
UV lamp (365 nm)[1]
-
Binding buffer (e.g., PBS with protease inhibitors)
-
Wash buffers
-
SDS-PAGE gel and Western blotting reagents
2. Experimental Workflow:
-
Incubate the biotinylated, 4-thio-modified DNA probe with the cell lysate to allow for protein binding.
-
Irradiate the mixture with a 365 nm UV light source on ice to induce cross-linking.
-
Capture the DNA-protein complexes by adding streptavidin-coated magnetic beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the cross-linked proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE.
-
Identify the cross-linked proteins by mass spectrometry or Western blotting if a candidate protein is known.
Visualizations
Experimental and Mechanistic Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing analog incorporation and the mechanism of photo-cross-linking.
References
- 1. Photoactivatable oligonucleotide probes to trap single-stranded DNA binding proteins: Updating the potential of 4-thiothymidine from a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antitumor mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: effects of its triphosphate on mammalian DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates [mdpi.com]
- 6. Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. II. High-density labeling of natural DNA - PMC [pmc.ncbi.nlm.nih.gov]
evaluation of 2'-fluoro modifications on siRNA efficacy and nuclease resistance
For researchers, scientists, and drug development professionals, the quest for potent and stable siRNA therapeutics is paramount. Among the various chemical modifications explored, 2'-fluoro (2'-F) substitution has emerged as a uniquely advantageous strategy. This guide provides a comprehensive evaluation of 2'-fluoro modifications on siRNA efficacy and nuclease resistance, supported by experimental data and detailed protocols.
The 2'-fluoro modification involves the substitution of the 2'-hydroxyl group of the ribose sugar with a fluorine atom. This seemingly minor alteration imparts significant benefits, including enhanced thermal stability, increased resistance to nuclease degradation, and often, improved gene-silencing activity, with little to no negative impact on the activity of small interfering RNAs (siRNAs)[1][2].
Performance Comparison: 2'-F siRNA vs. Alternatives
The introduction of 2'-F modifications has been shown to be well-tolerated within both the guide (antisense) and passenger (sense) strands of the siRNA duplex[3]. This modification not only enhances stability but can also lead to more potent gene silencing in vitro and in vivo compared to unmodified siRNAs[3].
Efficacy and Potency
Studies have demonstrated that siRNAs with 2'-F modifications can be more potent than their unmodified counterparts. For instance, an siRNA duplex with 2'-F modifications on all pyrimidine residues was found to be approximately twice as potent as the unmodified siRNA in vivo for silencing the FVII gene in mice[1][4]. In cell culture experiments, siRNAs substituted with 2'-F have shown activity similar or superior to unsubstituted controls[4]. The increased efficacy is attributed in part to the higher thermal stability of the 2'-F-modified duplexes, which is a result of increased enthalpy rather than entropic effects[4].
| Modification | Target Gene | In Vitro IC50 (nM) | In Vivo Efficacy | Reference |
| Unmodified siRNA | FVII | 0.95 | Baseline | [4] |
| 2'-F Pyrimidine Modified siRNA | FVII | 0.50 | ~2-fold more potent than unmodified | [4] |
| Fully Modified FANA Sense Strand | - | ~0.6 | 4-fold more potent than unmodified | [5] |
Nuclease Resistance and Stability
A significant challenge for in vivo application of siRNAs is their rapid degradation by nucleases present in serum. The 2'-F modification provides a substantial protective effect. Unmodified siRNAs can be completely degraded within hours of serum incubation, whereas 2'-F-modified siRNAs can have a half-life exceeding 24 hours[6]. In one study, over 50% of 2'-F modified siRNA remained intact after 24 hours in human plasma, a dramatic increase compared to unmodified siRNA where over 50% was degraded within the first minute[7]. This enhanced stability, however, does not always directly translate to prolonged inhibitory activity in vivo[7].
| Modification | Incubation Time in Serum | Remaining Intact siRNA | Reference |
| Unmodified siRNA | 1 minute | <50% | [7] |
| Unmodified siRNA | 4 hours | Completely degraded | [6] |
| 2'-F Modified siRNA | 24 hours | >50% | [7] |
| 2'-F Modified siRNA | 48 hours | >25% | [7] |
| Fully Modified FANA Sense Strand | 6 hours | Half-life of ~6 hours | [5] |
Experimental Protocols
To aid researchers in their evaluation of siRNA modifications, detailed protocols for key experiments are provided below.
In Vitro siRNA Silencing Assay
This protocol outlines the steps to assess the gene-silencing efficacy of modified siRNAs in a cell culture model.
-
Cell Culture and Seeding: Plate cells (e.g., HeLa cells stably expressing a target gene like mouse FVII) in 96-well plates at a density that will result in 80-90% confluency at the time of transfection[3].
-
siRNA Transfection: On the day of transfection, prepare siRNA-lipid complexes. Dilute the siRNA (unmodified and 2'-F modified) and a transfection reagent (e.g., Lipofectamine 2000) separately in serum-free medium. Combine the diluted siRNA and transfection reagent, incubate to allow complex formation, and then add the complexes to the cells. Include a non-targeting siRNA as a negative control[3][8].
-
Incubation: Incubate the cells with the siRNA complexes for a predetermined period (e.g., 24-48 hours) to allow for gene silencing.
-
Data Analysis: Calculate the percentage of gene knockdown relative to the negative control. Determine the IC50 value, which is the concentration of siRNA required to achieve 50% inhibition of target gene expression[3].
Serum Stability (Nuclease Resistance) Assay
This protocol is designed to evaluate the stability of modified siRNAs in the presence of serum nucleases.
-
siRNA Incubation: Incubate a known amount of the siRNA (e.g., 2.5 µM) in fetal bovine serum (FBS) or human plasma at 37°C for various time points (e.g., 0, 15, 30 minutes, 1, 3, 6, 12, 24, and 48 hours)[11][12].
-
siRNA Extraction: At each time point, stop the reaction and extract the siRNA from the serum. This can be achieved by phenol-chloroform extraction followed by ethanol precipitation[12].
-
Gel Electrophoresis: Analyze the extracted siRNA samples on a polyacrylamide gel (e.g., 10% PAGE)[11][12]. Stain the gel with a nucleic acid stain (e.g., ethidium bromide) to visualize the siRNA bands.
-
Data Analysis: Quantify the intensity of the full-length siRNA band at each time point relative to the 0-minute time point. This will allow for the determination of the rate of degradation and the half-life of the siRNA in serum[7][11].
Visualizing the Mechanisms
To better understand the processes involved in siRNA-mediated gene silencing and the experimental evaluation, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Unique gene-silencing and structural properties of 2'-fluoro-modified siRNAs. | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 7. In vivo activity of nuclease-resistant siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 10. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 11. Synthesis, gene silencing activity, thermal stability, and serum stability of siRNA containing four (S)-5′-C-aminopropyl-2′-O-methylnucleosides (A, adenosine; U, uridine; G, guanosine; and C, cytidine) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural variations and stabilising modifications of synthetic siRNAs in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
2'-Fluoro Modifications Enhance RNA Duplex Stability Primarily Through Favorable Enthalpic Contributions
A comprehensive analysis of the thermodynamic properties of RNA duplexes reveals that the incorporation of 2'-fluoro (2'-F) modifications significantly enhances thermal stability compared to their unmodified counterparts. This increased stability, characterized by a higher melting temperature (Tm), is predominantly driven by more favorable enthalpic (ΔH°) changes rather than entropic (ΔS°) contributions. This guide provides a detailed comparison of the thermodynamic profiles of RNA duplexes with and without 2'-fluoro modifications, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
The substitution of the 2'-hydroxyl group with a fluorine atom in ribonucleic acids has profound effects on the structure and stability of RNA duplexes. The high electronegativity of fluorine influences the sugar pucker, favoring a C3'-endo conformation which is characteristic of A-form RNA helices.[1] This pre-organization of the sugar moiety contributes to the overall stability of the duplex.
Thermodynamic Data Summary
The following table summarizes the key thermodynamic parameters for representative RNA duplexes, comparing the unmodified versions with those containing 2'-fluoro modifications. The data clearly illustrates the stabilizing effect of the 2'-F substitution, as evidenced by the increase in melting temperature (Tm) and the more negative Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of duplex formation. A more negative ΔG° indicates a more spontaneous and stable duplex formation. The increase in Tm for 2'-F modified RNA duplexes is approximately 1.8°C per modification.[2]
| Duplex Sequence | Modification | Tm (°C) | ΔG°₃₇ (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Reference |
| 5'-GCGUUUUCGC-3' Hairpin | Unmodified | 60.2 | -4.3 | -33.4 | -93.8 | [2] |
| 5'-GCGUUUUCGC-3' Hairpin | 2'-F pyrimidines | 77.1 | -6.5 | -42.1 | -114.8 | [2] |
| siRNA Duplex A | Unmodified | - | - | - | - | [3] |
| siRNA Duplex B | 2'-F pyrimidines | +15°C vs. A | - | - | - | [3] |
| r(CGAAUUCG) | Unmodified | - | - | Favorable | - | [3] |
| f(CGAAUUCG) | Fully 2'-F | Higher than unmodified | More Favorable | More Favorable | - | [3] |
Experimental Protocols
The thermodynamic data presented in this guide are typically determined using the following key experimental techniques:
UV Thermal Melting Analysis
UV thermal melting is a widely used technique to determine the melting temperature (Tm) of nucleic acid duplexes. The process involves monitoring the change in UV absorbance of a solution of the RNA duplex as the temperature is increased.
-
Sample Preparation: RNA oligonucleotides are synthesized and purified. Complementary strands are annealed by heating to a high temperature (e.g., 95°C) and slowly cooling to room temperature to form duplexes. The samples are prepared in a buffer solution, typically containing 10 mM sodium cacodylate (pH 7.4), 0.1 mM EDTA, and 300 mM NaCl.[4]
-
Data Acquisition: The UV absorbance of the sample is monitored at 260 nm using a spectrophotometer equipped with a temperature controller.[4] The temperature is increased at a constant rate, for example, 0.5°C per minute.[4]
-
Data Analysis: As the temperature increases, the RNA duplex dissociates into single strands, leading to an increase in UV absorbance (hyperchromic effect).[5] The melting temperature (Tm) is the temperature at which 50% of the duplexes are dissociated. This is determined from the first derivative of the melting curve.[5] Thermodynamic parameters (ΔH° and ΔS°) can be derived from the shape of the melting curve using van't Hoff analysis.[2][4] The Gibbs free energy (ΔG°) is then calculated using the equation: ΔG° = ΔH° - TΔS°.[6]
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry directly measures the heat absorbed during the thermal denaturation of a biomolecule, providing a more direct measurement of the enthalpy of the transition.
-
Sample Preparation: RNA samples are extensively dialyzed against the experimental buffer (e.g., 10 mM phosphate buffer, pH 7.4, containing 300 mM NaCl) to ensure buffer matching between the sample and reference cells.[4]
-
Data Acquisition: The DSC instrument measures the difference in heat flow required to raise the temperature of the sample and reference cells as a function of temperature. The resulting thermogram shows a peak corresponding to the heat absorbed during the melting of the RNA duplex.
-
Data Analysis: The area under the peak in the DSC thermogram is directly proportional to the calorimetric enthalpy (ΔH°) of the transition.[4] The temperature at the peak maximum corresponds to the Tm. The entropy (ΔS°) and Gibbs free energy (ΔG°) can then be calculated.
Visualizing the Experimental Workflow and Thermodynamic Comparison
The following diagrams illustrate the experimental workflow for comparing the thermodynamics of RNA duplexes and the key finding of enthalpy-driven stability in 2'-fluoro modified duplexes.
Caption: Experimental workflow for thermodynamic comparison.
Caption: Enthalpy-driven stability of 2'-F RNA duplexes.
Structural and Functional Implications
The enhanced stability of 2'-fluoro modified RNA duplexes has significant implications for various applications in research and drug development. The modification increases resistance to nuclease degradation, a crucial property for in vivo applications of RNA-based therapeutics like siRNAs and antisense oligonucleotides.[2] Furthermore, the altered hydration pattern in the minor groove of 2'-F RNA duplexes can influence interactions with proteins.[2][7]
Interestingly, the increased thermodynamic stability is primarily due to favorable enthalpic contributions, which are associated with stronger Watson-Crick hydrogen bonding and enhanced base stacking interactions.[2] This is contrary to the common assumption that the pre-organized C3'-endo conformation would lead to a favorable entropic contribution.[8][9] The reduced hydration of the 2'-F modified duplex, as shown by osmotic stress experiments and crystallography, also plays a role in its increased stability.[7][9]
References
- 1. glenresearch.com [glenresearch.com]
- 2. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UV-Melting Curves - Nucleowiki [nucleowiki.uni-frankfurt.de]
- 6. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. [PDF] Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA | Semantic Scholar [semanticscholar.org]
- 9. Unexpected origins of the enhanced pairing affinity of 2'-fluoro-modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Photoactivatable Nucleosides: Benchmarking 2'-Deoxy-2'-fluoro-4-thiouridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2'-Deoxy-2'-fluoro-4-thiouridine (4-S-dF-U) against other commonly used photoactivatable nucleosides, primarily 4-thiouridine (4sU) and 6-thioguanosine (6sG). The information presented herein is intended to assist researchers in selecting the most appropriate photoactivatable nucleoside for their specific experimental needs, with a focus on applications such as Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) and related techniques for studying RNA-protein interactions.
Introduction to Photoactivatable Nucleosides
Photoactivatable nucleosides are powerful tools in molecular biology that enable the covalent crosslinking of RNA to interacting proteins upon activation with UV light. This allows for the precise identification of RNA-binding protein (RBP) binding sites on a transcriptome-wide scale. The ideal photoactivatable nucleoside should exhibit high crosslinking efficiency, minimal cytotoxicity, and efficient metabolic incorporation into cellular RNA.
This compound (4-S-dF-U) is a modified nucleoside that combines the photoactivatable properties of a 4-thio group with the enhanced stability conferred by a 2'-fluoro modification. While direct quantitative benchmarking data for 4-S-dF-U is limited in publicly available literature, its structural features suggest potential advantages over existing alternatives. The 2'-fluoro group is known to increase the stability of nucleic acids against nuclease degradation, a desirable characteristic for in vivo studies.
This guide summarizes the available quantitative data for established photoactivatable nucleosides and provides detailed experimental protocols for their evaluation.
Performance Comparison
The selection of a photoactivatable nucleoside is a critical step in designing experiments to study RNA-protein interactions. The following tables summarize key performance metrics for 4-thiouridine and 6-thioguanosine. While direct comparative data for this compound is not extensively available, its known properties and the expected benefits of the 2'-fluoro modification are discussed.
Table 1: Photochemical and Crosslinking Properties
| Feature | 4-Thiouridine (4sU) | 6-Thioguanosine (6sG) | This compound (4-S-dF-U) |
| Activation Wavelength | ~365 nm[1][2][3] | ~365 nm[1][2][3] | Expected to be similar to 4sU (~365 nm) |
| Resulting Mutation (in PAR-CLIP) | T to C[1] | G to A[1] | Expected to be T to C |
| Photo-crosslinking Efficiency | High | Moderate | Theoretically high, but requires experimental validation. The 5-fluoro analogue shows high photoreactivity.[1] |
| Quantum Yield (Triplet Formation) | 0.67 ± 0.17 (in water) | Data not readily available | Not experimentally determined. |
Table 2: Biological Properties
| Feature | 4-Thiouridine (4sU) | 6-Thioguanosine (6sG) | This compound (4-S-dF-U) |
| Metabolic Labeling Efficiency | Readily incorporated into nascent RNA.[4][5] | Incorporated into nascent RNA. | Expected to be incorporated, but efficiency requires experimental determination. |
| Cytotoxicity | Can exhibit cytotoxicity at high concentrations or with prolonged exposure.[6] | Generally considered more toxic than 4sU. | Expected to have a cytotoxicity profile that needs to be experimentally determined. The 2'-fluoro modification itself can influence cytotoxicity. |
| Nuclease Resistance | Similar to endogenous uridine. | Similar to endogenous guanosine. | Expected to have enhanced resistance to nuclease degradation due to the 2'-fluoro modification.[7] |
Experimental Protocols
To facilitate the objective comparison of photoactivatable nucleosides, detailed protocols for key experiments are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.
Protocol 1: Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP)
This protocol outlines the general steps for performing a PAR-CLIP experiment to identify the binding sites of an RNA-binding protein.
1. Metabolic Labeling of Cells:
-
Culture cells to ~80% confluency.
-
Add the photoactivatable nucleoside (e.g., 4sU, 6sG, or 4-S-dF-U) to the culture medium at a final concentration typically ranging from 50-200 µM.
-
Incubate for 4-16 hours to allow for incorporation into nascent RNA transcripts.
2. UV Crosslinking:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Irradiate the cells with 365 nm UV light at a specific energy dose (e.g., 0.15-0.4 J/cm²). Perform this step on ice to minimize cellular stress.
3. Cell Lysis and Immunoprecipitation:
-
Lyse the cells using a suitable lysis buffer containing protease and RNase inhibitors.
-
Clarify the lysate by centrifugation.
-
Incubate the lysate with an antibody specific to the RBP of interest, which has been pre-coupled to magnetic beads.
-
Wash the beads extensively to remove non-specifically bound proteins and RNA.
4. RNA Processing and Library Preparation:
-
Perform a limited RNase digestion to trim the RNA not protected by the crosslinked RBP.
-
Elute the RBP-RNA complexes from the beads.
-
Run the eluate on an SDS-PAGE gel and transfer to a nitrocellulose membrane.
-
Excise the membrane region corresponding to the size of the RBP-RNA complex.
-
Treat with Proteinase K to digest the protein, releasing the crosslinked RNA fragment.
-
Extract the RNA and ligate 3' and 5' adapters.
-
Perform reverse transcription and PCR amplification to generate a cDNA library for high-throughput sequencing.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxicity of photoactivatable nucleosides.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Allow cells to adhere overnight.
2. Compound Treatment:
-
Prepare a serial dilution of the photoactivatable nucleosides in culture medium.
-
Replace the medium in the 96-well plate with the medium containing the different concentrations of the nucleosides. Include a vehicle-only control.
-
Incubate for a period that reflects the duration of metabolic labeling in a typical crosslinking experiment (e.g., 16-24 hours).
3. MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
4. Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Protocol 3: Determination of Fluorescence Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum yield of a photoactivatable nucleoside.
1. Prepare Standard and Sample Solutions:
-
Choose a well-characterized fluorescence standard with a known quantum yield and an absorption spectrum that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Prepare a series of dilutions for both the standard and the sample in a suitable solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
2. Measure Absorbance:
-
Measure the UV-Vis absorbance spectra of all standard and sample solutions.
-
Determine the absorbance at the chosen excitation wavelength.
3. Measure Fluorescence Spectra:
-
Using a spectrofluorometer, record the fluorescence emission spectra of all standard and sample solutions at the same excitation wavelength used for the absorbance measurements.
4. Calculate Quantum Yield:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²) where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow of a Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) experiment.
Caption: Conceptual diagram of photoactivatable nucleoside activation and crosslinking to an RNA-binding protein.
References
- 1. A non-radioactive, improved PAR-CLIP and small RNA cDNA library preparation protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAR-CLIP - Wikipedia [en.wikipedia.org]
- 3. PAR-CliP - A Method to Identify Transcriptome-wide the Binding Sites of RNA Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and properties of 2'-modified-4'-thioRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding RNA Dynamics: A Comparative Guide to 4-Thiouridine Analog Sequencing
For researchers, scientists, and drug development professionals navigating the complexities of RNA dynamics, the precise analysis of newly synthesized transcripts is paramount. Metabolic labeling with 4-thiouridine (4sU) and its analogs, coupled with high-throughput sequencing, has emerged as a powerful tool to capture the transient nature of the transcriptome. This guide provides an objective comparison of the leading 4sU-based sequencing methodologies, supported by experimental data, to inform the selection of the most suitable technique for your research needs.
At the heart of these methods lies the incorporation of 4sU into nascent RNA, followed by a chemical conversion that induces a T-to-C mutation during reverse transcription. This molecular signature allows for the bioinformatic distinction of newly transcribed RNA from the pre-existing RNA pool. The three most prominent techniques—SLAM-seq, TimeLapse-seq, and TUC-seq—employ distinct chemical conversion strategies, each with its own set of advantages and considerations.
Performance Comparison at a Glance
The choice of a 4sU-based sequencing method hinges on a balance of conversion efficiency, potential biases, and the specific biological question at hand. The following table summarizes key quantitative data compiled from various studies to facilitate a direct comparison of SLAM-seq, TimeLapse-seq, and TUC-seq.
| Feature | SLAM-seq | TimeLapse-seq | TUC-seq |
| Chemical Conversion Reagent | Iodoacetamide (IAA) | Sodium Periodate (NaIO₄) & 2,2,2-Trifluoroethylamine (TFEA) | Osmium Tetroxide (OsO₄) & Ammonium Chloride (NH₄Cl) |
| Conversion Product | Carboxyamidomethyl-4sU (read as C) | N-trifluoroethyl-cytidine analog | Native Cytidine (C) |
| Reported Conversion Efficiency | >98% (optimal conditions)[1], ~88%[2] | ~80-86%[1][2] | ~84-98%[1][2][3] |
| Observed T-to-C Mutation Rate | 2.41% - 2.83% in yeast[4] | Apparent U-to-C mutations mark new transcripts[1] | High efficiency of U-to-C conversion[3] |
| Key Advantages | High efficiency, relatively straightforward protocol.[5][6] | Single-molecule approach adaptable to various applications.[1] | Converts 4sU to a native cytidine, potentially reducing RT bias.[7][8] |
| Potential Biases | High 4sU concentrations can affect short-lived RNAs.[9][10] | Potential for incomplete reactions leading to underestimation.[11] | Osmium tetroxide is highly toxic and requires careful handling. |
In-Depth Look at the Methodologies
A detailed understanding of the experimental workflow is crucial for successful implementation and data interpretation. Below are the generalized protocols for each technique, followed by a visual representation of the experimental and computational pipelines.
Experimental Protocols
1. Metabolic Labeling (Common to all methods)
-
Culture cells to the desired confluency.
-
Introduce 4-thiouridine (4sU) to the cell culture medium at a final concentration typically ranging from 100 µM to 500 µM.
-
Incubate the cells for a defined period (pulse-labeling) to allow for the incorporation of 4sU into newly synthesized RNA. The labeling time can be adjusted based on the half-life of the RNAs of interest.
-
Harvest the cells and proceed immediately to RNA extraction.
2. RNA Extraction (Common to all methods)
-
Lyse the cells using a suitable reagent (e.g., TRIzol).
-
Perform RNA extraction using a standard protocol (e.g., phenol-chloroform extraction followed by ethanol precipitation).
-
Ensure the quality and integrity of the extracted RNA using a Bioanalyzer or similar instrument.
3. Chemical Conversion
-
SLAM-seq (Iodoacetamide Treatment) [1][12]
-
Resuspend total RNA in a sodium phosphate buffer.
-
Add iodoacetamide (IAA) to a final concentration of 10 mM.
-
Incubate the reaction at 50°C for 15 minutes in the dark.
-
Quench the reaction by adding dithiothreitol (DTT).
-
Purify the RNA by ethanol precipitation.
-
-
TimeLapse-seq (Sodium Periodate and TFEA Treatment) [13][14][15]
-
Resuspend total RNA in a reaction buffer containing 2,2,2-trifluoroethylamine (TFEA).
-
Add sodium periodate (NaIO₄) to initiate the oxidative conversion.
-
Incubate the reaction at 45°C for 1 hour.
-
Purify the RNA using RNAClean XP beads or a similar method.
-
-
TUC-seq (Osmium Tetroxide Treatment) [3][8][16]
-
Prepare a fresh solution of osmium tetroxide (OsO₄) and ammonium chloride (NH₄Cl).
-
Add the OsO₄/NH₄Cl solution to the total RNA.
-
Incubate the reaction at room temperature for 3 hours in the dark.
-
Purify the RNA using an RNA cleanup kit.
-
4. Library Preparation and Sequencing (Common to all methods)
-
Prepare sequencing libraries from the chemically converted RNA using a standard RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA).
-
Perform high-throughput sequencing on an appropriate platform (e.g., Illumina NovaSeq).
Visualizing the Workflow and Analysis
To provide a clearer understanding of the experimental and computational processes, the following diagrams illustrate the key steps involved in 4sU-based sequencing and the subsequent data analysis pipeline.
Caption: Experimental workflow for 4sU-based RNA sequencing methods.
References
- 1. Thiol-linked alkylation of RNA to assess expression dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting newly transcribed and old RNA using GRAND-SLAM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Global SLAM-seq for accurate mRNA decay determination and identification of NMD targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lexogen.com [lexogen.com]
- 6. academic.oup.com [academic.oup.com]
- 7. SLAMseq Data Analysis | Lexogen [lexogen.com]
- 8. Thiouridine-to-Cytidine Conversion Sequencing (TUC-Seq) to Measure mRNA Transcription and Degradation Rates | Springer Nature Experiments [experiments.springernature.com]
- 9. Correcting 4sU induced quantification bias in nucleotide conversion RNA-seq data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Correcting 4sU induced quantification bias in nucleotide conversion RNA-seq data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SlamDunk [t-neumann.github.io]
- 12. Thiol-linked alkylation for the metabolic sequencing of RNA (SLAMseq) [protocols.io]
- 13. Protocol for TimeLapse-seq [protocols.io]
- 14. pubs.acs.org [pubs.acs.org]
- 15. gih.uq.edu.au [gih.uq.edu.au]
- 16. biorxiv.org [biorxiv.org]
Safety Operating Guide
Prudent Disposal of 2'-Deoxy-2'-fluoro-4-thiouridine: A Safety-First Approach
For researchers, scientists, and professionals in drug development, the proper disposal of novel or specialized chemical compounds like 2'-Deoxy-2'-fluoro-4-thiouridine is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach that treats the substance as hazardous waste is the recommended and safest course of action. Nucleoside analogs, as a class of compounds, can possess significant biological activity, warranting careful handling and disposal.[1][2][3]
Operational Plan for Disposal
The following step-by-step guide outlines the recommended procedure for the disposal of this compound and its contaminated materials. This protocol is designed to minimize risk to personnel and the environment.
Step 1: Personal Protective Equipment (PPE) Before handling the compound, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Safety goggles or glasses as described by OSHA's eye and face protection regulations.[4][5][6]
-
A lab coat or other protective clothing to prevent skin exposure.[4][5]
-
Chemically resistant gloves (e.g., nitrile).
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect solid this compound waste, including any unused or expired pure compound and contaminated items (e.g., weigh boats, contaminated gloves, bench paper), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in a solution, collect it in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps Waste: Any contaminated sharps (e.g., needles, pipette tips) should be placed in a designated sharps container for hazardous chemical waste.
Step 3: Labeling Hazardous Waste Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate quantity of the waste.
-
The date of accumulation.
-
The primary hazard(s) (in the absence of specific data, list as "Toxic" or "Biologically Active").
Step 4: Storage of Waste Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory. Ensure it is stored away from incompatible materials.[5][6]
Step 5: Arranging for Disposal Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.[7]
Data on Related Compounds
| Compound | CAS Number | OSHA 2012 Hazard Classification | Key Disposal Guideline |
| 4-Thiouridine | 13957-31-8 | Not considered hazardous[4] | Should not be released into the environment; sweep up into suitable containers for disposal.[4] |
| 5-Fluoro-2'-deoxyuridine | 50-91-9 | Hazardous (Acute oral toxicity, Skin/Eye Irritation, Germ cell mutagenicity)[5] | Do not let this chemical enter the environment; sweep up into suitable containers for disposal.[5] |
| 2'-Deoxyuridine | 951-78-0 | Not considered hazardous[6] | Sweep up and shovel into suitable containers for disposal.[6] |
Disposal Workflow
The logical workflow for determining the proper disposal procedure for a research chemical like this compound is illustrated below. This decision-making process prioritizes safety and regulatory compliance.
References
- 1. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 3. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemos.de [chemos.de]
Personal protective equipment for handling 2'-Deoxy-2'-fluoro-4-thiouridine
Disclaimer: This document provides guidance on personal protective equipment (PPE), safe handling, and disposal of 2'-Deoxy-2'-fluoro-4-thiouridine based on available safety data for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Researchers should always consult the most current and specific SDS for any chemical before handling and perform a thorough risk assessment for their specific laboratory conditions.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on safety protocols for analogous nucleoside analogs.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear tightly fitting safety goggles or chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be necessary for procedures with a higher risk of splashes or aerosol generation. |
| Skin Protection | Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) tested according to EN 374. Check with the glove manufacturer for specific breakthrough times. Lab Coat/Clothing: A standard laboratory coat should be worn. For larger quantities or increased risk of exposure, consider impervious clothing.[1] |
| Respiratory Protection | If handling the compound as a powder and dust formation is likely, or if working outside a ventilated enclosure, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[2] A full-face respirator may be required if exposure limits are exceeded or irritation is experienced.[1] |
Operational Plan: Step-by-Step Handling Procedures
Proper handling procedures are critical to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key steps for safely handling this compound.
Safe handling workflow for this compound.
Experimental Protocol for Handling:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound and your institution's Standard Operating Procedures (SOPs).
-
Don all required personal protective equipment (PPE) as outlined in the table above.
-
Prepare a designated workspace in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that a safety shower and eyewash station are readily accessible.[3]
-
-
Handling:
-
If handling the solid form, carefully weigh the required amount in a ventilated enclosure to minimize dust formation.[1]
-
When preparing solutions, add the compound to the solvent slowly to avoid splashing.
-
-
Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] Some suppliers recommend refrigeration.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow:
Disposal workflow for chemical waste.
Disposal Protocol:
-
Waste Collection:
-
Collect any unused solid this compound and contaminated disposable materials (e.g., weigh boats, pipette tips) in a designated, sealed container.
-
Solutions containing the compound should be collected in a separate, clearly labeled waste container.
-
Contaminated PPE, such as gloves, should be disposed of as chemical waste.
-
-
Waste Segregation and Labeling:
-
Segregate chemical waste from regular trash.
-
Clearly label all waste containers with the chemical name and any associated hazards.
-
-
Final Disposal:
-
Dispose of all waste in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local, state, and federal regulations. Do not discharge into drains or the environment.[3]
-
By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the safe and responsible use of this compound in the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
